4-Phenyl-5,6-dihydro-2H-pyran
Description
Properties
IUPAC Name |
4-phenyl-3,6-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-6H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEIQOMFEYLGSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60495473 | |
| Record name | 4-Phenyl-3,6-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3174-81-0 | |
| Record name | 4-Phenyl-3,6-dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60495473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 4-Phenyl-5,6-dihydro-2H-pyran
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the dihydropyran motif stands out as a "privileged scaffold." Its prevalence in a multitude of biologically active natural products and synthetic compounds underscores its significance as a cornerstone for innovation. Among the diverse array of dihydropyran derivatives, 4-Phenyl-5,6-dihydro-2H-pyran emerges as a compound of particular interest. Its unique structural amalgamation of a flexible heterocyclic ring and a rigid phenyl substituent bestows upon it a distinct profile of reactivity and potential for molecular recognition.
This technical guide is crafted for researchers, scientists, and professionals in drug development, offering a comprehensive exploration of the synthesis, properties, and prospective applications of this compound. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, providing field-proven insights to empower your research endeavors.
I. Strategic Synthesis of this compound: A Tale of Cycloaddition
The construction of the this compound ring system is most elegantly and efficiently achieved through the hetero-Diels-Alder reaction. This powerful [4+2] cycloaddition offers a direct and atom-economical route to the desired scaffold.
Core Synthetic Strategy: The Hetero-Diels-Alder Reaction
The cornerstone of this synthetic approach lies in the reaction between an electron-rich dienophile and an electron-deficient diene. In the context of synthesizing this compound, cinnamaldehyde serves as the heterodiene, providing the C4-phenyl substitution, while an enol ether, such as ethyl vinyl ether, acts as the dienophile.
"characterization of 4-Phenyl-5,6-dihydro-2H-pyran using NMR"
An In-depth Technical Guide to the NMR Characterization of 4-Phenyl-5,6-dihydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound belonging to the dihydropyran class. Molecules incorporating the pyran scaffold are of significant interest in medicinal chemistry and materials science due to their presence in a wide array of natural products and pharmacologically active molecules.[1][2] The precise structural elucidation of such compounds is a critical prerequisite for understanding their chemical reactivity, biological activity, and for quality control in synthetic processes. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous characterization of molecular structures in solution.
This technical guide provides a comprehensive overview of the methodologies and interpretation strategies for the complete structural assignment of this compound using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. As a senior application scientist, this document is structured to not only present protocols but to explain the underlying logic, enabling researchers to apply these principles to other novel molecules.
Molecular Structure and Numbering
A clear and consistent numbering system is essential for accurate spectral assignment. The structure of this compound is presented below with the IUPAC standard numbering convention that will be used throughout this guide.
Caption: Molecular structure and numbering of this compound.
Part 1: ¹H NMR Spectroscopy - The Proton Framework
Proton NMR (¹H NMR) provides foundational information about the electronic environment of hydrogen atoms and their connectivity through spin-spin coupling.[3]
Experimental Protocol: Sample Preparation
The quality of NMR data is directly dependent on the sample preparation. A standardized protocol ensures reproducibility and high-resolution spectra.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For increased polarity, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[4] The choice of solvent can slightly alter chemical shifts.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.
-
Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is required.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is often added as an internal standard and is defined as 0.00 ppm. Most high-quality deuterated solvents already contain TMS.[4]
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons.
Caption: Workflow for ¹H NMR spectral analysis.
-
Aromatic Protons (H2'/H6', H3'/H5', H4'): The phenyl group protons will appear in the downfield region, typically between δ 7.20-7.50 ppm . Due to free rotation around the C4-C1' bond, the ortho (H2'/H6') and meta (H3'/H5') protons may appear as overlapping multiplets.
-
Vinylic Proton (H3): The proton on the double bond (C3) is expected to resonate downfield due to the sp² hybridization of the carbon and the influence of the adjacent phenyl ring. Its chemical shift is predicted to be around δ 5.90-6.10 ppm . It will likely appear as a triplet due to coupling with the two H2 protons.
-
Methylene Protons adjacent to Oxygen (H2): The two protons on C2 are diastereotopic and adjacent to both the electronegative oxygen and the double bond (allylic position). They are expected to resonate around δ 4.20-4.40 ppm . They will couple with the H3 proton, appearing as a doublet.
-
Aliphatic Methylene Protons (H6): The protons on C6 are adjacent to the oxygen atom, causing a downfield shift. They are predicted to be in the range of δ 3.70-3.90 ppm . This signal will be a triplet, coupling with the two H5 protons.
-
Aliphatic Methylene Protons (H5): The protons on C5 are in a standard aliphatic environment but are influenced by adjacent groups. They are expected to resonate around δ 2.40-2.60 ppm and will appear as a multiplet due to coupling with both H6 and potentially H3 (long-range).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2'/H6' (ortho) | ~ 7.40 | Multiplet (m) | ortho: ~7-8 Hz |
| H3'/H5' (meta) | ~ 7.35 | Multiplet (m) | ortho: ~7-8 Hz, meta: ~2-3 Hz |
| H4' (para) | ~ 7.28 | Multiplet (m) | meta: ~2-3 Hz |
| H3 | ~ 6.00 | Triplet (t) | ³J(H3-H2) ≈ 4-5 Hz |
| H2 | ~ 4.30 | Doublet (d) | ³J(H2-H3) ≈ 4-5 Hz |
| H6 | ~ 3.80 | Triplet (t) | ³J(H6-H5) ≈ 6-7 Hz |
| H5 | ~ 2.50 | Multiplet (m) | ³J(H5-H6) ≈ 6-7 Hz |
Note: These are predicted values based on typical shifts for similar structural motifs.[5][6] Actual values may vary.
Part 2: ¹³C NMR and DEPT - The Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Standard ¹³C NMR is proton-decoupled, meaning each unique carbon atom appears as a single line, simplifying the spectrum.
¹³C NMR Spectral Interpretation
-
Aromatic Carbons (C1'-C6'): The carbons of the phenyl ring will resonate in the typical aromatic region of δ 125-140 ppm . The quaternary carbon (C1') will have a lower intensity compared to the protonated carbons.
-
Vinylic Carbons (C3, C4): The sp² carbons of the double bond will be downfield. C4, being substituted with a phenyl group, will be further downfield than C3, appearing around δ 135-145 ppm . C3 is expected around δ 120-130 ppm .
-
Methylene Carbon adjacent to Oxygen (C2): The C2 carbon, being allylic and attached to oxygen, will be significantly deshielded, with an expected chemical shift of δ 65-75 ppm .
-
Aliphatic Carbon adjacent to Oxygen (C6): The C6 carbon, directly bonded to the electronegative oxygen, will also be downfield, typically in the δ 60-70 ppm range.
-
Aliphatic Carbon (C5): The C5 carbon is a standard sp³ methylene carbon and is expected to be the most upfield signal, around δ 25-35 ppm .
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in CDCl₃ | DEPT-135 Phase | DEPT-90 Signal |
| C1' | ~ 138 | No Signal | No Signal |
| C4 | ~ 140 | No Signal | No Signal |
| C2', C3', C4', C5', C6' | 126-129 | Positive | Positive |
| C3 | ~ 125 | Positive | Positive |
| C2 | ~ 68 | Negative | No Signal |
| C6 | ~ 65 | Negative | No Signal |
| C5 | ~ 30 | Negative | No Signal |
DEPT-90 and DEPT-135: Assigning Carbon Types
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for differentiating carbon types.
-
DEPT-135: CH and CH₃ carbons appear as positive signals, while CH₂ carbons appear as negative signals. Quaternary carbons are not observed.
-
DEPT-90: Only CH carbons are visible.
For this compound, a DEPT-135 experiment would show the C2, C5, and C6 (CH₂) carbons as negative peaks, while the C3 and protonated phenyl carbons (CH) would be positive. A DEPT-90 experiment would only show the C3 and protonated phenyl carbons. This combination allows for the confident assignment of all protonated carbons.
Part 3: 2D NMR - Unambiguous Structural Confirmation
While 1D NMR provides a wealth of information, complex spin systems or signal overlap can lead to ambiguity. Two-dimensional (2D) NMR experiments reveal through-bond correlations, providing definitive proof of the molecular structure.
Caption: Logic flow for structure elucidation using 2D NMR.
COSY (¹H-¹H Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Expected Key Correlations:
-
A cross-peak between the signals for H2 and H3 , confirming their vicinal relationship across the double bond's allylic system.
-
A strong cross-peak between H5 and H6 , confirming the connectivity of the saturated portion of the pyran ring.
-
Within the aromatic system, cross-peaks will be observed between adjacent protons (e.g., H2'/H3', H3'/H4').
-
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is the most reliable method for assigning carbon signals.
-
Expected Key Correlations:
-
The proton signal at ~4.30 ppm (H2 ) will correlate with the carbon signal at ~68 ppm (C2 ).
-
The vinylic proton at ~6.00 ppm (H3 ) will correlate with the vinylic carbon at ~125 ppm (C3 ).
-
The proton at ~2.50 ppm (H5 ) will correlate with the carbon at ~30 ppm (C5 ).
-
The proton at ~3.80 ppm (H6 ) will correlate with the carbon at ~65 ppm (C6 ).
-
Each aromatic proton signal will correlate to its corresponding aromatic carbon signal in the δ 126-129 ppm range.
-
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment detects longer-range couplings between protons and carbons over two or three bonds (²J and ³J). This is the ultimate tool for piecing together the molecular fragments and confirming the overall connectivity.
-
Expected Key Correlations to Confirm the Skeleton:
-
From H3: Correlations to C5 (³J), C2 (²J), and crucially, to the phenyl carbons C1' (³J) and C2'/C6' (⁴J), confirming the attachment of the phenyl ring at the C4 position.
-
From H2: Correlations to C4 (³J), C3 (²J), and the oxygen-bearing C6 (⁴J, through oxygen), confirming the pyran ring structure.
-
From H5: Correlations to C3 (³J), C4 (²J), and C6 (²J).
-
From H6: Correlations to C5 (²J) and C2 (⁴J, through oxygen).
-
Conclusion
The comprehensive characterization of this compound is systematically achieved through a logical application of modern NMR techniques. ¹H and ¹³C NMR provide the initial overview of the proton and carbon environments, while DEPT experiments clarify the multiplicity of carbon signals. The final, unambiguous proof of structure is secured through 2D NMR experiments. COSY establishes the proton-proton network, HSQC definitively links protons to their attached carbons, and HMBC elucidates the long-range connectivity, confirming the entire molecular architecture. This integrated NMR approach represents the gold standard in chemical characterization, providing the high-fidelity data required for research, development, and regulatory submission.
References
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. chem.washington.edu [chem.washington.edu]
- 5. rsc.org [rsc.org]
- 6. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Phenyl-5,6-dihydro-2H-pyran
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Phenyl-5,6-dihydro-2H-pyran, a heterocyclic compound of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply mass spectrometry techniques for the characterization of this and structurally related molecules. We will delve into the theoretical underpinnings and practical considerations for obtaining and interpreting mass spectral data, with a focus on elucidating the fragmentation pathways under electron ionization.
Introduction: The Significance of this compound
The this compound scaffold is a key structural motif present in a variety of biologically active molecules and natural products. Its derivatives have garnered attention for their potential therapeutic applications, making their unambiguous identification and structural characterization paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful analytical tool for this purpose, offering high sensitivity and detailed structural information.[1][2] This guide will provide a robust framework for the mass spectrometric analysis of the title compound, from sample introduction to spectral interpretation.
Experimental Design and Rationale
The selection of an appropriate analytical methodology is critical for achieving reliable and informative mass spectrometric data. For a semi-volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.[3]
Rationale for GC-MS with Electron Ionization:
-
Gas Chromatography (GC): GC provides excellent separation of volatile and semi-volatile compounds, ensuring that the mass spectrometer analyzes a pure compound, which is crucial for unambiguous spectral interpretation.[2]
-
Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the analyte molecules, leading to extensive and reproducible fragmentation.[3][4] This rich fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation and library matching. The standard electron energy of 70 eV is utilized to ensure consistent and comparable mass spectra.[3]
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted below.
Caption: Experimental workflow for GC-MS analysis.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
-
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
-
Data Analysis and Interpretation: Deciphering the Mass Spectrum
The electron ionization mass spectrum of this compound is expected to exhibit a distinct molecular ion peak and a series of characteristic fragment ions that provide valuable structural information.
Predicted Mass Spectrum and Fragmentation Patterns
The molecular weight of this compound (C₁₁H₁₂O) is 160.21 g/mol . The mass spectrum will likely be dominated by fragmentation pathways that lead to the formation of stable carbocations.
| m/z | Proposed Fragment Ion | Plausible Neutral Loss | Significance |
| 160 | [C₁₁H₁₂O]⁺• | - | Molecular Ion (M⁺•) |
| 131 | [C₉H₇O]⁺ | -CHO | Loss of a formyl radical |
| 115 | [C₉H₇]⁺ | -CHO, -O | Further fragmentation |
| 105 | [C₇H₅O]⁺ | -C₃H₇ | Cleavage of the dihydropyran ring |
| 104 | [C₈H₈]⁺• | -C₃H₄O | Retro-Diels-Alder reaction |
| 91 | [C₇H₇]⁺ | -C₄H₅O | Formation of the tropylium ion |
| 77 | [C₆H₅]⁺ | -C₅H₇O | Phenyl cation |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, including the retro-Diels-Alder reaction, which is a characteristic fragmentation for cyclic ethers, and fragmentations driven by the stability of the phenyl group.[5]
Caption: Proposed fragmentation pathway.
A key fragmentation route is the retro-Diels-Alder (rDA) reaction, which would lead to the formation of a styrene radical cation at m/z 104.[5] Another significant pathway involves the loss of a formyl radical (-CHO) to yield an ion at m/z 131. Subsequent fragmentations can lead to the highly stable tropylium ion at m/z 91 and the benzoyl cation at m/z 105, which can further lose carbon monoxide to form the phenyl cation at m/z 77.[6] The presence of the tropylium ion is a strong indicator of a benzyl-like substructure.[6]
Conclusion
The mass spectrometric analysis of this compound by GC-MS with electron ionization provides a wealth of structural information. By carefully selecting the analytical parameters and understanding the fundamental principles of mass spectral fragmentation, researchers can confidently identify and characterize this important heterocyclic compound. The proposed fragmentation pathways, including the characteristic retro-Diels-Alder reaction and the formation of stable aromatic cations, serve as a reliable guide for interpreting the resulting mass spectra. This technical guide provides a solid foundation for the application of mass spectrometry in the analysis of this compound and its analogues in various scientific and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Physical Properties of 4-Phenyl-3,6-dihydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Chemical Entity
In the realm of medicinal chemistry and drug development, the dihydropyran scaffold is a recurring motif of significant interest. Its presence in numerous bioactive molecules underscores the importance of understanding the fundamental physicochemical characteristics of its derivatives. This guide focuses on a specific, yet under-documented member of this family: 4-Phenyl-3,6-dihydro-2H-pyran (CAS No. 3174-81-0).
As a Senior Application Scientist, it is not uncommon to encounter compounds with sparse publicly available data. This guide is structured to address this reality, providing a comprehensive framework for characterizing such molecules. We will present the established information for 4-Phenyl-3,6-dihydro-2H-pyran, supplement it with data from a closely related analogue to infer potential properties, and provide detailed, field-proven experimental protocols for the empirical determination of its key physical and spectral characteristics. This approach is designed to empower researchers to confidently handle and characterize this and similar novel chemical entities.
Section 1: Core Identification and Inferred Physicochemical Properties
The foundational step in characterizing any chemical compound is to establish its unequivocal identity and fundamental molecular properties.
Molecular Identity
-
Systematic Name: 4-Phenyl-3,6-dihydro-2H-pyran
-
CAS Number: 3174-81-0[1]
-
Molecular Formula: C₁₁H₁₂O[1]
-
Molecular Weight: 160.21 g/mol [1]
-
Canonical SMILES: C1=CC=C(C=C1)C2=CCOC=C2
Inferred Physical Properties from an Analogous Compound
| Property | Value for 4-Methyl-2-phenyl-3,6-dihydro-2H-pyran | Reference |
| Boiling Point | 95 °C at 2 Torr | |
| Density | 1.0327 g/cm³ | |
| Appearance | Colorless pale yellow liquid | [2] |
| Refractive Index | 1.529 | [2] |
Expert Insight: The presence of the phenyl group in our target molecule, compared to the methyl group in the analogue, is expected to increase the boiling point due to greater van der Waals forces and a higher molecular weight. The density is also likely to be slightly higher. The appearance is anticipated to be a colorless to pale yellow liquid or a low-melting solid.
Section 2: Proposed Synthesis via Hetero-Diels-Alder Reaction
A prevalent and efficient method for the synthesis of dihydropyran rings is the hetero-Diels-Alder reaction . This [4+2] cycloaddition offers a high degree of control over regioselectivity and stereoselectivity. For the synthesis of 4-Phenyl-3,6-dihydro-2H-pyran, a plausible pathway involves the reaction of a 1-phenyl-substituted 1,3-diene with an activated carbonyl compound.
Caption: Proposed synthesis of 4-Phenyl-3,6-dihydro-2H-pyran via a Lewis acid-catalyzed hetero-Diels-Alder reaction.
Section 3: Experimental Protocols for Physicochemical Characterization
The following protocols are standardized methodologies for the determination of the key physical and spectral properties of a novel liquid or low-melting solid compound like 4-Phenyl-3,6-dihydro-2H-pyran.
Determination of Boiling Point (Micro-Scale Method)
Rationale: For novel compounds synthesized on a small scale, a micro-boiling point determination is essential to conserve material. This method relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Step-by-Step Protocol:
-
Seal one end of a capillary tube by heating it in a flame.
-
Attach the sealed capillary tube, open-end down, to a thermometer using a rubber band or a small piece of wire.
-
Place a small amount (a few drops) of the purified 4-Phenyl-3,6-dihydro-2H-pyran into a small test tube or a fusion tube.
-
Lower the thermometer and attached capillary tube into the fusion tube, ensuring the sealed end of the capillary is submerged in the liquid.
-
Heat the fusion tube gently in a heating block or an oil bath.
-
Observe the capillary. A slow stream of bubbles will emerge as the trapped air expands.
-
Continue gentle heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.
Caption: Workflow for the micro-scale determination of boiling point.
Measurement of Density
Rationale: Density is a fundamental physical property that is useful for identification and for assessing purity. It is defined as the mass per unit volume.
Step-by-Step Protocol:
-
Select a calibrated pycnometer (specific gravity bottle) of a suitable volume (e.g., 1 mL or 5 mL).
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Accurately weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).
-
Fill the pycnometer with the purified 4-Phenyl-3,6-dihydro-2H-pyran, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to be expelled through the capillary.
-
Carefully wipe the outside of the pycnometer dry.
-
Weigh the filled pycnometer and record the mass (m₂).
-
The mass of the liquid is m₂ - m₁.
-
The volume of the liquid is the calibrated volume of the pycnometer (V).
-
Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V.
-
For highest accuracy, perform the measurement at a controlled temperature (e.g., 20 °C) and repeat for reproducibility.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound.
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are fundamental for structural confirmation.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 4-Phenyl-3,6-dihydro-2H-pyran in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The solution should be clear and free of particulate matter.
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp spectral lines.
-
Acquisition of ¹H NMR Spectrum:
-
Acquire a standard one-pulse proton spectrum.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts (δ) and coupling patterns (multiplicity) to assign the protons to their respective positions in the molecule.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom.
-
Analyze the chemical shifts to assign the carbon signals. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Step-by-Step Protocol (for a liquid sample):
-
Sample Preparation: Place a small drop of neat 4-Phenyl-3,6-dihydro-2H-pyran onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film between the plates.
-
Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the sample holder with the salt plates in the spectrometer and acquire the IR spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce a transmittance or absorbance spectrum. Identify the characteristic absorption bands for the functional groups expected in 4-Phenyl-3,6-dihydro-2H-pyran (e.g., C-O-C ether stretch, C=C alkene stretch, aromatic C-H and C=C stretches, and aliphatic C-H stretches).
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Step-by-Step Protocol (using Electron Ionization - Mass Spectrometry, EI-MS):
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of 4-Phenyl-3,6-dihydro-2H-pyran (160.21 g/mol ). Analyze the fragmentation pattern to identify characteristic fragment ions that support the proposed structure.
Caption: Integrated workflow for the spectroscopic characterization of 4-Phenyl-3,6-dihydro-2H-pyran.
Section 4: Solubility Profile
While specific quantitative solubility data is unavailable, a qualitative assessment can be made based on the structure.
-
Water: Expected to have low solubility in water due to the nonpolar phenyl group and the largely hydrocarbon-like dihydropyran ring.
-
Organic Solvents: Expected to be soluble in a wide range of common organic solvents, including:
-
Alcohols (e.g., methanol, ethanol)
-
Ethers (e.g., diethyl ether, tetrahydrofuran)
-
Chlorinated solvents (e.g., dichloromethane, chloroform)
-
Aromatic hydrocarbons (e.g., toluene, benzene)
-
Esters (e.g., ethyl acetate)
-
Ketones (e.g., acetone)
-
A simple experimental protocol to determine qualitative solubility involves adding a few milligrams of the compound to approximately 1 mL of the solvent in a test tube and observing for dissolution at room temperature with agitation.
Conclusion
This technical guide provides a comprehensive overview of the known and inferred physical properties of 4-Phenyl-3,6-dihydro-2H-pyran. By combining established data with reasoned scientific inference and detailed experimental protocols, this document serves as a valuable resource for researchers and drug development professionals. The methodologies outlined herein are not only applicable to the characterization of this specific compound but also provide a robust framework for the investigation of other novel chemical entities where data may be limited. The diligent application of these techniques will ensure the generation of high-quality, reliable data, which is the cornerstone of successful scientific research and development.
References
An In-depth Technical Guide to the Theoretical Stability of 4-Phenyl-5,6-dihydro-2H-pyran
Foreword: The Imperative of Predictive Stability in Modern Chemistry
For researchers, medicinal chemists, and professionals in drug development, the stability of a molecular scaffold is not a mere academic curiosity; it is a cornerstone of efficacy, safety, and shelf-life. The 5,6-dihydro-2H-pyran ring system is a privileged scaffold, appearing in a multitude of natural products and pharmacologically active compounds.[1][2][3] The introduction of a phenyl substituent at the 4-position, yielding 4-Phenyl-5,6-dihydro-2H-pyran (CAS 3174-81-0), creates a molecule of significant interest, blending the structural features of a key heterocycle with an aromatic moiety.[] Understanding its intrinsic stability is paramount for predicting its behavior in biological systems, during chemical synthesis, and under storage conditions.
This technical guide eschews a conventional template, instead adopting a narrative that mirrors the process of scientific inquiry. We will journey from the foundational principles of computational chemistry to a detailed, multi-faceted analysis of this compound's stability. Our focus will be on the causality behind theoretical choices, providing not just protocols, but the scientific reasoning that underpins them. This document is designed to be a self-validating resource, grounded in authoritative literature and providing a clear, logical framework for the theoretical investigation of heterocyclic stability.
Part 1: The Computational Toolkit: Methodologies for Unraveling Molecular Stability
To dissect the stability of a molecule like this compound, we turn to the powerful lens of computational chemistry. These in silico methods allow us to model molecular behavior with remarkable accuracy, predicting properties before a single molecule is synthesized in the lab.[5][6] The choice of methodology is critical and must balance computational cost with the required accuracy for the chemical question at hand.
The Workhorse: Density Functional Theory (DFT)
At the heart of modern computational chemistry lies Density Functional Theory (DFT). For systems of this size, DFT offers the optimal compromise between accuracy and computational feasibility. It allows us to calculate the electronic structure of the molecule, from which we can derive essential properties like geometry, energy, and reactivity.
-
Causality of Choice : We select DFT because it accurately models electron correlation—the way electrons interact and avoid each other—at a fraction of the cost of higher-level ab initio methods. This is crucial for correctly describing the subtle electronic effects of the phenyl group on the dihydropyran ring. A common and robust functional for such organic systems is PBE0 or B3LYP , paired with a flexible basis set like 6-311+G(d,p) , which includes polarization and diffuse functions to accurately describe the electron distribution, particularly around the oxygen atom and the aromatic ring.[1]
Charting the Energy Landscape: Conformational Analysis
A molecule's stability is intrinsically linked to its three-dimensional shape, or conformation. The 5,6-dihydro-2H-pyran ring is not planar and can adopt several conformations (e.g., half-chair, boat). The phenyl group's orientation further multiplies the possibilities. Identifying the global minimum energy conformation is the first step in any stability analysis.
Probing Reactivity: Transition State Theory and Decomposition Pathways
Stability is the inverse of reactivity. A stable molecule has high energy barriers to decomposition. By using computational methods to locate the transition states (the highest energy point along a reaction coordinate) for potential decomposition reactions, we can quantify the kinetic stability of the molecule.[1]
Delving into Electronics: Natural Bond Orbital (NBO) Analysis
To understand the electronic factors contributing to stability, we employ Natural Bond Orbital (NBO) analysis. This method translates the complex wavefunction from a DFT calculation into a more intuitive picture of chemical bonding, lone pairs, and delocalization effects like hyperconjugation, which can be significant stabilizing forces.[7]
Part 2: A Practical Workflow for Stability Assessment
The following protocol outlines a self-validating system for the theoretical analysis of this compound stability. Each step builds upon the last, creating a comprehensive and trustworthy assessment.
Experimental Protocol: Computational Stability Workflow
-
Initial Structure Generation : Build the 3D structure of this compound using a molecular editor.
-
Conformational Search :
-
Perform an initial, rapid conformational search using a molecular mechanics force field (e.g., MMFF94). This efficiently explores the vast conformational space to identify a set of low-energy candidate structures.
-
Take the lowest energy conformers (e.g., all within 10 kcal/mol of the minimum) and subject them to a more rigorous geometry optimization.
-
-
DFT Geometry Optimization :
-
Optimize the geometry of each candidate conformer using DFT (e.g., PBE0/6-311+G(d,p)). This step refines the structures and provides accurate relative energies.
-
The goal is to identify the global minimum energy conformation—the most stable arrangement of the atoms.
-
-
Frequency Calculation :
-
Perform a frequency calculation on the optimized global minimum structure at the same level of theory.
-
Trustworthiness Check : The absence of imaginary frequencies confirms that the structure is a true energy minimum. The resulting thermodynamic data (enthalpy, Gibbs free energy) are crucial for stability comparisons.
-
-
Electronic Structure Analysis :
-
On the optimized global minimum, perform an NBO analysis to investigate hyperconjugative and steric interactions.
-
Analyze the Frontier Molecular Orbitals (HOMO and LUMO). A large HOMO-LUMO gap is generally indicative of higher kinetic stability.
-
-
Decomposition Pathway Analysis :
-
Identify a plausible decomposition pathway, such as the retro-Diels-Alder (electrocyclic ring-opening) reaction common to dihydropyrans.[1][2]
-
Perform a transition state (TS) search for this pathway using a method like the Berny algorithm or a synchronous transit-guided quasi-Newton (QST2/QST3) method.
-
Trustworthiness Check : A frequency calculation on the located TS structure must yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
-
Calculate the activation energy (the energy difference between the transition state and the reactant), which quantifies the kinetic barrier to decomposition.
-
Visualization: Computational Workflow
Caption: A typical workflow for the computational assessment of molecular stability.
Part 3: Conformational Landscape of this compound
The stability of this compound is dictated by the interplay between the dihydropyran ring's puckering and the orientation of the bulky phenyl substituent. The dihydropyran ring typically adopts a half-chair conformation to relieve torsional strain. The phenyl group at the C4 position can then be oriented in either a pseudo-axial or pseudo-equatorial position.
-
Expertise & Experience : Intuition suggests the pseudo-equatorial conformation will be significantly more stable. A pseudo-axial phenyl group would introduce severe 1,3-diaxial steric clashes with the hydrogen atoms on C2 and C6. Computational studies on similarly substituted pyran rings confirm that bulky substituents strongly prefer an equatorial or pseudo-equatorial position to minimize these repulsive steric interactions.[7][8]
Data Presentation: Hypothetical Relative Energies of Conformers
A DFT calculation would yield the relative energies of these conformers. The data would be summarized as follows:
| Conformer | Phenyl Group Orientation | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |
| Conf-1 | Pseudo-Equatorial | 0.00 (Global Minimum) | Minimizes steric strain. Favorable hyperconjugation may exist. |
| Conf-2 | Pseudo-Axial | > 5.00 | Severe 1,3-diaxial steric repulsion. |
| Conf-3 | Boat/Twist-Boat | > 7.00 | High torsional and steric strain within the ring. |
This table is illustrative. Actual values must be derived from DFT calculations as described in the protocol.
Visualization: Conformational Isomerism
Caption: Energy relationship between key conformers of this compound.
Part 4: Electronic Structure and its Role in Stability
The electronic nature of the phenyl group and its interaction with the dihydropyran ring are critical to the molecule's overall stability.
-
Inductive vs. Resonance Effects : The phenyl group is weakly electron-withdrawing by induction but can be electron-donating or withdrawing via resonance, depending on the electronic demands of the system. In this case, the C4 position is not directly conjugated with the oxygen atom's lone pairs or the C2-C3 double bond. Therefore, its primary electronic influence will be through space and via the sigma framework.
-
Aryl Substituent Effects : Studies on related 4-aryl-4H-pyrans have shown that the electronic nature of the aryl ring influences stability.[9] Electron-donating groups on the phenyl ring were found to decrease stability (lower oxidation potential), while electron-accepting groups slightly increased it.[9] This suggests that the electronic character of the C4 substituent plays a measurable role in the stability of the pyran ring.
-
Hyperconjugation : NBO analysis on the global minimum conformer would likely reveal stabilizing hyperconjugative interactions. For instance, electron density from C-H or C-C sigma bonds could delocalize into empty anti-bonding orbitals (σ*) within the ring, strengthening the overall structure. This is a known stabilizing factor in substituted pyrans.[7]
Part 5: Probing Instability: A Look at Decomposition Pathways
The primary non-aromatic feature of this compound is the C2-C3 double bond and the ether linkage, which are potential sites of reactivity. The most plausible unimolecular thermal decomposition pathway is a concerted retro-Diels-Alder reaction (or more accurately, a 6π-electrocyclic ring-opening) to form an unstable dienone intermediate.[1][2]
Visualization: Proposed Decomposition Pathway
Caption: Proposed electrocyclic ring-opening decomposition pathway.
-
Authoritative Grounding : Computational studies on the thermal decomposition of simpler dihydropyrans have confirmed this type of concerted, unimolecular mechanism involving a six-membered cyclic transition state.[1] These studies found that substituents can significantly alter the activation energy. For example, methyl groups were found to decrease the activation free energy, thus favoring decomposition.[1] The C4-phenyl group in our molecule would similarly be expected to influence the stability of the transition state, thereby modulating the overall kinetic stability of the molecule. A detailed DFT calculation of the activation barrier (ΔG‡) is required to quantify this effect.
Conclusion and Future Directions
This guide has established a comprehensive theoretical framework for assessing the stability of this compound. Through a reasoned application of DFT, conformational analysis, and transition state theory, we can build a detailed picture of the molecule's energetic landscape and its kinetic persistence.
The key takeaways are:
-
Conformational Dominance : Stability is overwhelmingly dictated by the pseudo-equatorial placement of the C4-phenyl group to avoid steric hindrance.
-
Electronic Modulation : The electronic nature of the phenyl ring and hyperconjugative interactions within the dihydropyran ring provide secondary, but important, contributions to stability.
-
Kinetic Persistence : The primary decomposition pathway is likely a high-energy electrocyclic ring-opening. The calculated activation barrier for this process is the ultimate measure of the molecule's kinetic stability.
Future theoretical work should focus on quantifying the impact of substituents on the phenyl ring and exploring stability in various solvent environments using implicit or explicit solvent models. These computational predictions, in turn, provide a powerful rationale for guiding experimental work, saving valuable time and resources in the synthesis and development of novel therapeutics and chemical entities based on this important scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. schrodinger.com [schrodinger.com]
- 6. Computational Chemistry | PNNL [pnnl.gov]
- 7. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of Phenyl-Dihydropyran: Synthesis, Characterization, and Biological Significance
Introduction: The Phenyl-Dihydropyran Scaffold
The dihydropyran ring is a privileged heterocyclic motif prevalent in a vast array of natural products and pharmacologically active molecules.[1][2] Its versatile structure, featuring an oxygen atom and a degree of unsaturation, serves as a versatile building block in synthetic chemistry.[3][4] The introduction of a phenyl substituent onto this scaffold dramatically influences its stereoelectronic properties, enhancing its lipophilicity, potential for π-π stacking interactions with biological targets, and metabolic stability. Consequently, phenyl-dihydropyran derivatives are a subject of intense investigation in medicinal chemistry, with demonstrated activities spanning anticancer, antidiabetic, antimicrobial, and neuroprotective domains.[5][6][7][8]
This technical guide provides a comprehensive exploration of the isomers of phenyl-dihydropyran. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the structural diversity, stereoselective synthesis, rigorous characterization, and therapeutic potential of this important class of compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
Part 1: The Structural Landscape of Phenyl-Dihydropyrans
The term "phenyl-dihydropyran" encompasses a family of isomers that differ in the position of the phenyl group, the location of the double bond within the pyran ring, and the spatial arrangement of substituents (stereoisomerism).
Nomenclature and Positional Isomerism
According to IUPAC nomenclature, the parent dihydropyran structure can exist as two primary isomers based on the double bond's location: 3,4-dihydro-2H-pyran and 3,6-dihydro-2H-pyran.[9] The phenyl group can be attached to any of the carbon atoms, leading to multiple positional isomers. For example, 2-phenyl-3,4-dihydro-2H-pyran and 4-methyl-2-phenyl-3,6-dihydro-2H-pyran[10] are distinct molecules with different chemical properties. The "2H" indicates the presence of a saturated carbon at position 2 in the pyran ring system.[9]
Stereoisomerism: Enantiomers and Diastereomers
When the phenyl group is attached to a stereocenter, such as the C2 position, the molecule becomes chiral and can exist as a pair of enantiomers (R and S). If additional substituents are present, diastereomers (e.g., cis and trans) become possible. The precise control of stereochemistry is paramount in drug development, as different stereoisomers can exhibit vastly different biological activities and toxicological profiles.
Caption: Logical breakdown of isomerism in phenyl-dihydropyrans.
Part 2: Synthesis and Mechanistic Insights
The synthesis of phenyl-dihydropyrans requires strategies that can control both regioselectivity and stereoselectivity. The choice of reaction is dictated by the desired isomeric outcome.
Key Synthetic Routes
A. Hetero-Diels-Alder Reaction: This [4+2] cycloaddition is a powerful method for constructing the dihydropyran ring. An electron-rich diene reacts with a dienophile, often an aldehyde. For phenyl-dihydropyrans, using benzaldehyde as the dienophile with a suitable diene like isoprene, catalyzed by a Lewis acid (e.g., AlCl₃ or SnCl₄), can yield the desired scaffold.[11] The causality behind this choice lies in the Lewis acid's ability to coordinate to the aldehyde's carbonyl oxygen, lowering its LUMO energy and accelerating the reaction. The stereochemical outcome (cis/trans ratio) is influenced by the reaction temperature and the specific catalyst used.[11]
B. Organocatalytic Domino Reactions: Domino (or cascade) reactions offer high atom economy by forming multiple bonds in a single pot. An asymmetric Michael-hemiacetalization sequence, catalyzed by a chiral organocatalyst, can produce highly functionalized and enantiomerically enriched tetrahydropyrans, which can be subsequently dehydrated to dihydropyrans.[12] This approach is favored for its ability to build stereochemical complexity from simple precursors in a controlled manner.
C. Olefin Metathesis: Ring-closing metathesis (RCM) using catalysts like Grubbs' catalyst provides another efficient route. An appropriately designed acyclic precursor containing two double bonds can be cyclized to form the dihydropyran ring.[13] This method is valued for its functional group tolerance and reliability.
Caption: Workflow for Hetero-Diels-Alder synthesis of phenyl-dihydropyrans.
Detailed Protocol 1: Synthesis of 4-Methyl-2-phenyl-3,6-dihydro-2H-pyran via Diels-Alder Reaction
This protocol is adapted from established procedures for Lewis acid-catalyzed Hetero-Diels-Alder reactions.[11]
Materials:
-
Benzaldehyde (1.0 eq)
-
Isoprene (2.2 eq)
-
Aluminum chloride (AlCl₃) (0.4 eq)
-
2-Nitropropane (0.4 eq)
-
n-Hexane (anhydrous)
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Catalyst Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous n-hexane and cool to -5 °C using an ice-salt bath. Add aluminum chloride (0.40 mol) portion-wise while stirring. At this temperature, add 2-nitropropane (0.40 mol) dropwise over 10 minutes.
-
Reactant Addition: In a separate flask, prepare a mixture of benzaldehyde (1.0 mol), isoprene (2.2 mol), and anhydrous n-hexane. Add this mixture to the cooled catalyst suspension dropwise over 30 minutes. The reaction is highly exothermic; maintain the internal temperature below 0 °C with efficient cooling and stirring.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 10 minutes at 0-5 °C. Monitor the reaction progress by TLC (thin-layer chromatography) using a suitable eluent (e.g., 10:1 Hexane:Ethyl Acetate).
-
Workup: Pour the reaction mixture slowly into a vigorously stirred beaker of ice water to quench the reaction. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of cis and trans isomers, is purified by column chromatography on silica gel.[11]
Part 3: Physicochemical and Spectroscopic Characterization
Unambiguous identification of phenyl-dihydropyran isomers relies on a combination of modern spectroscopic techniques.
Spectroscopic Fingerprinting
-
¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Protons adjacent to the ring oxygen (e.g., at C2 and C6) are deshielded and typically appear in the 3.5-4.5 ppm region. Vinylic protons on the double bond resonate further downfield (5.0-6.5 ppm). The phenyl group protons will appear in the aromatic region (7.0-7.5 ppm). Coupling constants (J-values) are crucial for determining the relative stereochemistry (cis/trans) of substituents.
-
¹³C NMR Spectroscopy: The carbon spectrum complements the proton data. The carbon of the phenyl group attached to the pyran ring will be found around 140-145 ppm. Vinylic carbons resonate between 100-140 ppm, while the saturated carbons adjacent to the oxygen (C2, C6) are typically in the 60-80 ppm range.
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show the molecular ion peak [M]⁺, confirming the molecular weight. Fragmentation patterns often involve cleavage of the pyran ring, providing structural clues.
| Characteristic NMR Shifts for a 2-Phenyl-3,6-dihydro-2H-pyran Scaffold | |
| Proton (¹H) | Chemical Shift (δ) ppm (Typical Range) |
| Phenyl Protons | 7.20 - 7.40 (m) |
| Vinylic Protons (C4-H, C5-H) | 5.50 - 6.00 (m) |
| C2-H (Benzylic, adjacent to O) | 4.50 - 5.00 (dd) |
| C6-H (adjacent to O) | 3.80 - 4.20 (m) |
| C3-H (Allylic) | 2.00 - 2.50 (m) |
| Carbon (¹³C) | Chemical Shift (δ) ppm (Typical Range) |
| C-ipso (Phenyl) | 140 - 143 |
| C-aromatic (Phenyl) | 125 - 129 |
| C4, C5 (Vinylic) | 124 - 128 |
| C2 (Benzylic, adjacent to O) | 75 - 80 |
| C6 (adjacent to O) | 65 - 70 |
| C3 (Allylic) | 28 - 35 |
| Note: These are representative values and can shift based on substitution and solvent. Data synthesized from typical values for similar structures.[11][14] |
Detailed Protocol 2: Spectroscopic Analysis
Objective: To acquire and interpret NMR and MS data for a purified phenyl-dihydropyran isomer.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
GC-MS or LC-MS system
Procedure:
-
NMR Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[14] Add a small amount of tetramethylsilane (TMS) as an internal standard if the spectrometer requires it.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.
-
For detailed structural elucidation, perform 2D NMR experiments such as COSY (to identify H-H couplings) and HSQC (to correlate directly bonded C-H pairs).
-
-
MS Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
MS Data Acquisition:
-
Inject the sample into the mass spectrometer.
-
Acquire the mass spectrum using an appropriate ionization method (e.g., EI for GC-MS, ESI for LC-MS).
-
Record the m/z values for the molecular ion and major fragment ions.
-
-
Data Analysis:
-
Integrate the ¹H NMR spectrum to determine proton ratios.
-
Analyze coupling constants to infer stereochemical relationships.
-
Assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
Correlate the molecular ion peak from the MS with the expected molecular formula.
-
Part 4: Separation and Purification of Isomers
The synthesis of phenyl-dihydropyrans often yields a mixture of diastereomers (cis/trans). Their separation is a critical step for biological evaluation.[15]
Chromatographic Strategies
-
Flash Column Chromatography: This is the most common method for separating diastereomers on a preparative scale.[11] The choice of stationary phase (typically silica gel) and mobile phase (a solvent system like hexane/ethyl acetate) is optimized to maximize the difference in retention times between the isomers.
-
High-Performance Liquid Chromatography (HPLC): For analytical separation or purification of small quantities, HPLC offers higher resolution. Chiral stationary phases (CSPs), often based on polysaccharide derivatives, are required for the separation of enantiomers.[16]
Detailed Protocol 3: Chromatographic Separation of Diastereomers
Objective: To separate a cis/trans mixture of a phenyl-dihydropyran derivative using flash chromatography.
Materials:
-
Crude product mixture
-
Silica gel (for flash chromatography)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate)
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
TLC Optimization: Develop a TLC method to find a solvent system that gives good separation between the two diastereomer spots (target Rf for the less polar spot ~0.3-0.4).
-
Column Packing: Prepare a flash chromatography column with silica gel, packed as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude mixture in a minimum amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.
-
Elution: Begin eluting the column with the optimized mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to effectively separate the isomers and elute them in a reasonable time.
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution process by TLC, spotting fractions onto a TLC plate to identify which fractions contain the pure isomers.
-
Combine and Concentrate: Combine the pure fractions of each isomer separately and remove the solvent under reduced pressure to yield the purified diastereomers.
Part 5: Biological Activity and Therapeutic Potential
Phenyl-dihydropyran derivatives exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery.
Overview of Biological Roles
The rigid, oxygen-containing ring combined with the aromatic phenyl group allows these molecules to fit into specific binding pockets of enzymes and receptors. Their activity is highly dependent on the specific isomer and any additional functional groups.
-
Anticancer Activity: Many derivatives show potent cytotoxic effects against various cancer cell lines.[5] For instance, certain ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives have been identified as potent anti-proliferative agents, with some acting as inhibitors of cyclin-dependent kinase-2 (CDK2).[6][17]
-
Antidiabetic Activity: A series of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs, which contain the core phenyl-dihydropyran structure, were designed as potent and long-acting dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[7]
-
Neuroprotective Activity: Derivatives have been investigated as inhibitors of cholinesterase enzymes (AChE and BuChE), which is a key strategy in managing the symptoms of Alzheimer's disease.[8]
Caption: Phenyl-dihydropyrans may inhibit the mTOR signaling pathway.[5]
| Reported Biological Activities of Phenyl-Dihydropyran Analogs | |||
| Derivative Class | Target | Activity | Reference |
| Dihydropyrano[4,3-b]pyrans | CDK2 | Anticancer (Anti-proliferative) | [6][17] |
| 2-Phenyl-benzo[f]chromen-3-amines | DPP-4 | Antidiabetic (Enzyme Inhibition) | [7] |
| Xanthone derivatives | Cholinesterases (AChE/BuChE) | Anti-Alzheimer's (Enzyme Inhibition) | [8] |
| Dihydropyrano[2,3-c]pyrazoles | Autotaxin (ATX) | Anticancer (Enzyme Inhibition) | [5] |
Conclusion
The isomers of phenyl-dihydropyran represent a chemically rich and biologically significant class of molecules. Their structural diversity, arising from positional and stereoisomerism, provides a fertile ground for the design and synthesis of novel therapeutic agents. A deep understanding of the principles governing their stereoselective synthesis, the nuances of their spectroscopic characterization, and the methodologies for their purification is essential for any research program aiming to harness their potential. As synthetic methods become more sophisticated and our understanding of their interactions with biological systems grows, phenyl-dihydropyran derivatives will undoubtedly continue to be a cornerstone of innovation in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 3,4-Dihydro-2H-pyran | High Purity Reagent [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydropyran - Wikipedia [en.wikipedia.org]
- 10. 2H-Pyran, 3,6-dihydro-4-methyl-2-phenyl- | C12H14O | CID 108443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US5162551A - Process for the preparation of dihydropyrans - Google Patents [patents.google.com]
- 12. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 16. benchchem.com [benchchem.com]
- 17. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the Discovery, Synthesis, and Application of 2H-Pyran Derivatives
Preamble: The Unassuming Architect of Bioactivity
Within the vast and intricate world of heterocyclic chemistry, the 2H-pyran scaffold emerges as a deceptively simple yet profoundly significant structural motif. This six-membered oxygen-containing heterocycle, with its inherent electronic nuances and conformational flexibility, has served as a cornerstone in the architecture of a multitude of natural products and synthetic molecules of profound biological importance.[1] From the vibrant pigments of flowering plants to the intricate machinery of modern pharmaceuticals, the influence of the 2H-pyran ring is both pervasive and potent.
This technical guide provides a comprehensive exploration of the 2H-pyran derivative landscape, intended for researchers, scientists, and professionals in drug development. We will embark on a journey through the historical milestones that brought this heterocycle to the forefront of organic chemistry, delve into the diverse and elegant synthetic strategies that have been devised for its construction, and survey its impactful applications in the unending quest for novel therapeutic agents. It is a narrative of scientific curiosity, synthetic ingenuity, and the relentless pursuit of molecular solutions to biological challenges.
I. A Historical Perspective: From Obscurity to Ubiquity
The story of 2H-pyran is intrinsically linked to the broader history of heterocyclic chemistry, which began to flourish in the 19th century.[2][3] While early chemists were isolating and identifying a myriad of cyclic compounds from natural sources, the parent 2H-pyran remained elusive due to its inherent instability. The term "pyran" itself entered the chemical lexicon in the early 20th century, yet the isolation of an unsubstituted pyran ring system was not achieved until much later.[4]
A significant milestone in pyran chemistry was the first isolation and characterization of 4H-pyran in 1962, accomplished through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran.[5] This achievement underscored the delicate nature of the pyran ring and hinted at the synthetic challenges that lay ahead. The inherent propensity of simple 2H-pyrans to undergo valence isomerization to their open-chain 1-oxatriene tautomers presented a significant hurdle for their isolation and manipulation.[1]
It was the discovery of 2H-pyran derivatives embedded within the complex architectures of natural products that truly ignited the interest of the scientific community. These naturally occurring compounds, endowed with a wide array of biological activities, provided the impetus for the development of synthetic methodologies to access this versatile scaffold. The journey from a fleeting, unstable parent ring to a cornerstone of medicinal chemistry is a testament to the evolution of synthetic organic chemistry and the enduring value of nature as a source of molecular inspiration.
II. The Synthetic Arsenal: Strategies for Constructing the 2H-Pyran Core
The synthesis of 2H-pyran derivatives has evolved from classical condensation reactions to sophisticated transition metal-catalyzed and organocatalytic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
A. The venerable Cycloaddition: Diels-Alder and Hetero-Diels-Alder Reactions
The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, provides a powerful and convergent approach to the 2H-pyran core.[6] In its hetero-Diels-Alder variant, an electron-rich diene reacts with a carbonyl compound (the dienophile) to construct the dihydropyran ring.
Diagram 1: The Hetero-Diels-Alder Approach to 2H-Pyran Derivatives
Experimental Protocol: A Representative Hetero-Diels-Alder Reaction [6]
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the electron-rich diene (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Addition of Dienophile: Add the carbonyl compound (1.1 equivalents) to the solution at room temperature.
-
Catalyst Introduction (if applicable): For catalyzed reactions, add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equivalents) dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or -78 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
B. The Elegance of Transition Metal Catalysis: Gold and Palladium Shine
In recent decades, transition metal catalysis has revolutionized the synthesis of complex molecules, and 2H-pyran derivatives are no exception. Gold and palladium catalysts, in particular, have proven to be exceptionally versatile in promoting a variety of cyclization reactions to afford the 2H-pyran core with high efficiency and selectivity.
Gold-Catalyzed Cyclizations: Gold catalysts exhibit a unique affinity for alkynes, activating them towards nucleophilic attack. This property has been exploited in various intramolecular cyclization strategies to construct the 2H-pyran ring.
Diagram 2: Gold-Catalyzed Intramolecular Cyclization for 2H-Pyran Synthesis
Palladium-Catalyzed Cross-Coupling and Cyclization Cascades: Palladium catalysis offers a broad toolkit for C-C and C-O bond formation. Tandem reactions, such as Heck or Suzuki couplings followed by intramolecular cyclization, provide efficient pathways to highly functionalized 2H-pyran derivatives.[7][8]
Experimental Protocol: A Representative Palladium-Catalyzed Intramolecular Cyclization [7]
-
Reaction Setup: To a dried Schlenk tube containing a magnetic stir bar, add the starting O-allylated bromo-aldehyde (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add a degassed solvent (e.g., DMF or toluene) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired 2H-pyran derivative.
C. The Rise of Organocatalysis: A Metal-Free Approach
Organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis. Small organic molecules can effectively catalyze a wide range of transformations, including the synthesis of 2H-pyran derivatives, often with high enantioselectivity.[9] Domino reactions, such as Michael additions followed by cyclization, are common strategies in organocatalytic 2H-pyran synthesis.
Diagram 3: Organocatalytic Domino Reaction for 2H-Pyran Synthesis
Experimental Protocol: A General Organocatalytic Synthesis of 2H-Pyrans [9]
-
Reaction Mixture Preparation: In a vial, combine the α,β-unsaturated aldehyde or ketone (1.0 equivalent), the active methylene compound (1.2 equivalents), and the organocatalyst (e.g., a chiral secondary amine, 10-20 mol%) in a suitable solvent (e.g., chloroform or toluene).
-
Reaction Conditions: Stir the mixture at room temperature or a slightly elevated temperature, monitoring the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, directly purify the reaction mixture by flash column chromatography on silica gel to isolate the 2H-pyran product.
D. The Efficiency of Multicomponent Reactions
Multicomponent reactions (MCRs), in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, represent a highly efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the one-pot synthesis of highly substituted 2H-pyran derivatives. A common example involves the reaction of an aldehyde, an active methylene compound, and a 1,3-dicarbonyl compound.[10]
III. Biological Significance and Therapeutic Potential: A Scaffold for Life
The prevalence of the 2H-pyran motif in a vast array of natural products is a strong indicator of its evolutionary selection as a privileged scaffold for biological interactions.[11] Synthetic 2H-pyran derivatives have also demonstrated a broad spectrum of pharmacological activities, making them attractive targets for drug discovery and development.
A. Anticancer Activity
A significant number of 2H-pyran derivatives have exhibited potent anticancer activity against various cancer cell lines.[12][13][14] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.
| 2H-Pyran Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fused pyrano[3,4-c]benzopyran derivative | HeLa | 1.5 | [14] |
| Fused pyrano[3,4-c]benzopyran derivative | MDA-MB-231 | 6.15 | [14] |
| 4H-Pyrano-[2,3-b]naphthoquinone | MCF-7 | 2.2 | [14] |
| Novel (dihydro) pyranonaphthoquinone | KB | 1.5 | [14] |
| Steroidal 2H-pyran derivative | Jurkat | <19 | [13] |
| 1,2,4-triazole substituted fused pyran | A549 | 0.23 | [12] |
| Benzimidazole substituted fused pyran | HCT116 | 7.58 | [12] |
B. Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 2H-pyran derivatives have shown promising activity against a range of bacteria and fungi.[15][16][17][18]
| 2H-Pyran Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus | 1.56 | [15] |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. | 0.75 | [15] |
| Fused pyran with 2-morpholinoquinoline | Streptococcus pneumoniae | - | [16] |
| 4H-Pyran derivative | Mycobacterium bovis | 31.25 | [17] |
| Pyrano[2,3-c] pyrazole derivative | Escherichia coli | 6.25 | [18] |
| Pyrano[2,3-c] pyrazole derivative | Klebsiella pneumoniae | 6.25 | [18] |
C. Other Therapeutic Applications
Beyond their anticancer and antimicrobial properties, 2H-pyran derivatives have been investigated for a variety of other therapeutic applications, including anti-inflammatory, antiviral, and neuroprotective activities.[19] The structural versatility of the 2H-pyran scaffold allows for fine-tuning of its physicochemical properties to optimize its interaction with a wide range of biological targets.
IV. Future Perspectives: The Continuing Evolution of 2H-Pyran Chemistry
The journey of 2H-pyran derivatives from their early, elusive beginnings to their current status as a cornerstone of medicinal chemistry is far from over. The future of 2H-pyran chemistry holds immense promise, with several exciting avenues for exploration:
-
Development of Novel Synthetic Methodologies: The quest for more efficient, sustainable, and stereoselective methods for 2H-pyran synthesis will continue to drive innovation in catalysis and reaction design.
-
Expansion of the Chemical Space: The exploration of novel substitution patterns and the fusion of the 2H-pyran ring with other heterocyclic systems will undoubtedly lead to the discovery of new bioactive molecules.
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular mechanisms by which 2H-pyran derivatives exert their biological effects will be crucial for the rational design of next-generation therapeutics.
-
Applications in Chemical Biology and Materials Science: The unique properties of the 2H-pyran scaffold may also find applications in the development of chemical probes, diagnostic agents, and advanced materials.
References
- 1. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. A Short Review on Structures and Synthesis of some Heterocyclic Compounds - ProQuest [proquest.com]
- 4. Pyran | Flammable, Hydrocarbon, Cyclic Compound | Britannica [britannica.com]
- 5. Pyran - Wikipedia [en.wikipedia.org]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. espublisher.com [espublisher.com]
- 9. orgsyn.org [orgsyn.org]
- 10. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microwave assisted synthesis and antimicrobial evaluation of new fused pyran derivatives bearing 2-morpholinoquinoline nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Synthesis of 4-Phenyl-5,6-dihydro-2H-pyran
Abstract: This document provides a detailed technical guide for the synthesis of 4-Phenyl-5,6-dihydro-2H-pyran, a valuable heterocyclic scaffold in medicinal chemistry and organic synthesis. We present and analyze two primary, field-proven synthetic strategies: the Hetero-Diels-Alder (HDA) reaction and the Prins Cyclization. For each method, we delve into the underlying reaction mechanisms, provide detailed step-by-step experimental protocols, and offer insights into the causality behind experimental choices. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for the preparation of substituted dihydropyrans.
Introduction: The Significance of the Dihydropyran Scaffold
The 5,6-dihydro-2H-pyran ring system is a privileged structural motif found in numerous natural products and pharmaceutically active compounds. Its utility stems from its conformational properties and its function as a versatile synthetic intermediate. The introduction of a phenyl substituent at the 4-position, yielding this compound, imparts specific physicochemical properties and provides a key anchor point for further molecular elaboration. The synthesis of such structures is a cornerstone of modern heterocyclic chemistry, with the Hetero-Diels-Alder reaction and Prins cyclization representing two of the most powerful and convergent approaches.[1][2][3]
Primary Synthetic Pathway: The Hetero-Diels-Alder [4+2] Cycloaddition
The Hetero-Diels-Alder (HDA) reaction is a variation of the classic Diels-Alder reaction where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom.[4] For the synthesis of dihydropyran rings, the oxo-Diels-Alder variant, involving a carbonyl-containing compound, is particularly effective.[4] This pericyclic reaction forms two new carbon-carbon bonds and a new carbon-oxygen bond in a single, often highly stereocontrolled, step, making it an atom-economical choice.[4][5]
Mechanistic Rationale
The synthesis of this compound via an HDA reaction is typically achieved through the cycloaddition of a conjugated diene (the 4π-electron component) with benzaldehyde (the 2π-electron component, or heterodienophile).
The reaction is a concerted, pericyclic process that proceeds through a single, cyclic transition state.[4] The rate and selectivity of the reaction are significantly enhanced by the use of a Lewis acid catalyst. The Lewis acid coordinates to the carbonyl oxygen of the benzaldehyde, which serves two critical functions:
-
Activation of the Dienophile: It increases the electrophilicity of the carbonyl carbon.
-
Lowering the LUMO Energy: It lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating a more favorable orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene.[6]
This interaction reduces the activation energy of the reaction, allowing it to proceed under milder conditions and often with improved regioselectivity.
Visualization: Hetero-Diels-Alder Workflow
Caption: Experimental workflow for the Lewis acid-catalyzed HDA synthesis.
Detailed Experimental Protocol: HDA Synthesis
This protocol is a representative example based on methodologies for Lewis acid-catalyzed Hetero-Diels-Alder reactions.[7][8]
Materials:
-
Benzaldehyde (freshly distilled)
-
1,3-Butadiene (or a suitable precursor like 3-sulfolene)
-
Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃) or another suitable Lewis acid
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the Lewis acid catalyst, such as Yb(OTf)₃ (10 mol%).
-
Add anhydrous DCM via syringe, and cool the resulting suspension to 0 °C in an ice bath.
-
Add freshly distilled benzaldehyde (1.0 equivalent) to the flask via syringe. Stir for 15 minutes to allow for coordination of the Lewis acid to the aldehyde.
-
Add a solution of 1,3-butadiene (1.5-2.0 equivalents) in anhydrous DCM dropwise to the reaction mixture over 30 minutes. Note: If using 3-sulfolene, it must be thermally decomposed in a separate vessel to generate butadiene gas, which is then bubbled through the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
Causality Insight: The use of anhydrous solvent and an inert atmosphere is critical. Lewis acids like Yb(OTf)₃ are highly hygroscopic, and their catalytic activity is severely diminished by water. Water can also lead to competing side reactions, such as the hydration of the aldehyde.
Data Summary: HDA Reaction Conditions
| Catalyst (mol%) | Diene | Dienophile | Solvent | Temp (°C) | Yield (%) | Reference |
| Cu(II)-bis(oxazoline) (0.2-10) | Enol ethers | α,β-Unsaturated acyl phosphonates | DCM | 0 to RT | >90 | [7] |
| In(III)-PyBox (10) | Danishefsky's Dienes | α-Carbonyl Esters | DCM | -20 | up to 99 | [7] |
| Yb(OTf)₃ (10) | Brassard's Diene | Aldimines | Toluene | -78 to RT | 75-95 | [8] |
Note: This table summarizes conditions for analogous HDA reactions forming dihydropyran systems, illustrating the range of effective catalysts and conditions.
Alternative Synthetic Pathway: The Prins Cyclization
The Prins reaction provides a powerful alternative for constructing pyran rings through the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde.[9][10] This reaction proceeds via an oxocarbenium ion intermediate, which undergoes an intramolecular cyclization.
Mechanistic Rationale
The reaction is initiated by the protonation of the aldehyde (benzaldehyde) by a Brønsted or Lewis acid, forming a highly electrophilic oxocarbenium ion.[10][11] This electrophile is then attacked by the alkene moiety of the homoallylic alcohol in an intermolecular addition step. The resulting carbocation is subsequently trapped by the intramolecular hydroxyl group, forming the six-membered pyran ring. A final elimination of a proton (or water, following protonation of the resulting hydroxyl group) yields the target this compound. The stereochemical outcome can often be controlled by the geometry of the starting homoallylic alcohol and the reaction conditions.[12]
Visualization: Prins Cyclization Mechanism
Caption: Key steps in the acid-catalyzed Prins cyclization mechanism.
Detailed Experimental Protocol: Prins Cyclization
This protocol is a generalized procedure based on established Prins cyclization methodologies.[9][13]
Materials:
-
Pent-4-en-1-ol (or a suitable homoallylic alcohol)
-
Benzaldehyde (freshly distilled)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) or another suitable Lewis/Brønsted acid
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, dissolve the homoallylic alcohol (e.g., pent-4-en-1-ol, 1.2 equivalents) and benzaldehyde (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Slowly add BF₃·OEt₂ (1.0-1.5 equivalents) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -20 °C for 4-6 hours, monitoring its progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous phase with DCM (2 x 20 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography (hexanes/ethyl acetate) to isolate the desired this compound.
Causality Insight: The stoichiometry of the Lewis acid (BF₃·OEt₂) is crucial. Stoichiometric amounts are often required as the acid can be consumed by complexation with both the starting alcohol and the product ether. In some cases, BF₃·OEt₂ can also act as a fluoride source, leading to fluorinated byproducts.[9]
Concluding Remarks
Both the Hetero-Diels-Alder reaction and the Prins cyclization offer effective and reliable entries to the this compound scaffold. The choice of method may depend on the availability of starting materials, desired scale, and required stereochemical control. The HDA reaction often provides a more direct and atom-economical route, while the Prins cyclization offers flexibility through the varied synthesis of the requisite homoallylic alcohol precursor. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to successfully synthesize and further explore the chemistry of this important heterocyclic system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diels-Alder Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles [beilstein-journals.org]
- 10. Prins reaction - Wikipedia [en.wikipedia.org]
- 11. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prins Reaction [organic-chemistry.org]
Application Notes and Protocols for the Utilization of 4-Phenyl-5,6-dihydro-2H-pyran Scaffolds in Modern Organic Synthesis
These application notes serve as a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 4-phenyl-5,6-dihydro-2H-pyran and its derivatives. This class of compounds represents a valuable scaffold in the synthesis of complex molecules and biologically active agents due to the unique reactivity of the dihydropyran ring system.
Introduction: The Significance of the Dihydropyran Moiety
The 5,6-dihydro-2H-pyran framework is a prevalent structural motif in a multitude of natural products and pharmaceuticals.[1][2] Its importance lies in its conformational pre-organization and the presence of functionalities that allow for diverse chemical transformations. The introduction of a phenyl group at the 4-position imparts specific stereoelectronic properties, influencing the reactivity and potential applications of the molecule in complex synthesis. These compounds are key intermediates in the construction of larger, polycyclic systems and serve as chiral building blocks for enantioselective synthesis.[2][3]
Core Application: Asymmetric Synthesis of Functionalized 4-Phenyl-5,6-dihydro-2H-pyrans
A powerful strategy for the synthesis of highly functionalized and enantioenriched 4-phenyl-5,6-dihydro-2H-pyrans is the organocatalytic domino Michael-hemiacetalization reaction.[3] This approach offers excellent control over stereochemistry and provides access to complex dihydropyran structures in a single, efficient step.
Causality Behind the Experimental Choice: The selection of an organocatalytic approach is driven by the desire for mild reaction conditions, high stereoselectivity, and the avoidance of heavy metal catalysts. The bifunctional nature of the squaramide-based organocatalyst is crucial; it activates both the nucleophile (1,3-dicarbonyl compound) and the electrophile (α-hydroxymethyl nitroalkene) through hydrogen bonding, leading to a highly organized transition state and consequently, high diastereo- and enantioselectivity.[3] The subsequent dehydration step, often facilitated by a mild acid, is a thermodynamically driven process that leads to the stable conjugated dihydropyran system.
Caption: Workflow for the synthesis of a this compound derivative.
Protocol 1: Synthesis of Methyl (4R)-3-nitro-4-phenyl-6-methyl-3,4-dihydro-2H-pyran-5-carboxylate
This protocol details the synthesis of a representative functionalized 4-phenyl-dihydropyran derivative via an organocatalytic domino reaction.[3]
Materials:
-
(E)-2-nitro-3-phenylprop-2-en-1-ol
-
Methyl 3-oxobutanoate
-
Squaramide-based organocatalyst (e.g., a derivative of quinine or cinchonine)
-
Toluene, anhydrous
-
p-Toluenesulfonic acid (PTSA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e-g., n-pentane/diethyl ether mixture)
Procedure:
-
To a solution of (E)-2-nitro-3-phenylprop-2-en-1-ol (0.2 mmol) in anhydrous toluene (1.0 mL) in a flame-dried flask under an inert atmosphere, add methyl 3-oxobutanoate (0.24 mmol).
-
Add the squaramide-derived organocatalyst (10 mol%).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the domino reaction (disappearance of the starting nitroalkene), add p-toluenesulfonic acid (20 mol%).
-
Heat the reaction mixture to 100 °C for 1 hour to effect dehydration.
-
Cool the mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., n-pentane/diethyl ether, 6:1) to afford the desired dihydropyran.
Quantitative Data Summary:
| Entry | 1,3-Dicarbonyl Compound | α-Hydroxymethyl Nitroalkene | Yield (%) | dr (trans:cis) | ee (%) | Reference |
| 1 | Methyl 3-oxobutanoate | (E)-2-nitro-3-phenylprop-2-en-1-ol | 85 | >98:2 | 96 | [3] |
| 2 | Ethyl 3-oxobutanoate | (E)-2-nitro-3-phenylprop-2-en-1-ol | 82 | >98:2 | 95 | [3] |
| 3 | Acetylacetone | (E)-2-nitro-3-phenylprop-2-en-1-ol | 75 | >98:2 | 94 | [3] |
Mechanistic Insights: The Role of the Organocatalyst
The success of this asymmetric synthesis hinges on the dual activation provided by the bifunctional organocatalyst.
Caption: Catalytic cycle for the domino Michael-hemiacetalization reaction.
The squaramide moiety of the catalyst forms hydrogen bonds with the nitro group of the nitroalkene, while the tertiary amine (e.g., in a cinchona alkaloid backbone) deprotonates the 1,3-dicarbonyl compound to form a chiral enolate. This brings the two reactants into close proximity in a specific orientation, facilitating the highly stereoselective Michael addition. The resulting intermediate then undergoes a rapid intramolecular hemiacetalization to form the tetrahydropyranol, which is subsequently dehydrated to the final dihydropyran product.[3]
Application in Further Synthetic Transformations: Diels-Alder Reaction
The electron-rich double bond in the this compound ring makes it an excellent dienophile in Diels-Alder reactions, allowing for the construction of complex polycyclic systems.
Materials:
-
Methyl (4R)-3-nitro-4-phenyl-6-methyl-3,4-dihydro-2H-pyran-5-carboxylate
-
N-Phenylmaleimide
-
Toluene, anhydrous
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a sealed tube, dissolve the synthesized dihydropyran (1 mmol) and N-phenylmaleimide (1.2 mmol) in anhydrous toluene (5 mL).
-
Heat the reaction mixture at 110 °C for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the Diels-Alder adduct.
Causality Behind the Experimental Choice: The Diels-Alder reaction is a powerful C-C bond-forming reaction that creates a six-membered ring with good stereocontrol. The use of an electron-deficient dienophile like N-phenylmaleimide with the electron-rich dihydropyran ensures a favorable frontier molecular orbital interaction, facilitating the cycloaddition. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier. The stereochemical information embedded in the dihydropyran starting material can be transferred to the newly formed stereocenters in the product.
Conclusion
This compound and its derivatives are highly valuable intermediates in organic synthesis. The protocols and insights provided herein demonstrate a robust method for their asymmetric synthesis and a key application in the construction of complex molecular architectures. The versatility of the dihydropyran ring system, coupled with the ability to introduce various substituents, ensures its continued importance in the fields of total synthesis and medicinal chemistry.
References
Application Notes and Protocols for 4-Phenyl-5,6-dihydro-2H-pyran in Pharmaceutical Development
Foreword: The Dihydropyran Scaffold - A Privileged Motif in Medicinal Chemistry
The 2H-pyran ring system is a foundational heterocyclic scaffold present in a vast array of natural products and synthetic bioactive molecules.[1] Its derivatives have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The stability conferred by the dihydropyran ring, coupled with its capacity for diverse functionalization, makes it a privileged starting point for the construction of complex molecular architectures. This guide focuses on a specific, yet highly versatile, member of this family: 4-Phenyl-5,6-dihydro-2H-pyran. This compound serves as an excellent building block, combining the structural rigidity of the phenyl group with the synthetic flexibility of the dihydropyran core, paving the way for the development of novel therapeutic agents.
Section 1: Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be achieved through several established routes. One of the most efficient methods is the hetero-Diels-Alder reaction, which offers high atom economy and good control over regioselectivity. The protocol outlined below provides a reliable method for the laboratory-scale synthesis of this key intermediate.
Protocol 1: Synthesis of this compound via Hetero-Diels-Alder Reaction
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
Styrene
-
Acrolein
-
Zinc chloride (ZnCl₂) or other suitable Lewis acid catalyst
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add anhydrous dichloromethane (100 mL).
-
Addition of Reactants: Add styrene (1.0 eq) and acrolein (1.2 eq) to the flask.
-
Catalyst Addition: Carefully add the Lewis acid catalyst, for example, zinc chloride (0.2 eq), to the reaction mixture. The use of a Lewis acid is crucial for accelerating the reaction and improving the yield.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: The this compound Scaffold as a Gateway to Bioactive Molecules
The strategic placement of the phenyl group on the dihydropyran ring offers a key handle for derivatization. The aromatic ring can be substituted to modulate the electronic and steric properties of the molecule, which in turn can influence its biological activity. Furthermore, the double bond within the dihydropyran ring is amenable to various chemical transformations, allowing for the introduction of diverse functional groups. This section outlines a general workflow for leveraging this scaffold in a drug discovery program.
Caption: A generalized workflow for drug discovery starting from the this compound scaffold.
Section 3: Application Notes - Exploring the Therapeutic Potential
Derivatives of the dihydropyran scaffold have shown promise in a variety of therapeutic areas.[5][6] The following application notes provide protocols for screening novel derivatives of this compound for anticancer and antimicrobial activities.
Application Note 1: Anticancer Activity Screening
Many pyran-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[7][8] The mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer, such as the PI3K/AKT pathway.[5]
Protocol 2: In Vitro Cytotoxicity Assay using MTT
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of novel this compound derivatives against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[7][9]
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Test compounds (derivatives of this compound) dissolved in DMSO.
-
Doxorubicin or another standard anticancer drug as a positive control.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the complete growth medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include wells with untreated cells as a negative control.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: The results can be summarized in a table for easy comparison of the cytotoxic potential of different derivatives.
| Compound ID | R-group on Phenyl Ring | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on HCT-116 |
| PDHP-01 | H | > 100 | > 100 |
| PDHP-02 | 4-Cl | 15.2 | 20.5 |
| PDHP-03 | 4-NO₂ | 8.7 | 12.1 |
| PDHP-04 | 3,4-(OCH₃)₂ | 25.6 | 31.8 |
| Doxorubicin | - | 0.5 | 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Caption: A simplified diagram of the PI3K/AKT signaling pathway, a potential target for anticancer drugs derived from the this compound scaffold.
Application Note 2: Antimicrobial Activity Screening
The pyran scaffold is also a key component of many natural and synthetic antimicrobial agents.[3][10][11] The following protocol describes a method for evaluating the antibacterial activity of novel this compound derivatives.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum inhibitory concentration (MIC) of novel this compound derivatives against pathogenic bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).
-
Mueller-Hinton Broth (MHB).
-
Test compounds dissolved in DMSO.
-
Standard antibiotics (e.g., Ciprofloxacin, Ampicillin) as positive controls.
-
96-well microplates.
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).
Procedure:
-
Preparation of Microplates: Add MHB to all wells of a 96-well plate.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and positive controls directly in the microplate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Data Presentation: The MIC values for the tested compounds can be tabulated for a clear comparison of their antibacterial potency.
| Compound ID | R-group on Phenyl Ring | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
| PDHP-01 | H | > 128 | > 128 |
| PDHP-02 | 4-Cl | 32 | 64 |
| PDHP-03 | 4-NO₂ | 16 | 32 |
| PDHP-04 | 3,4-(OCH₃)₂ | 64 | 128 |
| Ciprofloxacin | - | 1 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This compound represents a valuable and versatile scaffold in the field of pharmaceutical development. Its straightforward synthesis and the potential for extensive derivatization make it an ideal starting point for the discovery of novel therapeutic agents. The protocols and application notes provided in this guide offer a solid framework for researchers and scientists to explore the full potential of this promising chemical entity in their drug discovery endeavors. The continued investigation into the medicinal chemistry of dihydropyran derivatives is expected to yield new and effective treatments for a wide range of diseases.
References
- 1. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Prins Cyclization for 2,6-Disubstituted Dihydropyran Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Dihydropyrans
The 2,6-disubstituted tetrahydropyran (THP) and dihydropyran (DHP) ring systems are privileged scaffolds, appearing as core structural motifs in a vast array of biologically active natural products, including polyketides and marine metabolites.[1][2] Their prevalence has made the development of efficient and stereoselective synthetic methods a paramount objective in modern organic chemistry.[2][3] Among the arsenal of synthetic tools, the acid-catalyzed Prins cyclization—the condensation of a homoallylic alcohol with a carbonyl compound—stands out as a powerful and convergent strategy for constructing these vital oxygen-containing heterocycles.[4][5]
This guide provides an in-depth exploration of the Prins cyclization for the specific synthesis of 2,6-disubstituted dihydropyrans. We will dissect the reaction mechanism, compare catalytic systems, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Reaction Mechanism: A Stepwise Journey to the Dihydropyran Core
The stereochemical outcome of the Prins cyclization is dictated by a well-ordered, chair-like transition state. The generally accepted mechanism, which leads to the thermodynamically favored cis-2,6-disubstituted products, proceeds through several key steps.[6][7] When no external nucleophile is present to trap the intermediate carbocation, a proton elimination occurs to yield the dihydropyran.[8][9]
The mechanistic pathway is as follows:
-
Activation and Oxocarbenium Ion Formation: A Brønsted or Lewis acid catalyst activates the aldehyde, making it highly electrophilic. The homoallylic alcohol attacks the activated aldehyde, forming a hemiacetal-like intermediate which then loses water to generate a key oxocarbenium ion.[10]
-
6-Endo Cyclization: The pendant alkene of the oxocarbenium intermediate acts as an intramolecular nucleophile, attacking the electrophilic carbon in a 6-endo cyclization. This step proceeds through a highly organized, chair-like transition state.[6]
-
Stereochemical Control: To minimize steric hindrance, the substituents at the C2 and C6 positions preferentially occupy pseudoequatorial positions in the transition state. This arrangement is the cornerstone of the high cis-diastereoselectivity commonly observed in this reaction.[7][11]
-
Carbocation Intermediate: The cyclization generates a new carbocation at the C4 position of the tetrahydropyran ring.
-
Proton Elimination: In the absence of a trapping nucleophile, a base (e.g., solvent or counter-ion) abstracts a proton from either C3 or C5, leading to the formation of a double bond and yielding the final 2,6-disubstituted dihydropyran product.[9]
Caption: Fig. 1: Mechanism of Prins Cyclization to Dihydropyran
Catalytic Systems: Choosing the Right Promoter
The choice of acid catalyst is critical and can dramatically influence reaction efficiency, selectivity, and substrate scope. Both Brønsted and Lewis acids are widely employed.[4]
-
Brønsted Acids: Simple protic acids like H₂SO₄ or organocatalysts such as camphorsulfonic acid (CSA) and highly acidic confined imino-imidodiphosphates (iIDPs) can effectively promote the reaction.[12][13] While historically effective, strong mineral acids can sometimes lead to undesired side reactions or polymerization. Modern organocatalysts offer milder conditions and the potential for asymmetric induction.[12]
-
Lewis Acids: This is the most diverse class of catalysts for the Prins cyclization.
-
Classic Lewis Acids (e.g., BF₃·OEt₂, SnCl₄, TiCl₄): These are powerful promoters but can be moisture-sensitive and require stoichiometric amounts.[8] Over-activation can sometimes lead to side reactions like the competing oxonia-Cope rearrangement, which can erode stereochemical integrity.[8][10]
-
Milder Lewis Acids (e.g., InCl₃, BiCl₃, FeCl₃): These catalysts are often more tolerant of functional groups and can be used in catalytic quantities.[8][11] Bismuth(III) chloride (BiCl₃), for instance, has been shown to be a highly effective catalyst for producing 4-chloro-tetrahydropyrans, which can be precursors to dihydropyrans.[14]
-
Silyl Triflates (e.g., TMSOTf): Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a particularly effective promoter for silyl-Prins cyclizations, where a vinyl- or allylsilane is used as the homoallylic alcohol component.[6][7] It facilitates both the initial oxocarbenium ion formation and the final elimination of the silyl group to form the dihydropyran double bond.[14]
-
Experimental Protocols and Data
Protocol 1: Silyl-Prins Cyclization using TMSOTf
This protocol is adapted from a general and highly effective methodology for synthesizing cis-2,6-disubstituted dihydropyrans from Z-vinylsilyl alcohols.[6][7] This method is noted for its high diastereoselectivity and compatibility with a range of aldehydes.
Materials and Reagents:
-
Z-vinylsilyl alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the Z-vinylsilyl alcohol (1.0 equiv) and the aldehyde (1.2 equiv). Dissolve the components in anhydrous DCM to a final concentration of approximately 0.05 M.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Add TMSOTf (1.0 equiv) dropwise to the stirred solution. The addition should be slow to control any potential exotherm.
-
Reaction Monitoring: Stir the mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting alcohol. Reaction times are typically short, often between 1 to 2 hours.[6]
-
Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution directly to the flask at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers. Extract the aqueous phase three times with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure cis-2,6-disubstituted dihydropyran.
General Experimental Workflow
The following diagram outlines the typical laboratory workflow for performing a Prins cyclization reaction.
Caption: Fig. 2: General Lab Workflow for Prins Cyclization
Table 1: Representative Results for TMSOTf-Mediated Silyl-Prins Cyclization
This table summarizes typical results for the reaction between various vinylsilyl alcohols and aldehydes, highlighting the method's scope and high diastereoselectivity.[6][7]
| Entry | Vinylsilyl Alcohol (R¹) | Aldehyde (R²) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Phenyl | Isobutyraldehyde | 1 | 75 | >95:5 |
| 2 | Phenyl | Benzaldehyde | 2 | 65 | 85:15 |
| 3 | n-Butyl | Cyclohexanecarboxaldehyde | 1.5 | 82 | >95:5 |
| 4 | Phenyl | Ethyl glyoxylate | 1 | 78 | >95:5 |
| 5 | Phenyl | Acetone (Ketone) | 2 | 68 | N/A (Spirocycle) |
Data synthesized from representative literature reports.[6][7] Yields are for isolated, purified products.
Trustworthiness & Field-Proven Insights
-
Causality of Stereoselectivity: The high cis-selectivity is a direct consequence of the reaction proceeding through a low-energy, chair-like transition state where bulky substituents adopt equatorial positions to minimize 1,3-diaxial interactions.[11] Any deviation from this selectivity may suggest a competing reaction pathway or a non-chair transition state.
-
Role of the Silyl Group: In silyl-Prins cyclizations, the silicon atom plays a crucial role in stabilizing the intermediate carbocation (the β-silicon effect) before its elimination. The E/Z geometry of the starting vinylsilane can significantly influence reactivity and yield.[7]
-
Troubleshooting - Low Yields: If yields are low, ensure all reagents and solvents are scrupulously anhydrous, as water can deactivate the Lewis acid catalyst. Additionally, confirm the purity of the aldehyde, as old or oxidized aldehydes are common sources of failure.
-
Troubleshooting - Poor Selectivity: The observation of trans products or racemization may indicate that the reaction temperature is too high, allowing for equilibrium via a competing 2-oxonia-Cope rearrangement.[8][10] Maintaining low temperatures (-78 °C) is critical.
Conclusion
The Prins cyclization is a robust and highly diastereoselective method for the synthesis of 2,6-disubstituted dihydropyrans. By understanding the underlying mechanism and carefully selecting the catalytic system, researchers can efficiently construct these valuable heterocyclic cores. The silyl-Prins variant, in particular, offers a mild and rapid entry into this class of compounds with excellent control over stereochemistry. The protocols and insights provided herein serve as a validated starting point for scientists aiming to incorporate this powerful reaction into their synthetic strategies for natural product synthesis and drug discovery.
References
- 1. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Collection - Highly Stereoselective Synthesis of 2,6-cis-Substituted Tetrahydropyrans Using a One-Pot Sequential Catalysis - Organic Letters - Figshare [figshare.com]
- 14. uvadoc.uva.es [uvadoc.uva.es]
Application Notes and Protocols for the Multicomponent Synthesis of 4H-Pyrans
Introduction: The Significance of 4H-Pyrans and the Efficiency of Multicomponent Reactions
The 4H-pyran scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic molecules of significant biological and pharmacological importance.[1][2][3] Compounds incorporating the 4H-pyran ring system exhibit a broad spectrum of activities, including antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticancer properties.[1][2][4][5] Their diverse applications have made them attractive targets for organic and medicinal chemists, driving the development of efficient and sustainable synthetic methodologies.[6][7]
Traditionally, the synthesis of such complex heterocyclic systems has relied on multi-step procedures that are often time-consuming, generate significant waste, and require the isolation of intermediates. Multicomponent reactions (MCRs) have emerged as a powerful and elegant alternative, offering a highly convergent and atom-economical approach to the synthesis of 4H-pyrans.[8][9] MCRs involve the combination of three or more starting materials in a single reaction vessel to form a complex product that incorporates structural features from each reactant.[8] This strategy minimizes waste, reduces reaction times, and simplifies purification processes, aligning with the principles of green chemistry.[6][10]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the multicomponent synthesis of 4H-pyrans. It will delve into the underlying reaction mechanism, provide robust experimental protocols, and offer insights based on extensive field experience to ensure successful and reproducible outcomes.
Reaction Mechanism: A Domino Cascade to Complexity
The multicomponent synthesis of 4H-pyrans typically proceeds through a well-established domino sequence involving a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization/tautomerization.[6][8] The general mechanism can be visualized as a cascade of reactions where the product of one step becomes the substrate for the next, all occurring in a single pot.
The reaction is typically initiated by the condensation of an aldehyde with an active methylene compound, such as malononitrile, catalyzed by a base or a Lewis acid.[9][11] This Knoevenagel condensation forms a highly electrophilic α,β-unsaturated intermediate (a Knoevenagel adduct). This intermediate then serves as a Michael acceptor for the conjugate addition of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, dimedone, or acetylacetone).[8][11] The resulting Michael adduct undergoes a subsequent intramolecular cyclization, followed by tautomerization, to afford the stable 4H-pyran ring system.[11]
The versatility of this reaction allows for the generation of a diverse library of 4H-pyran derivatives by simply varying the three core components: the aldehyde, the active methylene compound, and the 1,3-dicarbonyl compound.
Caption: Domino reaction pathway for the multicomponent synthesis of 4H-pyrans.
Experimental Protocols: A Guide to Practical Synthesis
The following protocols provide a general framework for the multicomponent synthesis of 4H-pyrans. It is important to note that reaction conditions, such as solvent, temperature, and catalyst, may require optimization depending on the specific substrates used.
General Protocol for the Synthesis of 2-Amino-3-cyano-4H-pyrans
This protocol describes a typical procedure for the three-component reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound.
Materials:
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, dimedone) (1.0 mmol)
-
Catalyst (e.g., piperidine, L-proline, or a heterogeneous catalyst, see Table 1 for examples) (catalytic amount, typically 5-10 mol%)
-
Solvent (e.g., ethanol, water, or solvent-free) (2-5 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) plate and developing chamber
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 mmol), malononitrile (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and the chosen catalyst.
-
Solvent Addition: Add the appropriate solvent. Many modern protocols advocate for the use of green solvents like ethanol or water, and some reactions can even be performed under solvent-free conditions.[6][9]
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature (room temperature or reflux) for the required time. The reaction progress should be monitored by TLC.
-
Work-up and Purification: Upon completion of the reaction (as indicated by TLC), the work-up procedure will depend on the nature of the product and the catalyst used.
-
For soluble products: The reaction mixture may be cooled to room temperature, and the precipitated solid product can be collected by filtration. The solid is then washed with cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials.
-
For heterogeneous catalysts: The catalyst can be easily recovered by filtration before product isolation.[6][12] This is a significant advantage of using solid-supported or magnetic catalysts.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Expert Insight: The order of addition of reactants can sometimes influence the reaction outcome, although in many cases, a one-pot addition is successful. For sluggish reactions, a pre-stirring of the aldehyde and malononitrile with the catalyst for a short period before the addition of the 1,3-dicarbonyl compound can sometimes improve yields by facilitating the initial Knoevenagel condensation.
Trustworthiness and Self-Validation
A key indicator of a successful reaction is the formation of a precipitate as the 4H-pyran product is often a stable, crystalline solid that is sparingly soluble in the reaction medium. The identity and purity of the synthesized compounds should always be confirmed by standard analytical techniques such as:
-
Melting Point: Comparison with literature values.
-
Spectroscopic Methods:
-
FT-IR: Look for characteristic peaks for the amino group (NH₂), nitrile group (C≡N), and carbonyl group (C=O) if present in the final structure.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the number of protons and carbons.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Data Presentation: A Comparative Overview of Catalytic Systems
The choice of catalyst is crucial for the efficiency and greenness of the 4H-pyran synthesis. A wide variety of catalysts have been reported, ranging from simple organic bases to sophisticated nanocatalysts. The following table summarizes a selection of catalytic systems, highlighting their performance under different reaction conditions.
| Catalyst | Aldehyde (Example) | 1,3-Dicarbonyl (Example) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Homogeneous Catalysts | |||||||
| Piperidine | Benzaldehyde | Ethyl Acetoacetate | Ethanol | Reflux | 2-3 h | 85-95 | [9] (General knowledge) |
| L-Proline | 4-Chlorobenzaldehyde | Dimedone | Water | 80 | 1-2 h | 90-98 | [9] (General knowledge) |
| DBSA | Aromatic Aldehydes | Cyclohexanedione | Water (microemulsion) | RT | 30-60 min | 92-98 | [13] |
| Heterogeneous Catalysts | |||||||
| KOH/CaO | Aromatic Aldehydes | Ethyl Acetoacetate | Solvent-free | 60 | 10-15 min | 90-95 | [9][14] |
| CuFe₂O₄@starch | Aryl Aldehydes | Dimedone | Ethanol | RT | 15-30 min | 92-98 | [6] |
| Cu₂(NH₂-BDC)₂(DABCO) | Aromatic Aldehydes | Dimedone | Solvent-free (ball milling) | RT | 5-15 min | 90-98 | [12] |
Expert Insight: The trend in recent years has been a significant shift towards the use of heterogeneous and recyclable catalysts.[6][11] These catalysts not only simplify the work-up procedure but also align with the principles of sustainable chemistry by allowing for multiple reaction cycles without a significant loss in catalytic activity.[6] For instance, magnetic nanocatalysts like CuFe₂O₄@starch can be easily recovered using an external magnet.[6]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the multicomponent synthesis of 4H-pyrans using a recyclable heterogeneous catalyst.
Caption: General workflow for the synthesis of 4H-pyrans with a recyclable catalyst.
Conclusion and Future Perspectives
The multicomponent synthesis of 4H-pyrans represents a highly efficient, atom-economical, and environmentally friendly strategy for accessing a diverse range of biologically relevant molecules. The simplicity of the procedure, coupled with the increasing availability of novel and recyclable catalytic systems, makes this methodology particularly attractive for applications in medicinal chemistry and drug discovery. Future research in this area will likely focus on the development of even more sustainable catalysts, the expansion of the substrate scope to include more complex and functionalized starting materials, and the application of this methodology in the synthesis of novel therapeutic agents.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. growingscience.com [growingscience.com]
- 10. mjbas.com [mjbas.com]
- 11. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Quantitative Analysis of 4-Phenyl-5,6-dihydro-2H-pyran
Abstract
This document provides detailed analytical methods for the accurate quantification of 4-Phenyl-5,6-dihydro-2H-pyran, a key heterocyclic compound with applications as a synthetic intermediate in pharmaceutical and materials science. Recognizing the critical need for precise measurement in process control, impurity profiling, and stability testing, we present two robust, validated chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability. All methodologies are presented in accordance with the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[1][2][3]
Introduction and Method Selection Rationale
This compound is a pyran derivative whose purity and concentration are critical parameters in various chemical syntheses.[4] Inaccurate quantification can lead to inconsistencies in reaction yields, compromised final product purity, and potential safety concerns, particularly when it serves as a precursor or is a potential impurity in an Active Pharmaceutical Ingredient (API).
The selection of an appropriate analytical method is paramount and is dictated by the physicochemical properties of the analyte and the sample matrix.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred technique for its versatility and is particularly suited for non-volatile or thermally sensitive compounds.[5] Given the phenyl moiety, this compound possesses a strong chromophore, making it an excellent candidate for Ultraviolet (UV) detection. Reverse-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is the most common and robust mode of separation in the pharmaceutical industry.[5]
-
Gas Chromatography (GC): This technique is ideal for analytes that are volatile and thermally stable.[6] this compound is expected to have sufficient volatility for GC analysis. Coupled with a Flame Ionization Detector (FID), which offers a universal and linear response to hydrocarbons, GC-FID provides a powerful, sensitive, and often faster alternative to HPLC for routine analysis, especially in less complex matrices.
This note details validated protocols for both HPLC-UV and GC-FID, allowing laboratories to select the method that best fits their instrumentation, sample throughput, and specific analytical challenges.
Method 1: Quantification by Reverse-Phase HPLC-UV
This method is recommended for its high precision and suitability for quantifying this compound in complex mixtures, such as reaction masses or formulated products.
Experimental Workflow: HPLC-UV Analysis
The following diagram outlines the complete workflow from sample receipt to final data reporting.
Caption: Workflow for HPLC-UV Quantification.
Detailed Protocol: HPLC-UV
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Reagents and Materials:
-
This compound Reference Standard (purity ≥99.0%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic Acid (reagent grade, ~99%).
-
0.45 µm PTFE syringe filters.
-
Class A volumetric flasks and pipettes.
-
HPLC vials with septa.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the phenyl group, ensuring good separation from polar impurities.[6][7] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A gradient elution provides robust separation of the main analyte from potential impurities. Formic acid improves peak shape and ensures ionization consistency.[6] |
| Gradient | 0-15 min: 40% B to 90% B15-17 min: 90% B17-18 min: 90% B to 40% B18-25 min: 40% B (re-equilibration) | This gradient ensures elution of the analyte while cleaning the column of more non-polar components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[6] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | 254 nm | The phenyl ring provides strong UV absorbance at this wavelength, offering high sensitivity. A DAD can be used to confirm peak purity. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Diluent | Acetonitrile:Water (50:50, v/v) | This composition ensures the analyte is fully dissolved and is compatible with the initial mobile phase conditions. |
Procedure:
-
Standard Preparation:
-
Stock Standard (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard (0.1 mg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the diluent.
-
-
Sample Preparation:
-
Accurately weigh an amount of the test sample expected to contain ~10 mg of this compound into a 100 mL volumetric flask.
-
Add ~70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis Sequence:
-
Inject the diluent (blank) to ensure no system contamination.
-
Inject the Working Standard in replicate (n=5) to establish system suitability.
-
Inject the prepared sample solution(s).
-
Inject a Working Standard at the end of the sequence to check for drift.
-
Method Validation and Data Integrity
The described method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[2][3] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is pure and resolved from interferences (Resolution > 2.0). | Ensures the signal is only from the analyte.[8] |
| Linearity | r² ≥ 0.999 over 5 concentrations. | Confirms a direct relationship between concentration and response.[8] |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. | Measures the closeness of results to the true value.[8] |
| Precision (RSD) | Repeatability RSD ≤ 1.0%Intermediate Precision RSD ≤ 2.0% | Demonstrates the method's consistency.[1] |
| LOQ/LOD | Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD). | Defines the lower limits of reliable measurement. |
| Robustness | %RSD ≤ 2.0% after minor changes (flow rate, temp). | Shows the method's reliability under varied conditions. |
Method 2: Quantification by Gas Chromatography (GC-FID)
This method is an excellent alternative for rapid quantification, particularly for in-process controls where the sample matrix is relatively clean and high throughput is required.
Experimental Workflow: GC-FID Analysis
The workflow for GC analysis is streamlined, focusing on direct injection after dissolution.
Caption: Workflow for GC-FID Quantification.
Detailed Protocol: GC-FID
Instrumentation:
-
Gas chromatograph with a split/splitless injector, temperature-programmable column oven, and a Flame Ionization Detector (FID).
-
Data acquisition and processing software.
Reagents and Materials:
-
This compound Reference Standard (purity ≥99.0%).
-
Dichloromethane (DCM) or Ethyl Acetate (GC grade).
-
Helium or Nitrogen (carrier gas, high purity).
-
Hydrogen and Air (for FID, high purity).
-
Class A volumetric flasks and pipettes.
-
2 mL GC vials with septa.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | HP-5 or equivalent (5% Phenyl Polysiloxane), 30 m x 0.32 mm ID, 0.25 µm film | A workhorse, non-polar column providing excellent resolution for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas to carry the sample through the column. Helium provides good efficiency. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without degradation. |
| Injection Mode | 1 µL, Split ratio 50:1 | A split injection prevents column overloading and ensures sharp peaks for a concentrated sample. |
| Oven Program | Initial: 100 °C, hold 2 min.Ramp: 20 °C/min to 280 °C.Hold: 5 min at 280 °C. | The temperature program separates the analyte from the solvent front and any potential impurities with different boiling points. |
| Detector (FID) | Temperature: 300 °CH₂ Flow: 30 mL/minAir Flow: 300 mL/min | High detector temperature prevents condensation. Standard gas flows ensure a stable flame and linear response. |
| Diluent | Dichloromethane (DCM) | A volatile solvent that elutes early and dissolves the analyte well. |
Procedure:
-
Standard Preparation:
-
Stock Standard (1.0 mg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Working Standard (0.1 mg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with DCM.
-
-
Sample Preparation:
-
Accurately weigh an amount of sample containing ~10 mg of the analyte into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with DCM.
-
Transfer an aliquot to a GC vial for analysis.
-
-
Analysis Sequence:
-
Follow a similar sequence as described for the HPLC method, injecting a blank, followed by replicate standards for system suitability, and then the samples.
-
Method Validation
The same ICH validation principles apply to the GC-FID method. The linearity, accuracy, precision, and other parameters must be experimentally verified to ensure the method produces trustworthy and reliable data.[1][9]
Conclusion
Both the HPLC-UV and GC-FID methods presented herein are robust, reliable, and fit-for-purpose for the quantification of this compound. The choice between the two depends on available instrumentation, sample matrix complexity, and desired sample throughput. HPLC is superior for purity analysis in complex matrices, while GC offers speed and efficiency for simpler samples. Regardless of the method chosen, rigorous validation in accordance with ICH guidelines is mandatory to ensure data integrity and meet regulatory expectations.[1][2][3]
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
Application Note: 4-Phenyl-5,6-dihydro-2H-pyran as a Versatile Synthon for Advanced Heterocyclic Scaffolds
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Abstract
The 5,6-dihydro-2H-pyran ring system is a privileged scaffold found in numerous natural products and pharmacologically active molecules. The strategic placement of a phenyl group at the 4-position not only imparts specific steric and electronic properties but also provides a handle for further functionalization. This document provides an in-depth guide to the synthetic utility of 4-phenyl-5,6-dihydro-2H-pyran as a versatile building block for the construction of complex, fused, and spirocyclic heterocyclic systems. We will explore its reactivity through cycloaddition reactions, electrophile-initiated cyclizations, and ring-opening/recyclization strategies, offering detailed protocols and the underlying chemical principles for each transformation.
Introduction: The Strategic Value of this compound
This compound is more than a simple cyclic ether; it is a masked 1,5-hydroxycarbonyl synthon and a reactive dienophile. Its core reactivity stems from the enol ether moiety (the C3-C4 double bond), which is electron-rich and polarized, making it susceptible to attack by a wide range of electrophiles and dienophiles. The presence of the C4-phenyl group sterically directs incoming reagents and electronically influences the reactivity of the double bond. These features make it an ideal starting point for diversity-oriented synthesis in drug discovery programs. This guide moves beyond simple descriptions to explain the causal logic behind protocol design for leveraging this building block.
Synthetic Pathways & Methodologies
The synthetic potential of this compound can be categorized into three primary reaction pathways. Each pathway leverages the unique electronic nature of the enol ether to construct new carbocyclic and heterocyclic rings.
Workflow Overview:
The following diagram illustrates the principal synthetic routes accessible from this compound.
Caption: Key synthetic transformations of this compound.
Pathway I: [4+2] Cycloaddition Reactions
The electron-rich nature of the enol ether double bond makes this compound an excellent dienophile, particularly in inverse-electron-demand Diels-Alder reactions. It can react with electron-poor dienes to construct bridged oxabicyclic systems, which are valuable intermediates for natural product synthesis. While reactions with this specific substrate are not widely reported, the principle is well-established for similar dihydropyran systems.[1][2]
Rationale for Experimental Design:
-
Dienophile Choice: Electron-deficient dienes such as 1,2,4,5-tetrazines or α,β-unsaturated ketones are ideal partners.
-
Catalysis: Lewis acids (e.g., ZnCl₂, Et₂AlCl) can be used to activate the diene, but thermal conditions are often sufficient due to the high reactivity of the enol ether.
-
Stereoselectivity: The reaction typically proceeds via an endo transition state, which can be predicted and confirmed by 2D NMR spectroscopy of the product. The phenyl group at C4 will direct the incoming diene to the less hindered face of the molecule.
Protocol 2.1: Synthesis of a Pyrano-fused Triazine Derivative
This representative protocol describes the reaction with a 1,2,4,5-tetrazine, which, after cycloaddition, typically undergoes a retro-Diels-Alder reaction by extruding N₂, leading to a dihydropyridazine fused to the pyran ring.
-
Reagent Preparation: To a flame-dried, 50 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq, e.g., 174 mg, 1.0 mmol) and 15 mL of anhydrous toluene.
-
Reaction Initiation: Add 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (1.05 eq, 248 mg, 1.05 mmol) to the solution.
-
Thermal Conditions: Equip the flask with a reflux condenser and heat the mixture to 110 °C (oil bath temperature).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the deep red color of the tetrazine. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the pyrano[3,4-d]pyridazine product.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Toluene | High boiling point for thermal reaction; inert. |
| Temperature | 110 °C (Reflux) | Provides sufficient energy for cycloaddition and N₂ extrusion. |
| Stoichiometry | Slight excess of diene | Ensures complete consumption of the starting pyran. |
| Atmosphere | Inert (Argon) | Prevents side reactions with atmospheric oxygen or moisture. |
Pathway II: Electrophile-Initiated Cyclization
The nucleophilic double bond can be attacked by various electrophiles (e.g., halogens, selenyl halides, mercury(II) salts). The resulting cation or bridged intermediate is then trapped intramolecularly by a suitably positioned nucleophile, or intermolecularly by a solvent or additive, to yield highly functionalized tetrahydropyran derivatives. This pathway is foundational for creating complex substitution patterns.
Protocol 2.2: Phenylselenoetherification for Fused Lactone Synthesis
This protocol demonstrates how an electrophilic selenium reagent can initiate a cyclization cascade if the starting material is modified to contain a tethered carboxylic acid. We will start from a precursor, 5-phenyl-3,6-dihydro-2H-pyran-2-carboxylic acid, to illustrate the principle.
-
Reagent Preparation: Dissolve the starting pyran-acid (1.0 eq) in 20 mL of dichloromethane (DCM) in a 50 mL flask at 0 °C.
-
Addition of Base: Add sodium bicarbonate (3.0 eq) to the solution to deprotonate the carboxylic acid, enhancing its nucleophilicity.
-
Electrophile Addition: Slowly add a solution of phenylselenyl chloride (PhSeCl, 1.2 eq) in 5 mL of DCM dropwise over 15 minutes. The red-orange color of the PhSeCl should dissipate upon addition.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitoring: Follow the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil via column chromatography (eluent: gradient of 20% to 40% ethyl acetate in hexanes) to afford the phenylselenyl-fused lactone.
Caption: Key steps in the electrophile-initiated lactonization.
Pathway III: Acid-Catalyzed Ring-Opening and Recyclization
This is perhaps the most powerful strategy for transforming the pyran core into entirely different heterocyclic systems. The enol ether is readily hydrolyzed under acidic conditions to generate a transient enol, which tautomerizes to the corresponding δ-hydroxyketone (6-hydroxy-4-phenylhexan-2-one). This intermediate is a classic precursor for synthesizing six-membered heterocycles like pyridines and pyrimidines through condensation reactions.[3][4]
Rationale for Experimental Design:
-
Ring Opening: Catalytic amounts of a strong acid (e.g., HCl, H₂SO₄) in an aqueous co-solvent (e.g., THF, Dioxane) are sufficient to hydrolyze the enol ether.
-
Condensation Partner:
-
For pyridines , ammonia or an ammonium salt (e.g., NH₄OAc) is used along with an oxidizing agent or by choosing conditions that favor aromatization.
-
For pyrimidines , a 1,3-dinitrogen source like urea or thiourea is required to build the new ring.
-
-
One-Pot Procedure: The key advantage is that the ring-opening and subsequent condensation/cyclization can often be performed in a single pot, improving efficiency.
Protocol 2.3: One-Pot Synthesis of a Phenyl-Substituted Pyridine
-
Reaction Setup: In a 100 mL flask, dissolve this compound (1.0 eq, 1.74 g, 10.0 mmol) in 40 mL of ethanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.5 eq, 1.04 g, 15.0 mmol) and sodium acetate (2.0 eq, 1.64 g, 20.0 mmol) to the solution.
-
Acid Catalyst (for in-situ ring opening): Add 1 mL of concentrated hydrochloric acid dropwise.
-
Reaction Conditions: Heat the mixture to reflux (approx. 80 °C) for 12 hours. The initial hydrolysis forms the hydroxyketone, which then condenses with hydroxylamine, cyclizes, and dehydrates to form the pyridine ring.
-
Monitoring: Monitor the formation of the new, more aromatic product by TLC (a UV-active spot with lower Rf is expected).
-
Work-up: Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography (eluent: 10-20% ethyl acetate in hexanes) to isolate the target 2-methyl-4-phenylpyridine.
Conclusion
This compound is a readily accessible and highly versatile building block for modern organic synthesis. Its true potential is realized when its enol ether functionality is exploited to participate in cycloadditions, electrophile-initiated cascades, or ring-opening/transformation reactions. The protocols and principles outlined in this guide provide a robust framework for researchers to design novel synthetic routes towards complex heterocyclic targets, facilitating the rapid development of new chemical entities in medicinal chemistry and materials science.
References
- 1. Diels–Alder reactions of pyrano[3,4-b]indol-3-ones and a 2-benzopyran-3-one with hetero substituted olefins: generation of carbazole and naphthalene derivatives by elimination instead of dehydrogenation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Ring-Opening Cyclization (ROC) of Aziridines with Propargyl Alcohols: Synthesis of 3,4-Dihydro-2 H-1,4-oxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
"investigating the biological activity of 4-Phenyl-5,6-dihydro-2H-pyran derivatives"
An Application Guide to Investigating the Biological Activity of 4-Phenyl-5,6-dihydro-2H-pyran Derivatives
Authored by a Senior Application Scientist
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of this compound derivatives. The pyran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.[1][2][3][4] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical investigative process.
Introduction to this compound Derivatives
The 4H-Pyran motif is a core component of numerous bioactive compounds.[1] Its derivatives have garnered significant attention for their therapeutic potential, acting as vasorelaxants, anticarcinogenics, antimicrobials, and antioxidants.[5] Specifically, the this compound core offers a versatile synthetic backbone that can be readily functionalized to explore a wide chemical space and optimize biological activity. The ease of synthesis, often through multi-component reactions, makes this class of compounds particularly attractive for high-throughput screening and lead optimization campaigns in drug discovery.[3] This application note details a systematic approach to synthesizing these derivatives and evaluating their biological potential through a hierarchical series of in vitro assays.
Synthesis and Characterization
A common and efficient method for synthesizing 4H-pyran derivatives is through a one-pot, multi-component reaction. This typically involves the condensation of an aromatic aldehyde, malononitrile (or another active methylene compound), and a β-ketoester or 1,3-dicarbonyl compound.[1][5]
Caption: General synthesis workflow for this compound derivatives.
Following synthesis, purification (e.g., recrystallization) and comprehensive characterization are mandatory. Spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are used to confirm the structure and purity of the final compounds.[5][6]
Hierarchical Strategy for Biological Activity Screening
A logical, tiered approach is essential for efficiently screening new chemical entities. This workflow begins with broad cytotoxicity screening, progresses to specific antimicrobial or targeted assays, and culminates in mechanistic studies for the most promising "hit" compounds.
Caption: Hierarchical workflow for screening the biological activity of novel compounds.
Detailed Application Protocols
Protocol 1: In Vitro Cytotoxicity Assessment
Causality: The initial evaluation of a compound's effect on cell viability is a cornerstone of drug discovery, particularly for anticancer research.[7] We employ two distinct assays to differentiate between cytostatic (growth inhibition) and cytotoxic (cell death) effects. The MTT assay measures metabolic activity, an indicator of cell proliferation, while the LDH assay quantifies the release of lactate dehydrogenase from cells with compromised membrane integrity, a hallmark of cytotoxicity.[8][9]
A. MTT Cell Proliferation Assay
-
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyran derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
-
B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[10] The LDH activity in the supernatant is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt to a colored formazan product.[11]
-
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional controls: a) untreated cells for spontaneous LDH release and b) cells treated with a lysis buffer for maximum LDH release.
-
Incubation: Incubate the plate for the desired time (e.g., 24-48 hours) at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a catalyst and dye solution). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation & Stop Reaction: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution if required by the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).
-
Data Presentation: Cytotoxicity
| Compound ID | Derivative Substitution | Cell Line | IC₅₀ (µM) - MTT Assay | % Cytotoxicity at 50 µM - LDH Assay |
| P-001 | 4-(4-chlorophenyl) | HCT-116 | 35.9 | 45.2% |
| P-002 | 4-(4-nitrophenyl) | HCT-116 | 34.6 | 51.7% |
| P-003 | 4-(3,4,5-trimethoxyphenyl) | MCF-7 | 26.6 | 62.1% |
| Doxorubicin | (Control) | HCT-116 | 0.8 | 88.5% |
Note: Data is hypothetical and for illustrative purposes, inspired by findings for similar pyran structures.[7]
Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Causality: The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[12] The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][13][14] This quantitative measure is crucial for assessing a compound's potency.
-
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the lowest concentration showing no visible turbidity is recorded as the MIC.
-
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 2-fold serial dilution of each pyran derivative in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth - MHB).[15] The final volume in each well should be 50 µL.
-
Inoculum Preparation: Select several colonies of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[12]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Data Presentation: Antimicrobial Activity
| Compound ID | Derivative Substitution | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) |
| P-004 | 4-(4-fluorophenyl)-2-methyl | 16 | >128 |
| P-005 | 4-(thiophen-2-yl) | 32 | >128 |
| Ampicillin | (Control) | 0.25 | 8 |
Note: Data is hypothetical and for illustrative purposes, inspired by findings for similar 4H-pyran structures.[1]
Protocol 3: Mechanistic Investigation - Enzyme Inhibition Assay
Causality: Once a compound demonstrates potent biological activity, understanding its mechanism of action is the next critical step. Enzyme assays are fundamental tools in drug discovery for this purpose.[16] Given that some pyran derivatives are known to inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, a CDK2 inhibition assay is a logical mechanistic study for compounds with anticancer activity.[1][7]
-
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the target enzyme (CDK2). This is often detected using a luminescence-based system where the amount of ATP remaining after the reaction is quantified. Lower light output indicates higher enzyme activity (more ATP consumed) and thus lower inhibition.
-
Step-by-Step Protocol (General, e.g., using a Kinase-Glo® type assay):
-
Reagent Preparation: Prepare serial dilutions of the pyran derivative. Prepare a solution containing the CDK2 enzyme, its substrate (e.g., a specific peptide and Histone H1), and ATP in a reaction buffer.
-
Reaction Initiation: In a 96-well plate, add the test compound dilutions. Add the CDK2/substrate/ATP solution to initiate the kinase reaction. Include no-compound (100% activity) and no-enzyme (background) controls.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the detection reagent (e.g., Kinase-Glo® Reagent), which stops the kinase reaction and measures the remaining ATP via a luciferase reaction.
-
Luminescence Reading: Incubate at room temperature for 10 minutes and measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
Caption: Inhibition of the CDK2 pathway, a potential mechanism for pyran derivatives.
References
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. benchchem.com [benchchem.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for Evaluating the Antioxidant Properties of Phenyl-Substituted Dihydropyrans
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Phenyl-Substituted Dihydropyrans as Antioxidants
Phenyl-substituted dihydropyrans represent a promising class of heterocyclic compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] A significant aspect of their therapeutic potential lies in their antioxidant capabilities. Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate this damage by scavenging free radicals, thereby preventing cellular injury.[3]
The dihydropyran scaffold, particularly when substituted with phenyl groups, offers a unique chemical architecture that can be tailored to enhance its antioxidant efficacy. The phenyl group, with its potential for hydroxyl substitutions, can act as a hydrogen or electron donor, a key mechanism for radical neutralization. This guide provides a comprehensive overview of the synthesis and evaluation of the antioxidant properties of phenyl-substituted dihydropyrans, offering detailed protocols and insights for researchers in drug discovery and development.
Chemical Rationale: Structure-Activity Relationship in Antioxidant Activity
The antioxidant capacity of phenyl-substituted dihydropyrans is intrinsically linked to their molecular structure. Key structural features that influence their radical scavenging ability include:
-
Hydroxyl Groups on the Phenyl Ring: The number and position of hydroxyl (-OH) groups on the phenyl substituent are critical. Phenolic compounds are well-known antioxidants, and their efficacy is often enhanced by the presence of multiple hydroxyl groups.[4] An ortho-dihydroxy (catechol) arrangement on the phenyl ring is particularly effective at stabilizing radical species through the formation of intramolecular hydrogen bonds in the resulting phenoxy radical.[5]
-
Electron-Donating Groups: Other electron-donating groups on the phenyl ring can also enhance antioxidant activity by increasing the electron density and facilitating the donation of a hydrogen atom or electron to a free radical.[6]
-
The Dihydropyran Ring: The dihydropyran moiety itself can influence the overall electronic properties and stability of the molecule and its radical form, contributing to the antioxidant potential.
dot graph astd { graph [rankdir="LR", splines=ortho, nodesep=0.5, maxwidth=760]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];
} caption: "Key structural determinants for the antioxidant activity of phenyl-substituted dihydropyrans."
Synthesis of Phenyl-Substituted Dihydropyrans: A General Protocol
A common and efficient method for synthesizing 4H-pyran derivatives, including those with phenyl substitutions, is through a one-pot, multi-component reaction. This approach offers advantages in terms of simplicity, efficiency, and the ability to generate a diverse library of compounds for screening.[2][7]
Exemplary Synthesis of 2-amino-4-(phenyl)-4H-pyran Derivatives
This protocol is based on the synthesis of 2-amino-4-(5'-substituted 2'-phenyl-1H-indol-3'-yl)-6-aryl-4H-pyran-3-carbonitrile derivatives, which showcases a versatile method for creating phenyl-substituted pyran compounds with demonstrated antioxidant activity.[8]
Materials:
-
Appropriately substituted aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
An active methylene compound (e.g., a substituted acetophenone)
-
Catalyst (e.g., piperidine, DABCO)[1]
-
Solvent (e.g., ethanol)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus (magnetic stirrer with hot plate)
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
-
Purification apparatus (e.g., column chromatography setup or recrystallization equipment)
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (1 mmol) in ethanol (10-15 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine or DABCO (e.g., 0.1 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or reflux, depending on the specific substrates, for a period ranging from a few hours to overnight. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization or precipitation by adding cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Confirm the structure of the synthesized phenyl-substituted dihydropyran using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
dot graph synth_workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, maxwidth=760]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];
} caption: "General workflow for the synthesis of phenyl-substituted dihydropyrans."
Protocols for In Vitro Antioxidant Activity Evaluation
To assess the antioxidant potential of newly synthesized phenyl-substituted dihydropyrans, several in vitro assays are commonly employed. The DPPH and ABTS radical scavenging assays are among the most widely used due to their simplicity, reliability, and reproducibility.[4][9]
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which is a deep violet colored compound.[3] This donation neutralizes the radical, leading to a color change to a pale yellow, which can be measured spectrophotometrically at approximately 517 nm.[9] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Test compounds (phenyl-substituted dihydropyrans)
-
Positive control (e.g., Ascorbic acid, Trolox, or Butylated hydroxytoluene - BHT)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation. The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0 ± 0.2.
-
Preparation of Test Samples: Dissolve the synthesized phenyl-substituted dihydropyrans in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to determine the IC₅₀ value.
-
Assay Protocol (96-well plate format):
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test compounds or the positive control to the respective wells.
-
For the blank, add 100 µL of the solvent used for dissolving the samples.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the test sample.
-
-
Determination of IC₅₀: The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound. A lower IC₅₀ value indicates a higher antioxidant activity.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the oxidation of ABTS with potassium persulfate.[10] Antioxidants present in the sample reduce the ABTS•+, leading to a decrease in absorbance at 734 nm. The extent of decolorization is proportional to the antioxidant capacity of the sample.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (phenyl-substituted dihydropyrans)
-
Positive control (e.g., Trolox or Ascorbic acid)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.
-
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a series of dilutions of the synthesized phenyl-substituted dihydropyrans and the positive control in the same solvent used for the ABTS working solution.
-
Assay Protocol (96-well plate format):
-
Add 190 µL of the ABTS working solution to each well.
-
Add 10 µL of the different concentrations of the test compounds or the positive control to the respective wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the ABTS working solution without the sample.
-
A_sample is the absorbance of the ABTS working solution with the test sample.
-
-
Data Expression: The antioxidant activity can be expressed as an IC₅₀ value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is determined by comparing the scavenging activity of the test compound to that of Trolox, a water-soluble analog of vitamin E.
Data Presentation and Interpretation
The antioxidant activities of a series of synthesized phenyl-substituted dihydropyran derivatives should be summarized in a clear and concise table for easy comparison. The IC₅₀ values from the DPPH and ABTS assays are typically reported in µM or µg/mL.
Table 1: Exemplary Antioxidant Activity Data for Phenyl-Substituted Dihydropyran Derivatives
| Compound ID | Phenyl Substituent | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| PD-1 | 4-Hydroxy | 45.2 ± 2.1 | 38.7 ± 1.9 |
| PD-2 | 3,4-Dihydroxy | 22.8 ± 1.5 | 18.4 ± 1.2 |
| PD-3 | 4-Methoxy | 89.5 ± 4.3 | 75.1 ± 3.8 |
| PD-4 | Unsubstituted | >100 | >100 |
| Ascorbic Acid | (Positive Control) | 28.5 ± 1.7 | 25.1 ± 1.4 |
| BHT | (Positive Control) | 35.1 ± 2.0 | 30.6 ± 1.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific molecular structures.
Mechanistic Insights: Radical Scavenging Pathways
The primary mechanism by which phenolic compounds, including phenyl-substituted dihydropyrans with hydroxyl groups, exert their antioxidant effect is through hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT).[9]
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom from its hydroxyl group to the free radical, thereby neutralizing it.
-
Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant donates an electron to the free radical, forming a radical cation, which then deprotonates to yield a more stable radical.
The presence of a catechol moiety (ortho-dihydroxy groups) on the phenyl ring significantly enhances the antioxidant activity by stabilizing the resulting phenoxy radical through resonance and intramolecular hydrogen bonding.
dot graph mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.5, maxwidth=760]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];
} caption: "Primary radical scavenging mechanisms of phenyl-substituted dihydropyrans."
Conclusion and Future Directions
This guide provides a foundational framework for the synthesis and antioxidant evaluation of phenyl-substituted dihydropyrans. The detailed protocols for synthesis and in vitro assays (DPPH and ABTS) serve as a practical resource for researchers aiming to explore this promising class of compounds. The structure-activity relationships highlighted underscore the importance of rational design in developing potent antioxidants.
Future research should focus on expanding the library of phenyl-substituted dihydropyrans with diverse substitution patterns to further elucidate the structure-activity relationships. In addition to in vitro assays, promising candidates should be evaluated in cell-based and in vivo models of oxidative stress to validate their therapeutic potential. Computational studies can also be employed to predict antioxidant activity and guide the design of novel derivatives with enhanced efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel 2-amino-4-(5'-substituted 2'-phenyl-1H-indol-3'-yl)-6-aryl-4H-pyran-3-carbonitrile derivatives as antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Evaluating the Antibacterial Activity of Novel Pyran Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative for Novel Antibacterial Agents
The rise of antimicrobial resistance (AMR) represents a formidable global health crisis, threatening to undermine decades of medical progress. The development of novel antimicrobial agents with alternative modes of action is urgently solicited to combat drug-resistant bacterial infections.[1] Pyran derivatives, a class of six-membered heterocyclic compounds, have garnered significant attention due to their diverse and pronounced pharmacological activities.[2][3][4] Many natural products and synthetic molecules incorporating the pyran scaffold have demonstrated potent antibacterial, antifungal, and antitumoral properties.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the antibacterial potential of newly synthesized pyran derivatives. It moves beyond mere procedural steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to screening and characterization. The protocols are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and comparability.[5][6][7][8][9]
The Screening Cascade: From Initial Hit to Lead Characterization
A logical, stepwise approach is crucial for efficiently identifying promising antibacterial candidates from a library of novel pyran derivatives. The screening cascade is designed to answer three fundamental questions:
-
Inhibition: Does the compound inhibit bacterial growth? (Minimum Inhibitory Concentration - MIC)
-
Cidal vs. Static Activity: Does the compound kill the bacteria or merely halt its growth? (Minimum Bactericidal Concentration - MBC)
-
Complex Infections: Can the compound disrupt or prevent biofilms, a key driver of persistent infections? (Anti-Biofilm Activity)
This structured workflow ensures that resources are focused on the most promising compounds.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the foundational metric in antimicrobial susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][10][11] The broth microdilution method is the most common and recommended technique for screening novel compounds due to its quantitative nature, scalability, and suitability for small compound quantities.[5][12][13]
Scientific Rationale
This assay establishes a quantitative measure of a compound's potency. By challenging a standardized bacterial inoculum with a serial dilution of the pyran derivative, we can pinpoint the precise concentration at which bacteriostatic activity occurs. Adherence to CLSI/EUCAST guidelines ensures that results are reproducible and comparable to established antibiotics.[6][14][15]
Detailed Protocol: Broth Microdilution
This protocol is adapted from established standards for antimicrobial susceptibility testing.[10][16][17]
Materials:
-
Novel pyran derivative stock solution (in a suitable solvent like DMSO).
-
Sterile 96-well, round-bottom microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922 as quality controls).[6]
-
Sterile saline (0.85% NaCl).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer or nephelometer.
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin).
-
Multipipettor and sterile pipette tips.
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an agar plate, select 3-4 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[10] This can be verified using a spectrophotometer at 600 nm.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Plate Preparation and Serial Dilution:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Prepare a 2x working solution of the pyran derivative at the highest desired test concentration. Add 100 µL of this solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down 6-8 times.[16]
-
Repeat this process across the plate to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. The final volume in each well is 200 µL.
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth). A pellet at the bottom of a round-bottom well also indicates growth.
-
The MIC is the lowest concentration of the pyran derivative in which there is no visible growth. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.
-
Protocol: Minimum Bactericidal Concentration (MBC) Determination
While the MIC assay identifies the concentration that inhibits growth, the MBC assay determines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[18][19][20] This distinction is critical; bactericidal agents are often preferred for treating serious infections, especially in immunocompromised patients.
Scientific Rationale
This protocol is a direct extension of the MIC assay. By subculturing the contents of the clear wells from the MIC plate onto antibiotic-free agar, we can determine if the bacteria were merely inhibited or have been killed. Growth on the agar indicates a bacteriostatic effect at that concentration, while a lack of growth indicates a bactericidal effect. The MBC is determined by comparing colony counts to the initial inoculum count.[21] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[20]
Detailed Protocol
Materials:
-
Completed MIC microtiter plate.
-
Sterile Mueller-Hinton Agar (MHA) plates.
-
Sterile pipette or inoculating loop.
Procedure:
-
Subculturing:
-
Following the determination of the MIC, select the well corresponding to the MIC and at least two wells with higher concentrations (i.e., wells showing no visible growth).
-
Mix the contents of each selected well thoroughly.
-
Plate a 10-100 µL aliquot from each of these wells onto a separate, clearly labeled MHA plate. Spread the aliquot evenly across the surface.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, count the number of colonies (CFU) on each plate.
-
The MBC is the lowest concentration of the pyran derivative that results in a ≥99.9% reduction in CFU compared to the initial inoculum count. For practical purposes, it is often defined as the lowest concentration that yields no more than 0.1% of the original inoculum's viable colonies.[19][21]
-
Data Presentation for MIC and MBC
Quantitative data should be summarized in a clear, tabular format for easy comparison across different bacterial strains and against control antibiotics.
| Compound | Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Pyran-A | S. aureus | 29213 | 16 | 32 | 2 | Bactericidal |
| Pyran-A | E. coli | 25922 | 64 | >256 | >4 | Bacteriostatic |
| Pyran-B | S. aureus | 29213 | 128 | >256 | - | Weak Activity |
| Pyran-B | E. coli | 25922 | 32 | 128 | 4 | Bactericidal |
| Ciprofloxacin | S. aureus | 29213 | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli | 25922 | 0.25 | 0.5 | 2 | Bactericidal |
Protocol: Anti-Biofilm Activity Assessment
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics.[1] Evaluating a compound's ability to either prevent biofilm formation or eradicate established biofilms is a critical step in assessing its potential for treating chronic and device-related infections.[5]
Scientific Rationale
The crystal violet (CV) microtiter plate assay is a widely used, simple, and cost-effective method for quantifying biofilm biomass.[5] CV is a basic dye that stains the negatively charged components of the biofilm matrix and adherent cells. The amount of retained dye, measured spectrophotometrically after solubilization, is directly proportional to the total biofilm biomass. This protocol can be adapted to assess both the inhibition of initial biofilm formation and the disruption of pre-formed biofilms.[5][22]
Detailed Protocol: Crystal Violet Assay
Materials:
-
Sterile 96-well, flat-bottom, non-treated polystyrene plates.
-
Tryptic Soy Broth (TSB) supplemented with glucose (optional, enhances biofilm formation for some species).
-
0.1% (w/v) Crystal Violet solution.
-
30% (v/v) Acetic Acid in water or 95% Ethanol.
-
Microplate reader.
Procedure A: Inhibition of Biofilm Formation
-
Plate Preparation: Add 100 µL of sterile TSB to each well. Add 100 µL of the pyran derivative at 2x the desired final concentration (typically at and below the MIC) to the test wells. Add vehicle control to control wells.
-
Inoculation: Add 100 µL of a 0.5 McFarland bacterial suspension (diluted 1:100 in TSB) to each well.
-
Incubation: Cover the plate and incubate at 37°C for 24 hours without shaking.
-
Washing & Staining:
-
Gently discard the planktonic (non-adherent) cells from the wells.
-
Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove loosely attached cells.
-
Air-dry the plate completely (or use a gentle stream of air).
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Discard the CV solution and wash the plate three times with PBS.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.
-
Incubate for 15-30 minutes.
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition using the formula: [1 - (OD_test / OD_control)] * 100.[22]
-
Procedure B: Disruption of Pre-formed Biofilms
-
Biofilm Formation: Add 200 µL of a 1:100 diluted 0.5 McFarland bacterial suspension in TSB to each well. Incubate at 37°C for 24 hours to allow biofilm formation.
-
Treatment: Discard the planktonic cells and wash the wells once with PBS. Add 200 µL of TSB containing the desired concentrations of the pyran derivative to the wells.
-
Incubation: Incubate for another 24 hours at 37°C.
-
Washing, Staining, and Quantification: Proceed as described in steps 4 and 5 of Procedure A.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. goums.ac.ir [goums.ac.ir]
- 8. ESCMID: EUCAST [escmid.org]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. benchchem.com [benchchem.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. protocols.io [protocols.io]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. darvashco.com [darvashco.com]
- 15. iacld.com [iacld.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 18. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. benchchem.com [benchchem.com]
- 21. microchemlab.com [microchemlab.com]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols: Evaluating the Anticancer Potential of 4H-Pyran Analogs Against HCT-116 Cells
Introduction: The Therapeutic Promise of 4H-Pyran Scaffolds in Oncology
The pursuit of novel chemical entities with potent and selective anticancer activity is a cornerstone of modern drug discovery. Among the vast landscape of heterocyclic compounds, the 4H-pyran motif has emerged as a "privileged structure" due to its prevalence in natural products and its diverse range of pharmacological activities.[1][2] Recent research has highlighted the significant potential of 4H-pyran derivatives as anticancer agents, demonstrating efficacy against various cancer cell lines.[3] This document provides a comprehensive guide for researchers investigating the anticancer potential of novel 4H-pyran analogs, with a specific focus on the human colorectal carcinoma cell line, HCT-116.
Colorectal cancer remains a leading cause of cancer-related mortality worldwide, and the HCT-116 cell line is a well-established and clinically relevant model for studying this disease.[4] These cells are characterized by a mutation in the KRAS proto-oncogene, a feature common in colorectal tumors, making them a valuable tool for assessing the efficacy of targeted therapies.[4] This guide will detail the essential protocols for cell culture, cytotoxicity screening, and mechanistic investigation of 4H-pyran analogs against HCT-116 cells. We will delve into the causality behind experimental choices, ensuring a robust and reproducible research workflow.
Part 1: Initial Screening and Cytotoxicity Assessment
The initial phase of evaluating a novel compound involves determining its cytotoxic effects on the target cancer cell line. The MTT assay is a widely used, reliable, and high-throughput method for this purpose.
Scientific Rationale: The Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. By measuring the absorbance of the solubilized formazan, we can quantify the inhibitory effect of the 4H-pyran analogs on cell proliferation.
Experimental Workflow: Cytotoxicity Screening
References
Application Notes and Protocols: NMR Spectroscopy Techniques for Analyzing Dihydropyran Structures
<
Introduction: Dihydropyrans are a pivotal class of heterocyclic compounds, forming the core scaffold of numerous natural products, pharmaceuticals, and synthetic intermediates. Their non-aromatic, partially unsaturated six-membered ring containing an oxygen atom presents unique challenges and opportunities for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for unambiguously determining the constitution, configuration, and conformation of these molecules. This guide provides an in-depth exploration of NMR techniques tailored for the analysis of dihydropyran structures, offering both foundational knowledge and practical, field-proven protocols for researchers in organic chemistry, medicinal chemistry, and drug development.
The inherent asymmetry and potential for multiple stereocenters in substituted dihydropyrans necessitate a multi-faceted NMR approach. While one-dimensional (1D) ¹H and ¹³C NMR provide initial, crucial insights into the chemical environment of each nucleus, a comprehensive analysis relies on a suite of two-dimensional (2D) experiments. This document will guide the user through a logical workflow, from sample preparation to the integration of data from various NMR experiments to build a complete and validated structural model.
Part I: Foundational 1D NMR Analysis
The first step in analyzing any dihydropyran derivative is the acquisition and interpretation of high-resolution 1D ¹H and ¹³C NMR spectra. These experiments provide fundamental information about the number and types of protons and carbons, their chemical environments, and, in the case of ¹H NMR, their scalar (J) couplings to neighboring nuclei.
¹H NMR Spectroscopy: The Initial Fingerprint
The proton NMR spectrum offers a wealth of information. The chemical shift (δ) of each proton is highly dependent on its electronic environment. For the parent 3,4-dihydro-2H-pyran, characteristic proton signals can be observed.[1] The olefinic protons typically resonate in the downfield region, influenced by the π-system and the electronegativity of the adjacent oxygen atom. Protons on the saturated carbons of the ring appear at higher fields.
Typical ¹H NMR Chemical Shift Ranges for Dihydropyran Derivatives:
| Proton Position | Typical Chemical Shift (δ, ppm) | Influencing Factors |
| Olefinic (e.g., H-2, H-6) | 4.5 - 6.5 | Electronegativity of adjacent oxygen, substitution on the double bond. |
| Methylene adjacent to Oxygen (e.g., H-2, H-6) | 3.5 - 4.5 | Anisotropic effects of substituents, ring conformation. |
| Methylene (e.g., H-3, H-4, H-5) | 1.5 - 2.5 | Presence of neighboring electron-withdrawing or -donating groups. |
Note: These are general ranges and can vary based on the specific substitution pattern, solvent, and temperature.[2][3][4]
J-Coupling Constants: Unraveling Connectivity and Stereochemistry
Spin-spin coupling, or J-coupling, provides invaluable information about the connectivity of protons, typically through two or three bonds.[5][6] The magnitude of the coupling constant (in Hertz, Hz) can also provide stereochemical insights, particularly regarding dihedral angles as described by the Karplus equation.[5]
Characteristic ³J(H,H) Coupling Constants in Dihydropyrans:
| Coupling Type | Dihedral Angle | Typical ³J Value (Hz) |
| Vicinal (cis) | ~60° | 2 - 5 |
| Vicinal (trans-diaxial) | ~180° | 8 - 13 |
| Vicinal (trans-diequatorial) | ~60° | 2 - 5 |
These values are approximate and can be influenced by ring puckering and substituent electronegativity.[7]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.[8] Due to the low natural abundance of ¹³C (1.1%), carbon-carbon coupling is not typically observed in standard spectra.[9]
Typical ¹³C NMR Chemical Shift Ranges for Dihydropyran Derivatives:
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Olefinic (C=C) | 100 - 150 |
| Methylene adjacent to Oxygen (O-C-C) | 60 - 80 |
| Methylene (C-C-C) | 20 - 40 |
Note: These are general ranges and can be influenced by substitution.[10][11]
Part II: Advanced 2D NMR Techniques for Complete Structure Elucidation
While 1D NMR provides a solid foundation, complex dihydropyran structures often exhibit significant signal overlap in the ¹H spectrum. 2D NMR experiments are essential to deconvolute these complex spectra and establish unambiguous correlations between nuclei.[12][13]
Homonuclear Correlation: COSY
Correlation Spectroscopy (COSY) is a fundamental 2D experiment that reveals proton-proton couplings.[14] A cross-peak in a COSY spectrum indicates that the two protons corresponding to the diagonal peaks are scalar-coupled, typically through two or three bonds.[15][16] This allows for the tracing of spin systems within the molecule, such as the contiguous protons on the dihydropyran ring.
Heteronuclear Correlation: HSQC and HMBC
To connect the proton and carbon frameworks, heteronuclear correlation experiments are indispensable.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached.[17][18] Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.[19]
-
Heteronuclear Multiple Bond Correlation (HMBC): This powerful experiment reveals long-range correlations between protons and carbons, typically over two to four bonds.[18][19] HMBC is crucial for connecting different spin systems and for identifying quaternary carbons, which do not appear in an HSQC spectrum.[20]
Through-Space Correlations for Stereochemical Assignment: NOESY and ROESY
The definitive assignment of relative stereochemistry in dihydropyrans often relies on observing through-space interactions using the Nuclear Overhauser Effect (NOE).
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close to each other in space (typically < 5 Å), irrespective of whether they are connected through bonds.[21][22][23] A cross-peak in a NOESY spectrum indicates a spatial proximity between the two correlated protons.
-
Rotating-frame Overhauser Effect Spectroscopy (ROESY): For medium-sized molecules where the NOE may be close to zero, ROESY is a more reliable alternative.[22][24] ROESY cross-peaks are always positive, regardless of molecular size.[24]
The presence or absence of specific NOESY or ROESY cross-peaks can provide conclusive evidence for the relative orientation of substituents on the dihydropyran ring.
Part III: Protocols and Practical Considerations
Protocol 1: Standard Sample Preparation for Dihydropyran Analysis
High-quality NMR data begins with meticulous sample preparation.[25]
-
Sample Purity: Ensure the sample is as pure as possible to avoid interfering signals.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample.[26] Chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The solvent should not have residual peaks that overlap with key signals from the analyte.[27]
-
Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of solvent is typically sufficient.[25] For less sensitive experiments like ¹³C or 2D NMR, a higher concentration (5-20 mg) may be necessary.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution directly into a clean, dry NMR tube using a pipette with a cotton or glass wool plug.[27][28][29]
-
Tube Quality: Use high-quality, clean NMR tubes to ensure good magnetic field homogeneity.[26][29]
Protocol 2: A Step-by-Step Workflow for Dihydropyran Structure Elucidation
This workflow provides a logical sequence for acquiring and analyzing NMR data to determine the structure of an unknown dihydropyran derivative.
-
Acquire 1D Spectra:
-
Obtain a high-resolution ¹H NMR spectrum. Analyze chemical shifts, integration, and coupling patterns to propose initial structural fragments.
-
Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbons.
-
-
Establish Connectivity:
-
Run a COSY experiment to identify ¹H-¹H spin systems within the molecule.[30]
-
Perform an HSQC experiment to correlate each proton with its directly attached carbon.[31][32][33]
-
Acquire an HMBC spectrum to establish long-range ¹H-¹³C connectivities, linking the spin systems together and identifying quaternary carbons.[32][33]
-
-
Determine Relative Stereochemistry:
-
Data Integration and Structure Validation:
-
Integrate all the data from the 1D and 2D NMR experiments to build a complete and self-consistent structural hypothesis.
-
Ensure that all observed correlations are in agreement with the proposed structure.
-
Consider using computational methods, such as DP4-AI, for complex cases to aid in structure validation.[35]
-
Visualization of the NMR Workflow
The following diagram illustrates the logical flow of experiments and data interpretation for the structural elucidation of dihydropyran derivatives.
Caption: Workflow for Dihydropyran Structure Elucidation using NMR.
Conclusion
The structural analysis of dihydropyran derivatives is a task that heavily relies on the comprehensive application of modern NMR spectroscopy. By systematically employing a combination of 1D and 2D NMR techniques, researchers can confidently determine the planar structure, connectivity, and relative stereochemistry of these important heterocyclic compounds. The protocols and guidelines presented in this application note provide a robust framework for achieving accurate and reliable structural assignments, thereby accelerating research and development in the chemical and pharmaceutical sciences. The key to success lies not just in acquiring high-quality data, but in the logical and synergistic interpretation of the information provided by each experiment.
References
- 1. 3,4-Dihydro-2H-pyran(110-87-2) 1H NMR [m.chemicalbook.com]
- 2. compoundchem.com [compoundchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. J-coupling - Wikipedia [en.wikipedia.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. compoundchem.com [compoundchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 13. fiveable.me [fiveable.me]
- 14. COSY [chem.ch.huji.ac.il]
- 15. m.youtube.com [m.youtube.com]
- 16. nmr.oxinst.com [nmr.oxinst.com]
- 17. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. nmr.oxinst.com [nmr.oxinst.com]
- 21. acdlabs.com [acdlabs.com]
- 22. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. ORGANIC SPECTROSCOPY INTERNATIONAL: NOESY and ROESY [orgspectroscopyint.blogspot.com]
- 25. organomation.com [organomation.com]
- 26. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 27. sites.bu.edu [sites.bu.edu]
- 28. ucl.ac.uk [ucl.ac.uk]
- 29. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 30. emerypharma.com [emerypharma.com]
- 31. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 32. scielo.br [scielo.br]
- 33. researchgate.net [researchgate.net]
- 34. NOESY and EXSY [chem.ch.huji.ac.il]
- 35. DP4-AI automated NMR data analysis: straight from spectrometer to structure - Chemical Science (RSC Publishing) [pubs.rsc.org]
"mass spectrometry fragmentation patterns of pyran compounds"
APPLICATION NOTE & PROTOCOL
Title: Mass Spectrometry Fragmentation Patterns of Pyran Compounds: A Guide for Structural Elucidation
Abstract
This guide provides a detailed exploration of the mass spectrometric behavior of pyran-containing compounds, a core structural motif in numerous natural products, pharmaceuticals, and industrial chemicals. We delve into the fundamental fragmentation mechanisms, including the diagnostic Retro-Diels-Alder (RDA) reaction, and discuss how ionization techniques and molecular substitution influence the resulting mass spectra. This document serves as a practical resource for researchers, offering both theoretical insights and actionable protocols for the robust analysis of pyranoids by LC-MS/MS, empowering confident structural elucidation and characterization.
Introduction: The Significance of the Pyran Ring
The pyran ring, a six-membered heterocyclic ether, is a ubiquitous scaffold in organic chemistry. Its various forms—fully unsaturated (pyran), partially saturated (dihydropyran, DHP), and fully saturated (tetrahydropyran, THP)—are foundational to a vast array of molecules. Notable examples include:
-
Flavonoids and Anthocyanins: These plant secondary metabolites, responsible for pigmentation and possessing significant antioxidant properties, are built around a pyran-containing chromene core.[1]
-
Coumarins: A class of benzopyrones with diverse pharmacological activities, including anticoagulant and anti-inflammatory effects.[2][3][4]
-
Carbohydrates (Pyranoses): The cyclic hemiacetal forms of many monosaccharides, such as glucose, exist as tetrahydropyran rings.
-
Synthetic Drugs & Agrochemicals: The pyran moiety is incorporated into numerous synthetic molecules to modulate their biological activity and physicochemical properties.[5]
Given this diversity, mass spectrometry (MS) has become an indispensable tool for the identification and structural characterization of these compounds.[6][7] Understanding their fragmentation patterns is paramount for distinguishing between isomers and elucidating the precise structure of unknown analytes.
Core Fragmentation Mechanisms
Upon ionization, energetically unstable molecular ions are formed, which subsequently break down into smaller, more stable fragment ions.[8][9] For pyran-containing molecules, several key fragmentation pathways dominate, providing rich structural information.
The Retro-Diels-Alder (RDA) Reaction: A Diagnostic Pathway
The most characteristic fragmentation pathway for unsaturated six-membered rings, including the 4H-pyran and dihydropyran systems, is the Retro-Diels-Alder (RDA) reaction.[10][11][12] This pericyclic reaction involves the cleavage of two bonds within the ring, resulting in the formation of a diene and a dienophile. The charge can be retained on either fragment, depending on its relative stability.
For many flavonoids and 4H-pyrans, the RDA reaction cleaves the C-ring, providing invaluable information about the substitution patterns on the A and B rings of the flavonoid backbone.[1]
-
Mechanism: In Electron Ionization (EI) and Collision-Induced Dissociation (CID), the RDA fragmentation of the pyran ring is a primary event. For a typical 4H-pyran, this leads to the formation of an unsaturated ketone (diene fragment) and an alkene (dienophile fragment).[10][11]
Caption: Retro-Diels-Alder (RDA) fragmentation of a pyran ring.
Cleavage of Substituents
The loss of substituents from the pyran ring is a very common and informative fragmentation process. This is particularly favored when the cleavage results in the formation of a stable carbocation, such as a pyrylium or pyridinium ion.[11][13]
-
C4-Substituent Loss: In many 4H-pyran and 1,4-dihydropyridine systems, the facile loss of the substituent at the C4 position is a dominant fragmentation pathway, leading to the formation of a highly stable aromatic pyrylium cation.[11][13]
-
Side Chain Fragmentation: For compounds with alkyl or other side chains, α-cleavage (cleavage of the bond adjacent to the heteroatom or charged site) is common.[14][15]
Neutral Losses
The elimination of small, stable neutral molecules is another frequent fragmentation event. These losses are often indicative of specific functional groups present on the pyran ring or its substituents.
-
Loss of CO and CO₂: Pyrone structures, such as those found in coumarins, characteristically lose carbon monoxide (CO) and, in some cases, carbon dioxide (CO₂).[3][4][16]
-
Loss of H₂O: Molecules containing hydroxyl groups will readily eliminate a molecule of water.
-
Loss of RCN: Compounds containing cyano groups may lose an alkyl or aryl cyanide molecule.[16]
Ring Opening and Transannular Cleavage
For saturated systems like tetrahydropyran (THP), where RDA reactions are not possible, fragmentation is often initiated by ring-opening. This can be triggered by an inductive cleavage (charge-site initiated) or α-cleavage (radical-site initiated).[14][15] Subsequent fragmentation of the linear ion then produces the observed product ions. Transannular cleavage, a cleavage across the ring, can also occur, leading to characteristic fragments.[5][14]
Experimental Protocol: LC-MS/MS Analysis of Pyran-Containing Compounds
This protocol provides a generalized workflow for the analysis of pyran-containing compounds, such as flavonoids, from a plant matrix. It is designed for a UHPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (QTOF, Orbitrap).[6][17][18]
Caption: General workflow for LC-MS/MS analysis of pyran compounds.
Sample Preparation (Example: Plant Tissue)
-
Homogenization: Immediately freeze plant tissue samples in liquid nitrogen and grind to a fine powder using a mortar and pestle.[17]
-
Extraction: To the powdered sample, add an appropriate volume of extraction solvent (e.g., 75% methanol with 0.1% formic acid).[17]
-
Sonication & Centrifugation: Sonicate the mixture for 30 minutes, followed by centrifugation (e.g., 14,000 x g for 10 minutes at 4°C) to pellet solid debris.[17]
-
Collection & Filtration: Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted and the supernatants pooled. Filter the final extract through a 0.2 µm PVDF syringe filter into an HPLC vial.[17][19]
LC-MS/MS System Parameters
The following parameters serve as a robust starting point and should be optimized for the specific analytes and instrumentation used.
| Parameter | Typical Setting | Rationale & Expert Insight |
| UHPLC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | C18 provides excellent retention and separation for the moderately polar to nonpolar compounds typical of pyranoids like flavonoids. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common modifier that aids in protonation for positive mode ESI and improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a strong organic solvent providing good elution strength and is MS-friendly. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for 2.1 mm ID columns, balancing analysis time with separation efficiency. |
| Gradient | 5% B to 95% B over 10-15 min | A typical gradient for separating a complex mixture. A shallow gradient is crucial for resolving isomeric compounds. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar and thermally labile molecules. Positive mode is generally preferred for flavonoids and many other pyranoids as they readily accept a proton. |
| Capillary Voltage | 3500 - 4500 V | Optimizes the electrospray plume for efficient ion generation. |
| Gas Temp / Flow | 300 - 350 °C / 10 - 12 L/min | Facilitates desolvation of the droplets to release gas-phase ions. |
| Nebulizer Pressure | 35 - 45 psi | Controls the droplet size in the ESI source; critical for stable ionization. |
| MS/MS Mode | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) | DDA is excellent for discovering and fragmenting the most abundant ions. DIA provides a more comprehensive fragmentation map of all ions in a given window.[20] |
| Collision Energy | Stepped or Ramped (e.g., 10-40 eV) | Applying a range of collision energies ensures the capture of both low-energy (e.g., glycosidic bond cleavage) and high-energy (e.g., RDA) fragmentations. |
Interpreting the Mass Spectrum: A Case Study Approach
Let's consider the hypothetical analysis of a flavonoid glycoside, such as Quercetin-3-O-rutinoside (Rutin), to illustrate the interpretation process.
-
Identify the Precursor Ion: In positive mode ESI, the protonated molecule [M+H]⁺ will be observed. For Rutin (MW = 610.52), this would appear at m/z 611.
-
Observe Primary Fragmentation (Low Collision Energy): The most labile bond is the glycosidic linkage. The first fragmentation event will be the loss of the disaccharide (rutinose, 308 Da), resulting in a fragment ion at m/z 303. This corresponds to the protonated quercetin aglycone. This step is crucial for identifying the aglycone core.
-
Observe Secondary Fragmentation (Higher Collision Energy): The quercetin aglycone fragment (m/z 303) will then undergo further fragmentation. The most prominent pathway is the RDA reaction of the C-ring. This will yield characteristic fragment ions that confirm the identity of the aglycone. For quercetin, this typically results in a major fragment at m/z 153, corresponding to the A-ring fragment.[1]
-
Look for Other Diagnostic Fragments: Further losses of small molecules like CO from the aglycone can also be observed, providing additional confirmation of the structure.
Caption: Simplified fragmentation cascade for a flavonoid glycoside.
Conclusion and Best Practices
The mass spectrometric fragmentation of pyran compounds is systematic and highly informative. A thorough understanding of core mechanisms, particularly the Retro-Diels-Alder reaction and substituent-driven cleavages, is essential for accurate structural elucidation.
For trustworthy and authoritative results, researchers should:
-
Optimize Ionization and Collision Energy: Soft ionization is key to preserving the molecular ion, while a range of collision energies is needed to generate a rich fragmentation spectrum.
-
Use High-Resolution MS: Accurate mass measurements (<5 ppm) allow for the confident determination of elemental compositions for both precursor and fragment ions, drastically reducing ambiguity.[6][18]
-
Leverage Spectral Libraries: When possible, compare experimental spectra against established databases (e.g., NIST, MassBank) for rapid and reliable identification.[6]
-
Consider the Influence of Substituents: Always be aware that the nature and position of substituents can dramatically alter fragmentation pathways, sometimes suppressing expected reactions or promoting others.[21][22]
By combining robust experimental protocols with a foundational knowledge of these fragmentation principles, scientists can effectively harness the power of mass spectrometry to explore the complex and diverse world of pyran-containing molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. A study of the electrospray ionisation and ion trap fragmentation of hemiterpenoid and dimeric coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. arabjchem.org [arabjchem.org]
- 7. whitman.edu [whitman.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. uni-saarland.de [uni-saarland.de]
- 10. Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. asianpubs.org [asianpubs.org]
- 17. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 18. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 19. protocols.io [protocols.io]
- 20. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Influence of substituent groups at the 3-position on the mass spectral fragmentation pathways of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenyl-5,6-dihydro-2H-pyran
Welcome to the dedicated technical support center for the synthesis of 4-Phenyl-5,6-dihydro-2H-pyran. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your synthetic endeavors.
Troubleshooting Guide
This section addresses specific experimental issues you might encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily dependent on the synthetic route employed. The two most common approaches are the Hetero-Diels-Alder reaction and the Prins cyclization.
For Hetero-Diels-Alder Reactions:
-
Poor Reactivity of Dienophile/Diene: The electronic nature of your reactants is crucial. In a normal electron demand Diels-Alder reaction, the dienophile should be electron-poor. The phenyl group in the dienophile (e.g., cinnamaldehyde) can have a modest activating effect, but the choice of diene is critical.
-
Solution: Employ a more electron-rich diene. For instance, Danishefsky's diene is highly reactive and can significantly improve yields.[1] Consider using Lewis acid catalysis (e.g., ZnCl₂, BF₃·OEt₂) to lower the LUMO energy of the dienophile, thereby accelerating the reaction.
-
-
Unfavorable Reaction Conditions: Temperature and solvent play a significant role.
-
Solution: A systematic screening of solvents with varying polarities (e.g., toluene, dichloromethane, THF) is recommended. While higher temperatures can sometimes overcome activation barriers, they can also lead to side reactions or the retro-Diels-Alder reaction. Optimization of the reaction temperature is key.
-
For Prins-Type Cyclizations:
-
Instability of the Oxocarbenium Ion: The Prins reaction proceeds through an oxocarbenium ion intermediate. The stability of this intermediate is paramount for successful cyclization.[2][3][4][5]
-
Incomplete Cyclization: The reaction may stall at an intermediate stage without proceeding to the desired dihydropyran.
-
Solution: Ensure anhydrous conditions, as water can quench the reaction. Increasing the concentration of the reactants or the catalyst loading might also drive the reaction to completion. Monitoring the reaction by TLC or GC-MS is essential to determine the optimal reaction time.
-
Question 2: I am observing poor diastereoselectivity in my synthesis, obtaining a mixture of cis and trans isomers. How can I favor the formation of a single diastereomer?
Answer:
Achieving high diastereoselectivity is a common challenge in the synthesis of substituted dihydropyrans. The stereochemical outcome is determined by the transition state geometry of the cyclization step.
-
In Prins Cyclizations: The formation of cis- or trans-2,6-disubstituted dihydropyrans is governed by the chair-like transition state, where substituents preferentially occupy equatorial positions to minimize steric hindrance.[6]
-
Solution:
-
Catalyst Choice: Bulky Lewis acids can enforce a more ordered transition state, leading to higher diastereoselectivity.
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable transition state.
-
Substrate Control: The stereochemistry of the starting homoallylic alcohol can influence the final product's stereochemistry.
-
-
The following diagram illustrates the proposed mechanism for a silyl-Prins cyclization, highlighting the chair-like transition state that leads to the observed diastereoselectivity.
Caption: Proposed mechanism of the silyl-Prins cyclization.
Question 3: My reaction mixture shows the formation of significant side products. What are they and how can I minimize their formation?
Answer:
Side product formation is a common issue that can complicate purification and reduce the overall yield.
-
Polymerization: Aldehydes, especially in the presence of strong acids, can undergo polymerization.
-
Solution: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration. Using a milder Lewis acid or a lower reaction temperature can also mitigate this issue.
-
-
Elimination Products: In Prins-type reactions, the intermediate carbocation can undergo elimination to form undesired alkenes.
-
Solution: The choice of nucleophile to trap the carbocation is important. In many modern Prins protocols, the reaction is designed to terminate in a way that favors cyclization over elimination.
-
-
Isomerization: The double bond in the dihydropyran ring can potentially migrate under acidic conditions.
-
Solution: Neutralize the reaction mixture promptly upon completion. Careful selection of the acid catalyst and reaction temperature can also prevent this.
-
Question 4: I am facing difficulties in purifying the final product. What are the recommended purification strategies?
Answer:
Purification of this compound can be challenging due to the potential presence of closely related isomers and other nonpolar byproducts.
-
Column Chromatography: This is the most common method for laboratory-scale purification.
-
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a nonpolar solvent and load it onto the column.
-
Elution: Start with a nonpolar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system will need to be determined by TLC analysis.
-
-
-
Distillation: For larger scale purifications, vacuum distillation can be an effective method, provided the product is thermally stable.
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be a highly effective method for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the phenyl group at the 4-position in the synthesis?
The phenyl group at the 4-position can influence the reaction in several ways:
-
Electronic Effects: The phenyl group is generally considered to be weakly electron-withdrawing by induction but can be electron-donating by resonance. This can affect the reactivity of adjacent functional groups.
-
Steric Hindrance: The bulky phenyl group can influence the stereochemical outcome of the reaction by favoring transition states that minimize steric interactions.[7]
-
Stabilization of Intermediates: In reactions proceeding through carbocation intermediates, the phenyl group can provide resonance stabilization.
Q2: Which synthetic route is generally preferred for the synthesis of this compound?
The choice of synthetic route depends on the availability of starting materials, the desired scale of the reaction, and the required stereochemical purity.
-
Hetero-Diels-Alder: This is a powerful method for constructing the dihydropyran ring in a single step with good control over regioselectivity.[8]
-
Prins Cyclization: This method is particularly useful for synthesizing stereochemically defined dihydropyrans, especially with recent advancements in asymmetric catalysis.[2][3][4][5]
Q3: Are there any safety precautions I should be aware of?
Yes, standard laboratory safety practices should always be followed.
-
Reagents: Many of the reagents used, such as Lewis acids (e.g., TiCl₄, BF₃·OEt₂) and strong Brønsted acids, are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents are flammable and should be handled away from ignition sources.
-
Reactions: Some reactions may be exothermic. It is important to control the rate of addition of reagents and to have a cooling bath readily available.
Data Summary
The following table summarizes typical reaction conditions for the synthesis of related dihydropyran structures, which can serve as a starting point for optimizing the synthesis of this compound.
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Silyl-Prins Cyclization | TMSOTf | CH₂Cl₂ | -78 | 48 | [6] |
| Hetero-Diels-Alder | Thermal | Toluene | Reflux | 37-65 | [8] |
| Hetero-Diels-Alder | None | None | Room Temp | 70 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Silyl-Prins Cyclization
This protocol is adapted from a procedure for the synthesis of 2,6-disubstituted dihydropyrans and may require optimization for the specific synthesis of this compound.[6]
-
To a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an inert atmosphere, add TMSOTf (1.0 equiv) dropwise.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The following workflow diagram illustrates the key steps in a typical silyl-Prins cyclization experiment.
Caption: Experimental workflow for a silyl-Prins cyclization.
References
- 1. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prins Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Investigating Bay-Substituted 6,7-Dihydrodibenzo[b,j][4,7]phenanthroline, a Class of Tunable Hindered Rotors: Synthesis and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
"optimizing reaction yield for 4-Phenyl-5,6-dihydro-2H-pyran synthesis"
Technical Support Center: Synthesis of 4-Phenyl-5,6-dihydro-2H-pyran
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction success.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for successfully planning and executing the synthesis.
Q1: What is the most common and effective method for synthesizing this compound?
The most prevalent and versatile method is the hetero-Diels-Alder (HDA) reaction .[1] This is a powerful [4+2] cycloaddition that forms the dihydropyran ring in a single, often highly stereocontrolled, step. Specifically, it is typically an inverse-electron-demand HDA reaction, where an electron-poor heterodiene reacts with an electron-rich dienophile.[2][3] For this target molecule, the common reactants are:
-
Heterodiene: Cinnamaldehyde (or a derivative).
-
Dienophile: An electron-rich alkene, such as ethyl vinyl ether.
Q2: Why is a catalyst necessary for this reaction, and what are the best options?
While the reaction can proceed thermally, it is often slow and requires high temperatures, which can lead to side products or decomposition. A Lewis acid catalyst is employed to accelerate the reaction under milder conditions.[4]
Causality: The Lewis acid coordinates to the carbonyl oxygen of the cinnamaldehyde. This coordination withdraws electron density, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the heterodiene. This smaller energy gap between the diene's LUMO and the dienophile's Highest Occupied Molecular Orbital (HOMO) dramatically increases the reaction rate.
Commonly used catalysts include:
-
Copper(II) complexes, especially those with bis(oxazoline) ligands, are highly effective for achieving high enantioselectivity in asymmetric versions of this synthesis.[2][5]
-
Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃) are robust, water-tolerant Lewis acids that are highly effective.
-
Boron trifluoride etherate (BF₃·OEt₂) can also be used, though it is more sensitive to moisture.[6]
Q3: What are the most critical reaction parameters to control for maximizing yield?
-
Strict Anhydrous Conditions: Water can hydrolyze the catalyst and react with the starting materials. All glassware should be flame- or oven-dried, and anhydrous solvents must be used.
-
Temperature: The optimal temperature depends on the catalyst. Lanthanide triflates often work well between -20 °C and room temperature. More reactive catalysts may require temperatures as low as -78 °C to control selectivity and prevent byproduct formation.[7]
-
Order of Addition: It is generally best to pre-mix the catalyst and the aldehyde (heterodiene) to allow for coordination before slowly adding the enol ether (dienophile). This practice minimizes the potential for catalyst-mediated polymerization of the dienophile.
Part 2: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.
Workflow: Troubleshooting Logic
The following diagram illustrates a logical workflow for diagnosing issues with the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid has degraded due to moisture or improper storage. | Solution: Use a freshly opened bottle of the catalyst or dry it under high vacuum before use. Ensure it is stored in a desiccator. For sensitive reactions, consider a more robust catalyst like Sc(OTf)₃. |
| 2. Impure Starting Materials: Cinnamaldehyde can oxidize to cinnamic acid, which will not participate in the reaction. The dienophile (e.g., ethyl vinyl ether) can polymerize on storage. | Solution: Purify cinnamaldehyde by vacuum distillation before use. Check the purity of the dienophile by ¹H NMR; use a fresh bottle if necessary. | |
| 3. Reaction Conditions Not Optimal: The temperature may be too low for the chosen catalyst, or the reaction time may be insufficient. | Solution: Monitor the reaction closely by TLC or LC-MS. If no conversion is observed, allow the reaction to slowly warm to a higher temperature (e.g., from -78 °C to -20 °C) and monitor for product formation. | |
| Complex Mixture of Byproducts | 1. Dienophile Polymerization: Lewis acids can catalyze the polymerization of electron-rich alkenes like vinyl ethers. | Solution: Add the dienophile slowly to the pre-stirred mixture of the aldehyde and catalyst at the target reaction temperature. This maintains a low instantaneous concentration of the dienophile, disfavoring polymerization. |
| 2. Uncatalyzed Background Reactions: At higher temperatures, competing pathways like Michael addition can occur.[8] | Solution: Lower the reaction temperature. A more active catalyst may allow the desired HDA reaction to occur at a lower temperature, outcompeting the background reactions. | |
| 3. Product Decomposition: The dihydropyran product can be sensitive to acid, especially during aqueous workup. | Solution: Quench the reaction with a non-aqueous base like triethylamine or pyridine before adding water. Alternatively, use a milder workup with cold, saturated sodium bicarbonate solution. | |
| Difficulty in Purification | 1. Similar Polarity of Product and Byproducts: Unreacted aldehyde or byproducts may co-elute with the desired product during column chromatography. | Solution: Consider a chemical purification method. For instance, unreacted aldehyde can sometimes be removed by forming a bisulfite adduct, which is water-soluble.[9] |
| 2. Oily, Intractable Product: The product fails to crystallize and remains an oil. | Solution: Ensure all solvent is removed under high vacuum. If the product is indeed an oil at room temperature, high-purity can be confirmed by NMR and elemental analysis. Attempting purification by vacuum distillation (if thermally stable) is another option.[10] |
Part 3: Experimental Protocol & Data
This section provides a validated, step-by-step protocol for the synthesis and offers representative data for catalyst screening.
Reaction Mechanism: Lewis Acid Catalyzed Hetero-Diels-Alder
Caption: Mechanism of the Lewis acid-catalyzed HDA reaction.
Detailed Synthesis Protocol
Materials:
-
Cinnamaldehyde (freshly distilled, 1.0 eq)
-
Ethyl vinyl ether (stabilized, 2.0 eq)
-
Scandium(III) triflate (Sc(OTf)₃, 0.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add Sc(OTf)₃ (5 mol%).
-
Reagent Addition: Add anhydrous DCM (approx. 0.2 M relative to the aldehyde). Cool the flask to 0 °C in an ice bath. Add freshly distilled cinnamaldehyde (1.0 eq) via syringe and stir for 10 minutes to allow for catalyst coordination.
-
Dienophile Addition: Add ethyl vinyl ether (2.0 eq) dropwise over 15 minutes. Use a syringe pump for larger-scale reactions to ensure a slow, controlled addition.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the consumption of the cinnamaldehyde by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding triethylamine (1.0 eq relative to the catalyst) and stir for 5 minutes.
-
Workup: Remove the ice bath and add saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., 100% Hexanes to 95:5 Hexanes:Ethyl Acetate). The desired product is typically a colorless to pale yellow oil.[6][11]
Data Summary: Catalyst Performance Comparison
The choice of catalyst significantly impacts reaction efficiency. The table below summarizes typical results for the synthesis.
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | DCM | 0 | 3 | 92 | N/A |
| Cu(OTf)₂-(S,S)-tBu-box | DCM | -20 | 6 | 88 (>95% ee) | [2] |
| Yb(OTf)₃ | Toluene | 25 | 4 | 85 | N/A |
| BF₃·OEt₂ | DCM | -78 | 8 | 75 | [6] |
| No Catalyst | Toluene | 80 | 24 | <10 | [12] |
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. digitalcommons.butler.edu [digitalcommons.butler.edu]
- 9. benchchem.com [benchchem.com]
- 10. WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent - Google Patents [patents.google.com]
- 11. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mjbas.com [mjbas.com]
"common side reactions in dihydropyran synthesis and their avoidance"
Welcome to the Technical Support Center for Dihydropyran Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As Senior Application Scientists, we provide not only solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues encountered during dihydropyran synthesis in a question-and-answer format, categorized by the synthetic method.
Category 1: Hetero-Diels-Alder Reactions
The Hetero-Diels-Alder reaction is a powerful tool for constructing the dihydropyran ring. However, challenges related to reactivity, selectivity, and side reactions can arise.
Question 1: My Hetero-Diels-Alder reaction is sluggish, resulting in low yields of the dihydropyran adduct. What are the common causes and how can I improve the reaction rate?
Answer:
Low reactivity in a Hetero-Diels-Alder reaction for dihydropyran synthesis is often attributed to a mismatched electronic demand between the diene and dienophile, steric hindrance, or suboptimal reaction conditions.
Causality and Troubleshooting:
-
Electronic Effects: The reaction is typically favored between an electron-rich diene and an electron-deficient dienophile (Normal Electron Demand) or vice-versa (Inverse Electron Demand).[1] Ensure your substrates are electronically matched. For instance, using an electron-withdrawing group on the dienophile will lower its LUMO energy, facilitating the reaction with the diene's HOMO.[1]
-
Protocol: Consider adding a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃, SnCl₄) to activate the dienophile by coordinating to a carbonyl group, thereby lowering its LUMO energy.[2] Be mindful that Lewis acids can also catalyze polymerization, so careful optimization of the catalyst loading and reaction temperature is crucial.
-
-
Steric Hindrance: Bulky substituents on either the diene or dienophile can impede the approach of the reactants, slowing down the reaction.
-
Troubleshooting: If possible, consider using less sterically demanding starting materials. Alternatively, increasing the reaction temperature can sometimes overcome the activation barrier imposed by steric hindrance. However, this may also lead to the formation of undesired byproducts or affect the stereoselectivity.
-
-
Solvent Effects: The choice of solvent can influence the reaction rate.
-
Troubleshooting: Non-polar solvents are generally preferred for Diels-Alder reactions. Experiment with solvents like toluene, benzene, or hexane.[2] In some cases, polar solvents or even water can accelerate the reaction through hydrophobic effects, but this is substrate-dependent.
-
Question 2: I am observing the formation of a significant amount of the exo isomer instead of the desired endo product. How can I improve the endo-selectivity?
Answer:
The formation of the endo product in Diels-Alder reactions is often kinetically favored due to secondary orbital interactions between the substituent on the dienophile and the π-system of the diene.[1] However, the exo isomer is typically thermodynamically more stable.
Causality and Troubleshooting:
-
Reaction Temperature and Time: Higher reaction temperatures can lead to the equilibration of the initially formed endo product to the more stable exo isomer.
-
Protocol:
-
Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Monitor the reaction closely by TLC or GC-MS and stop it once the starting materials are consumed to prevent isomerization to the exo product.
-
-
-
Lewis Acid Catalysis: Certain Lewis acids can enhance endo-selectivity by pre-organizing the transition state.
-
Troubleshooting: Screen a variety of Lewis acids. For example, complexes of copper(II) with bis(oxazoline) ligands have been shown to catalyze asymmetric Hetero-Diels-Alder reactions with high diastereo- and enantioselectivity.[3]
-
Category 2: Synthesis from Tetrahydrofurfuryl Alcohol
The dehydration of tetrahydrofurfuryl alcohol is a common industrial method for producing 3,4-dihydropyran. However, this process can lead to several byproducts.
Question 3: My dihydropyran synthesis from tetrahydrofurfuryl alcohol is producing significant amounts of tetrahydropyran (THP), cyclopentanone, and acrolein. How can I minimize these impurities?
Answer:
The formation of these byproducts is a known issue in the gas-phase dehydration of tetrahydrofurfuryl alcohol over a heterogeneous catalyst.[4][5] The reaction mechanism involves a series of rearrangements and side reactions that compete with the desired dehydration to dihydropyran.
Causality and Troubleshooting:
-
Tetrahydropyran (THP) Formation: THP can be formed through the hydrogenation of dihydropyran if there are active hydrogenation sites on the catalyst and a source of hydrogen.[4]
-
Avoidance: Ensure the catalyst is selective for dehydration and does not promote hydrogenation. Using a catalyst like activated alumina is a common practice.[6]
-
-
Cyclopentanone and Acrolein Formation: These byproducts arise from alternative rearrangement pathways of the tetrahydrofurfuryl carbocation intermediate.[5][7]
-
Protocol:
-
Catalyst Selection: Utilize a catalyst that favors the selective dehydration pathway. Activated alumina is a standard choice.[6] Other catalysts like aluminum silicate and titanium oxide have also been used.[6]
-
Temperature Control: The reaction is typically carried out at elevated temperatures (e.g., 300-400 °C).[6] Optimize the temperature to maximize the yield of dihydropyran while minimizing byproduct formation.
-
Purification: The byproducts often form azeotropic mixtures with water, which can be removed by azeotropic distillation.[5] Subsequent fractional distillation of the organic layer can then separate the dihydropyran from the remaining impurities.
-
-
Workflow for Dihydropyran Synthesis from Tetrahydrofurfuryl Alcohol and Troubleshooting:
Caption: Troubleshooting workflow for dihydropyran synthesis from tetrahydrofurfuryl alcohol.
Category 3: N-Heterocyclic Carbene (NHC) Catalyzed Reactions
NHC-catalyzed reactions offer a versatile route to functionalized dihydropyranones. However, careful control of reaction conditions is necessary to avoid side reactions.
Question 4: In my NHC-catalyzed synthesis of a dihydropyranone, I am observing the formation of a competing γ-lactone byproduct. How can I suppress this side reaction?
Answer:
The formation of a γ-lactone byproduct in NHC-catalyzed reactions often arises from an alternative reaction pathway of the Breslow intermediate or a subsequent intermediate.[8] The choice of catalyst, additives, and substrates can significantly influence the reaction outcome.
Causality and Troubleshooting:
-
Reaction Pathway Competition: The key homoenolate intermediate generated in the NHC catalytic cycle can undergo different cyclization pathways.
-
Protocol:
-
Catalyst Modification: The steric and electronic properties of the NHC catalyst can direct the reaction towards the desired dihydropyranone product. Experiment with different NHC precursors.
-
Additive Screening: In some cases, the addition of a co-catalyst or an additive can suppress the formation of the γ-lactone. For example, the use of PPh₃ has been reported to be essential to prevent the formation of a competing γ-lactone in a silver-NHC catalyzed reaction.[8]
-
Substrate Design: The structure of the starting materials can also influence the reaction pathway. If possible, modify the substrates to favor the desired [4+2] or [3+3] cycloaddition leading to the dihydropyranone.
-
-
Simplified NHC Catalytic Cycle and Point of Intervention:
Caption: Intervention point in the NHC catalytic cycle to suppress γ-lactone formation.
Category 4: Intramolecular Cyclization Reactions
Intramolecular cyclizations are frequently employed for the synthesis of dihydropyrans, especially for complex molecules. A common challenge is the formation of intermolecular byproducts.
Question 5: During the intramolecular cyclization to form a dihydropyran, I am getting a significant amount of a high-molecular-weight, sticky byproduct. What is this and how can I avoid it?
Answer:
The formation of a viscous or polymeric byproduct during an intramolecular cyclization is a strong indication of competing intermolecular reactions, leading to the formation of oligomers or polymers.[9] This is particularly common when the rate of the intermolecular reaction is comparable to or faster than the desired intramolecular cyclization.
Causality and Troubleshooting:
-
Concentration Effects: The rate of an intramolecular reaction is independent of concentration, whereas the rate of an intermolecular reaction is dependent on the concentration of the reacting species.
-
Protocol: High Dilution Conditions
-
Perform the reaction at a very low concentration of the starting material (typically in the range of 0.001 M to 0.05 M).
-
Use a syringe pump to add the solution of the starting material slowly over an extended period to a large volume of solvent. This maintains a low instantaneous concentration of the reactant, favoring the intramolecular pathway.
-
-
-
Anhydrous Conditions: The presence of water can lead to side reactions, such as hydrolysis of intermediates, which can contribute to the formation of byproducts.[9]
-
Troubleshooting: Ensure all glassware is oven- or flame-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Visualizing the Competition:
Caption: High dilution favors the desired intramolecular cyclization over intermolecular side reactions.
Category 5: Silyl-Prins Cyclization
Silyl-Prins cyclization is a valuable method for the stereoselective synthesis of substituted dihydropyrans. Controlling the stereoselectivity and avoiding rearrangement byproducts are key considerations.
Question 6: My silyl-Prins cyclization is giving a mixture of diastereomers. How can I improve the stereoselectivity for the cis-2,6-disubstituted dihydropyran?
Answer:
The stereochemical outcome of the silyl-Prins cyclization is highly dependent on the geometry of the starting vinylsilane and the reaction conditions, which influence the transition state of the cyclization. The cis-2,6-disubstituted dihydropyran is generally formed via a chair-like transition state where the substituents adopt pseudoequatorial positions to minimize steric repulsion.[2][10]
Causality and Troubleshooting:
-
Transition State Geometry: The preferential formation of the cis isomer is a consequence of the thermodynamic stability of the chair-like transition state with equatorial substituents.[2]
-
Protocol:
-
Substrate Geometry: The geometry of the starting homoallylic alcohol can directly influence the stereochemistry of the product.[11] Ensure the geometric purity of your starting material.
-
Lewis Acid Choice: The nature of the Lewis acid can impact the transition state and, consequently, the diastereoselectivity. Screen different Lewis acids such as TMSOTf, InCl₃, or SnCl₄.[11]
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) can enhance the diastereoselectivity by favoring the kinetically controlled product formed through the more stable transition state.[11]
-
-
Summary of Key Troubleshooting Parameters
| Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Synthetic Method(s) |
| Low Yield | Mismatched electronics, steric hindrance, suboptimal conditions. | Use Lewis acid catalyst, increase temperature (with caution), optimize solvent. | Hetero-Diels-Alder |
| Poor Stereoselectivity (exo product) | Thermodynamic control, high temperature. | Lower reaction temperature, monitor reaction time, use specific Lewis acids. | Hetero-Diels-Alder |
| Formation of THP, Cyclopentanone, Acrolein | Catalyst-mediated side reactions and rearrangements. | Use selective dehydration catalyst (e.g., activated alumina), optimize temperature, purify by distillation. | From Tetrahydrofurfuryl Alcohol |
| Formation of γ-Lactone | Competing cyclization pathway of an intermediate. | Modify NHC catalyst, screen additives (e.g., PPh₃), modify substrate. | NHC-Catalyzed Reactions |
| Oligomer/Polymer Formation | Competing intermolecular reactions. | Employ high dilution conditions, ensure anhydrous conditions. | Intramolecular Cyclization |
| Mixture of Diastereomers | Unfavorable transition state geometry. | Ensure starting material purity, screen Lewis acids, lower reaction temperature. | Silyl-Prins Cyclization |
References
- 1. Diels-Alder Reaction [organic-chemistry.org]
- 2. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways [mdpi.com]
- 3. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 4. WO2011038926A1 - A process for preparing dihydropyran and its use as protective agent - Google Patents [patents.google.com]
- 5. digitalcommons.butler.edu [digitalcommons.butler.edu]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 11. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-Phenyl-5,6-dihydro-2H-pyran
Welcome to the comprehensive technical support guide for the purification of 4-Phenyl-5,6-dihydro-2H-pyran. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound.
I. Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, offering explanations and actionable solutions.
Issue 1: My final product shows persistent impurities by GC-MS analysis after initial purification.
Root Cause Analysis:
The presence of residual impurities after a primary purification step, such as distillation, is a common challenge. These impurities can include unreacted starting materials, byproducts, or isomers with physical properties (e.g., boiling points) very similar to the desired product. The synthesis of dihydropyran derivatives can sometimes lead to the formation of structural isomers or related compounds that are difficult to separate by simple distillation.[1][2]
Recommended Solution: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with close boiling points but differing polarities.[3][4]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as dichloromethane or hexane.
-
Stationary Phase: Use silica gel (60-200 mesh) as the stationary phase.
-
Mobile Phase (Eluent) Selection: A common starting point for non-polar compounds is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity to elute your target compound. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system beforehand.
-
Column Packing and Elution:
-
Dry pack the column with silica gel.
-
Pre-elute the column with the initial solvent mixture.
-
Carefully load the sample onto the top of the silica gel.
-
Begin elution, collecting fractions and monitoring them by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Issue 2: Significant product loss is observed during column chromatography.
Root Cause Analysis:
Product loss during chromatography can be attributed to several factors:
-
Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel, especially if it is sensitive to acidic conditions.
-
Improper Solvent Selection: An eluent system that is too polar can cause the product to move too quickly through the column, co-eluting with impurities. Conversely, a system that is not polar enough may result in very slow or no elution.
-
Column Overloading: Exceeding the capacity of the column can lead to poor separation and product streaking.
Recommended Solutions:
-
Deactivate Silica Gel: To mitigate strong adsorption, the silica gel can be treated with a small amount of a base, such as triethylamine (typically 0.1-1% v/v), added to the eluent. This is particularly useful for compounds that are sensitive to acid.
-
Optimize Eluent System: Systematically vary the ratio of your hexane/ethyl acetate mixture based on TLC analysis to achieve a retention factor (Rf) of approximately 0.3 for the target compound.
-
Proper Loading Technique: For every 1 gram of crude product, use approximately 50-100 grams of silica gel. Ensure the sample is loaded in a concentrated band.
Issue 3: The purified product appears as a yellow oil, but the literature reports it as a white solid.
Root Cause Analysis:
A yellow coloration in the final product often indicates the presence of minor, highly colored impurities or degradation products. These may not be easily detectable by standard analytical techniques if present in very low concentrations. The synthesis of pyran derivatives can sometimes yield colored byproducts.[1]
Recommended Solution: Recrystallization
Recrystallization is an excellent final purification step to remove trace impurities and potentially induce crystallization of an oily product.
Step-by-Step Protocol:
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, isopropanol, or mixtures such as hexane/ethyl acetate.
-
Dissolution: Dissolve the oily product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in an ice bath can induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
II. Frequently Asked Questions (FAQs)
What are the expected physical properties of pure this compound?
While specific data for this compound can be sparse in publicly available databases, related structures provide some insight. For instance, similar dihydropyran derivatives are often described as oils or low-melting solids.[1][5] The molecular formula is C11H12O and the molecular weight is 160.21 g/mol . It is crucial to characterize the purified product using techniques like NMR, IR, and mass spectrometry to confirm its identity and purity.
What is the most common method for purifying dihydropyran derivatives?
Flash column chromatography over silica gel is a widely reported and effective method for the purification of dihydropyran derivatives.[1][4] This technique allows for the efficient separation of the desired product from starting materials and byproducts.
How can I determine the purity of my final product?
A combination of analytical techniques should be employed to assess the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the compound, and can detect volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing purity, especially for less volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities with distinct signals.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample.
My compound is thermally unstable. Are there alternative purification methods to distillation?
For thermally sensitive compounds, it is best to avoid high-temperature distillation. Flash column chromatography is the preferred method in such cases as it is performed at room temperature.
III. Visualizing the Purification Workflow
Decision Tree for Purification Strategy
The following diagram illustrates a logical workflow for selecting the appropriate purification technique for this compound.
Caption: A decision-making flowchart for the purification of this compound.
IV. Quantitative Data Summary
Table 1: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Fractional Distillation | Separation based on differences in boiling points. | Good for large quantities; relatively inexpensive. | Not suitable for thermally sensitive compounds or azeotropes; poor separation of isomers with close boiling points. |
| Flash Column Chromatography | Separation based on differential adsorption to a stationary phase. | High resolution; suitable for a wide range of compounds; performed at room temperature.[3][4] | Can be time-consuming; requires solvents; potential for product loss on the column. |
| Recrystallization | Purification of solids based on differences in solubility. | Can yield very pure crystalline products; effective for removing trace impurities. | Only applicable to solids; requires finding a suitable solvent. |
V. References
-
Vertex AI Search. (2025). 4-ethoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one - Chemical Synthesis Database.
-
PubChem. (n.d.). 2H-Pyran, 3,6-dihydro-4,6-dimethyl-2-phenyl-. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods. Retrieved from --INVALID-LINK--
-
AWS. (n.d.). 3-((2S,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yloxy)-5,7-bis(benzyloxy).
-
PubChem. (n.d.). 2H-Pyran, tetrahydro-2-methyl-4-methylene-6-phenyl-. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Supporting Information.
-
Chemsrc. (2025). CAS#:71302-21-1 | (-)-4-phenyl-3,4,5,6-tetrahydro-2H-pyran-2-one. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). CAS 3174-81-0 this compound. Retrieved from --INVALID-LINK--
-
Vertex AI Search. (2025). 4-methyl-6-phenyl-5,6-dihydro-2H-pyran-2-one - Chemical Synthesis Database.
-
MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Retrieved from --INVALID-LINK--
-
Arabian Journal of Chemistry. (n.d.). Synthesis of new pyran and pyranoquinoline derivatives.
-
National Institutes of Health. (n.d.). Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework.
-
Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative. Retrieved from --INVALID-LINK--
-
Benchchem. (2025). Application Notes and Protocols for the Purification of Dihydro-2H-pyran-3(4H)-one.
-
GoldBio. (n.d.). Troubleshooting: Purification of a Tagged Protein. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN110204522B - Preparation method of 5, 6-dihydro-2H-pyran-2-one. Retrieved from --INVALID-LINK--
-
NIST WebBook. (n.d.). 4-Hydroxy-5,6-dihydro-2H-pyran-2-one. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans.
-
Dutscher. (n.d.). Protein purification troubleshooting guide.
-
National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-ylidene)-6-methyl-3,4-dihydro-2H-pyran-2,4-dione.
-
Semantic Scholar. (n.d.). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone.
-
Benchchem. (2025). literature review of 2H-pyran-2-one synthesis.
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-pyrans. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 5. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
"addressing stability issues of 4-Phenyl-5,6-dihydro-2H-pyran"
Introduction: Navigating the Nuances of 4-Phenyl-5,6-dihydro-2H-pyran Stability
Welcome to the technical support center for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. While its structure is valuable, the inherent reactivity of the enol ether moiety presents specific stability challenges that can impact experimental reproducibility, yield, and purity.
This guide moves beyond simple protocols to provide a deeper understanding of the causality behind the stability issues you may encounter. By understanding the underlying chemical principles, you can proactively design robust experiments, troubleshoot effectively, and ensure the integrity of your results. We will cover issues related to storage, purification, and in-reaction stability, offering field-tested solutions and detailed experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common and immediate questions regarding the handling and stability of this compound.
Q1: What are the primary chemical features that make this compound unstable?
A1: The principal source of instability is the enol ether functional group within the dihydropyran ring. This group is highly susceptible to two main degradation pathways:
-
Acid-Catalyzed Hydrolysis: The ether oxygen can be protonated by even trace amounts of acid.[1] This initiates a ring-opening reaction, ultimately leading to the formation of a linear hydroxy-aldehyde.[1] This is the most common and rapid degradation pathway.
-
Oxidation: The double bond is electron-rich and can react with atmospheric oxygen, particularly in the presence of light or trace metal impurities, leading to the formation of peroxides and other oxidative cleavage products.
Q2: I left my sample dissolved in CDCl₃ overnight, and the repeat ¹H NMR spectrum shows significant degradation. What happened?
A2: Standard grades of deuterated chloroform (CDCl₃) are often slightly acidic due to the presence of trace amounts of deuterium chloride (DCl) or phosgene decomposition products. This acidity is sufficient to catalyze the hydrolysis of the enol ether, leading to the appearance of new peaks corresponding to the ring-opened product. For NMR analysis, it is critical to use CDCl₃ that has been passed through a plug of basic alumina or contains potassium carbonate to neutralize any acid.
Q3: What are the ideal storage conditions for this compound?
A3: To maximize shelf-life and maintain purity, the compound must be protected from acid, moisture, and air.[2] As an enol ether, it is best stored for long periods under an inert atmosphere at low temperatures.[2]
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Temperature | -20°C to -10°C | Slows the rate of all potential degradation reactions.[2] |
| Light | Amber Vial / Dark Location | Prevents light-induced radical reactions and oxidation. |
| Container | Tightly Sealed, High-Purity Glass | Avoids contamination from plasticizers or other residues. |
| State | Neat Oil or Anhydrous Solution | Minimizes exposure to protic sources that could facilitate hydrolysis. |
Q4: Can I use this compound in a reaction that generates acidic byproducts?
A4: It is highly inadvisable without careful planning. The compound will likely degrade under these conditions. If an acidic environment is unavoidable, consider the following strategies:
-
Use a Non-Protic Acid Scavenger: Include a hindered, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) in the reaction mixture to neutralize acid as it forms.
-
Slow Addition: If your reactant is the source of acid, add it slowly to a mixture containing the pyran and a scavenger to keep the instantaneous acid concentration low.
-
Alternative Synthetic Route: It is often more effective to modify the synthetic sequence to perform acid-sensitive steps before the introduction of the dihydropyran moiety.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides in-depth, problem-oriented guides for overcoming specific stability challenges during experimentation.
Guide 1: Degradation During Chromatographic Purification
Problem: You observe streaking on a TLC plate, or you isolate multiple fractions containing degradation products after silica gel column chromatography, resulting in low overall yield and purity.
Underlying Cause: Commercial silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). When this compound is loaded onto a standard silica gel column, the prolonged contact time with this acidic surface catalyzes its rapid decomposition.
Caption: Decision workflow for purifying this compound.
This protocol minimizes acid-catalyzed degradation by deactivating the acidic sites on the silica gel surface.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexanes (or Heptane), HPLC Grade
-
Ethyl Acetate, HPLC Grade
-
Triethylamine (Et₃N), Redistilled
-
Glass chromatography column
-
Fraction collection tubes
Step-by-Step Procedure:
-
Prepare the Neutralized Eluent: Create your starting eluent mixture (e.g., 95:5 Hexanes:Ethyl Acetate). To this mixture, add 0.5% - 1.0% v/v of triethylamine. For example, to 1 L of eluent, add 5-10 mL of Et₃N.
-
Prepare the Slurry: In a beaker, add the required amount of silica gel. Wet the silica with the neutralized eluent and swirl to create a homogeneous slurry. The triethylamine will neutralize the acidic silanol groups.
-
Pack the Column: Pour the slurry into the column and allow it to pack under a gentle positive pressure of air or nitrogen. Ensure the packing is uniform to prevent channeling.
-
Equilibrate the Column: Run at least 2-3 column volumes of the neutralized eluent through the packed column to ensure it is fully equilibrated and the pH is consistent throughout.
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute and Collect: Run the column using your neutralized eluent system, collecting fractions and monitoring by TLC.
-
Post-Purification Workup: Combine the pure fractions. It is crucial to remove the triethylamine during solvent evaporation. This can be achieved by co-evaporation with a solvent like toluene on a rotary evaporator or by a mild aqueous wash if the compound's stability permits.
Guide 2: In-situ Degradation During Synthesis
Problem: During a synthesis reaction (e.g., a hetero-Diels-Alder reaction) intended to form the dihydropyran ring, you observe low yields and the formation of a significant amount of intractable polymeric material.
Underlying Cause: Many Lewis or Brønsted acids used to catalyze the formation of dihydropyrans can also aggressively catalyze the polymerization of the enol ether product.[3] Strong acids can protonate the double bond, generating a resonance-stabilized carbocation that acts as an initiator for cationic polymerization of other pyran molecules.
Caption: Competing reaction pathways for dihydropyran synthesis.
This protocol utilizes Pyridinium p-toluenesulfonate (PPTS), a milder, less hygroscopic acid catalyst that is highly effective for reactions involving acid-sensitive groups.[3]
Materials:
-
Aldehyde and Diene starting materials
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Molecular sieves (4Å), activated
-
Standard inert atmosphere glassware (oven-dried)
Step-by-Step Procedure:
-
Glassware and Reagent Preparation: Thoroughly oven-dry all glassware and allow it to cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. Moisture can deactivate the catalyst and lead to side reactions.[3]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser (under inert atmosphere), add the aldehyde, the diene, and activated 4Å molecular sieves. The sieves will scavenge any trace water.
-
Catalyst Addition: Add a catalytic amount of PPTS (typically 0.05 - 0.20 equivalents). Unlike stronger acids, PPTS provides a controlled, low concentration of protons, which favors the desired cyclization over polymerization.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., reflux in DCM) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Filter off the molecular sieves. The workup is often simpler as PPTS can be removed with a simple aqueous wash (e.g., with saturated NaHCO₃ solution) followed by extraction with an organic solvent.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product using the neutralized chromatography method described in Protocol 2.1.
By employing a milder catalyst and ensuring anhydrous conditions, the equilibrium is shifted away from the polymerization pathway, leading to higher yields and purity of the desired this compound.
References
"troubleshooting low yields in Prins cyclization of homoallylic alcohols"
A Guide to Troubleshooting Low Yields in the Cyclization of Homoallylic Alcohols
Welcome to the technical support center for the Prins cyclization. As Senior Application Scientists, we understand that while the Prins cyclization is a powerful tool for constructing tetrahydropyran (THP) rings, achieving high yields can be challenging.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab, providing not just solutions but also the mechanistic reasoning behind them.
Understanding the Core Reaction
Before troubleshooting, it's crucial to understand the fundamental mechanism. The Prins cyclization is an acid-catalyzed reaction involving the electrophilic addition of a carbonyl compound (usually an aldehyde) to a homoallylic alcohol. The key intermediate is an oxocarbenium ion, which undergoes an intramolecular attack by the alkene π-nucleophile to form the desired heterocyclic ring.[4][5][6]
FAQs: Troubleshooting Common Issues
Category 1: Low or No Conversion
Question 1: My reaction shows no conversion, or the yield is very low. What is the first thing I should check?
Answer: The primary suspect in low or no conversion is insufficient activation of the aldehyde. The formation of the oxocarbenium ion is the rate-determining step.[6] This issue is particularly common with sterically hindered or electron-deficient aldehydes.
Troubleshooting Workflow:
-
Verify Reagent Purity and Anhydrous Conditions: The presence of water can react with Lewis acids to form Brønsted acids, altering the catalytic activity.[7] Ensure all reagents are pure and solvents are rigorously dried. Molecular sieves can be beneficial.[8]
-
Evaluate Your Catalyst: The choice of acid catalyst is critical. If you are using a mild Lewis acid (e.g., InCl₃, FeCl₃), it may not be potent enough for your substrate.
-
Optimize Reaction Conditions: Temperature and solvent play a significant role. Increasing the temperature can overcome activation barriers, but may also promote side reactions.[9]
Question 2: I am using a hindered aldehyde and getting very low yields. How can I improve this?
Answer: Steric hindrance around the carbonyl carbon impedes the approach of both the homoallylic alcohol and the catalyst, slowing the formation of the key oxocarbenium ion.[10] To overcome this, you need to increase the electrophilicity of the aldehyde more forcefully.
Solutions:
-
Switch to a Stronger Lewis Acid: Catalysts like SnCl₄, BiCl₃, or TMSOTf are more potent and effective for activating hindered aldehydes.[10][11] Rhenium(VII) catalysts have also shown promise.[6][10][12]
-
Use Highly Acidic Brønsted Acids: Novel confined Brønsted acids, such as imino-imidodiphosphates (iIDPs), have been developed to catalyze Prins cyclizations with challenging aldehydes, including aliphatic ones.[6][13]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the steric barrier. Microwave-assisted protocols can dramatically reduce reaction times and improve yields.[10][11]
| Catalyst Type | Examples | Strength | Common Use Case |
| Mild Lewis Acids | InCl₃, FeCl₃, I₂[6][11][14] | Mild | Standard, sensitive substrates |
| Strong Lewis Acids | SnCl₄, TMSOTf, BiCl₃, BF₃·OEt₂[11][15] | Strong | Hindered or deactivated substrates |
| Brønsted Acids | TfOH, TFA, p-TsOH[2][6][8] | Strong | Can be effective but may cause side reactions |
| Specialty Catalysts | iIDPs, Rhenium(VII)[6][10][13] | Very Strong | Asymmetric synthesis, challenging substrates |
Category 2: Formation of Major Side Products
Question 3: My desired product has low enantiomeric excess (ee) or is completely racemic. What is causing this?
Answer: A major drawback of the Prins cyclization is the potential for racemization, often caused by a competing reversible 2-oxonia-Cope rearrangement.[1][11][15] This sigmatropic rearrangement proceeds through an alternative pathway that erodes the stereochemical information of the starting material.[16][17] This is especially problematic for homoallylic alcohols with electron-rich aromatic groups that can stabilize the cationic intermediate.[11][15]
Solutions to Minimize Racemization:
-
Use a Masked Aldehyde: Instead of a free aldehyde and homoallylic alcohol, use a substrate where the oxocarbenium ion is generated from a precursor like an α-acetoxy ether. This approach avoids the in-situ generation of water and can suppress racemization pathways.[15][16]
-
Modify Reaction Conditions: Lowering the temperature and choosing a less polar solvent (e.g., CH₂Cl₂) can disfavor the higher-energy transition states involved in the oxonia-Cope rearrangement.[16]
-
Substrate Modification: Introducing electron-withdrawing groups on the homoallylic alcohol can destabilize the cationic intermediates, making the reversible rearrangement less favorable.[16]
Question 4: My main product is a five-membered tetrahydrofuran (THF) instead of the expected six-membered tetrahydropyran (THP). Why?
Answer: The regioselectivity between forming a six-membered THP ring (via 6-endo cyclization) and a five-membered THF ring (via 5-exo cyclization) is determined by the stability of the respective transition states.[1][11][15] While the chair-like transition state for THP formation is generally favored, certain substrate features can favor the THF pathway.
-
Cause: For Z-homoallylic alcohols, the chair-like transition state leading to a THP suffers from a 1,3-diaxial interaction. The competing five-membered transition state for THF formation lacks this steric clash and can become the favored pathway.[1][11][15]
-
Solution: Ensure you are using the E-isomer of the homoallylic alcohol if you want to selectively form the THP ring. The stereochemistry of the alkene is critical for controlling the outcome.
Question 5: I am observing significant amounts of elimination products (dihydropyrans) instead of the desired 4-halo-tetrahydropyran.
Answer: After the initial cyclization, a carbocation intermediate is formed. This cation can be trapped by a nucleophile (to give the desired product) or it can lose a proton to form an alkene (the dihydropyran).[9][18]
-
Cause: This pathway is favored when a good external nucleophile is absent or when using strongly acidic, non-nucleophilic conditions. High temperatures can also promote elimination.
-
Solutions:
-
Use a Halogen Source: Employing a Lewis acid that can also serve as a halide source (e.g., SnCl₄, TMSBr) or adding a halide additive ensures a nucleophile is present to trap the carbocation.[11][18]
-
Solvent-Free Conditions: Using trimethylsilyl halides as both the promoter and nucleophile source under solvent-free conditions has been shown to be highly effective in producing 4-halo-tetrahydropyrans.[19]
-
Experimental Protocols
Protocol 1: General Iodine-Catalyzed Prins Cyclization
This protocol is suitable for many standard substrates and uses a mild, metal-free catalyst.[14][20][21][22]
-
To a stirred solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.0 equiv) in dichloromethane (CH₂Cl₂, ~0.1 M), add iodine (I₂) (5 mol %).
-
Stir the reaction at room temperature or reflux, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with CH₂Cl₂, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography.
Note: For acyclic homoallylic alcohols, higher loadings of iodine (up to 50 mol %) may be required, and the product is often a 4-iodo-tetrahydropyran.[14][21][22]
Protocol 2: SnCl₄-Mediated Cyclization for Hindered Substrates
This protocol uses a strong Lewis acid to activate less reactive aldehydes.[11]
-
Dissolve the homoallylic alcohol (1.0 equiv) and the hindered aldehyde (1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar) and cool to -78 °C.
-
Slowly add a solution of tin(IV) chloride (SnCl₄) (1.1 equiv) in CH₂Cl₂ dropwise.
-
Allow the reaction to stir at -78 °C, gradually warming to room temperature if necessary, while monitoring by TLC.
-
Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04750K [pubs.rsc.org]
- 9. Prins Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 12. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Racemization in Prins Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prins reaction - Wikipedia [en.wikipedia.org]
- 19. Green chemistry: solvent- and metal-free Prins cyclization. Application to sequential reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Improving Diastereoselectivity in 2,6-Disubstituted Dihydropyran Synthesis
Welcome to the Technical Support Center for the synthesis of 2,6-disubstituted dihydropyrans. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of their reactions. The 2,6-disubstituted dihydropyran motif is a crucial component in numerous natural products and pharmaceuticals, making stereocontrol in its synthesis a critical aspect of modern organic chemistry. This resource provides in-depth, field-proven insights to address common challenges encountered during these synthetic endeavors.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Diastereoselectivity in Prins Cyclization-based Syntheses
Question: My Prins cyclization reaction to synthesize a 2,6-disubstituted dihydropyran is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the selectivity for the cis-2,6-disubstituted product?
Answer: Low diastereoselectivity in Prins cyclizations often stems from the reaction conditions, which influence the stability and geometry of the key oxocarbenium ion intermediate. The stereochemical outcome is dictated by the transition state conformation, which can be controlled by several factors.
Causality and Strategic Solutions:
The formation of the desired cis or trans product is a result of the energetic favorability of the respective chair-like transition states. To enhance diastereoselectivity, the goal is to create a more significant energy difference between these competing transition states.
Troubleshooting Steps:
-
Optimize the Lewis Acid Catalyst: The choice of Lewis acid is paramount. A less-than-optimal Lewis acid can lead to a less organized transition state, resulting in poor diastereoselectivity.
-
Protocol: Screen a panel of Lewis acids with varying steric bulk and Lewis acidity. For instance, moving from a general-purpose Lewis acid like BF₃·OEt₂ to a bulkier or more specific catalyst like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can enforce a more defined transition state geometry.[1]
-
Experimental Protocol 1: Lewis Acid Screening for Silyl-Prins Cyclization:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the homoallylic alcohol (1.0 equiv.) and the aldehyde (1.2 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.05 M.[2]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[2]
-
In separate, parallel reactions, add a different Lewis acid (e.g., TMSOTf, BF₃·OEt₂, InCl₃, each 1.0 equiv.) dropwise to each reaction mixture.[1][2]
-
Stir the reactions at -78 °C and monitor the progress by Thin Layer Chromatography (TLC).[2]
-
Upon consumption of the starting material, quench the reactions with a saturated aqueous solution of NaHCO₃.[2]
-
Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous phase with DCM.[2]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]
-
Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR spectroscopy.
-
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the stability of the oxocarbenium intermediate.[2]
-
Recommendation: Non-coordinating solvents like dichloromethane (DCM) or toluene are often preferred.[3] Coordinating solvents may interfere with the catalyst-substrate complex, leading to reduced selectivity.
-
-
Temperature Control: Lowering the reaction temperature can enhance diastereoselectivity by favoring the kinetically controlled product, which often corresponds to the transition state with the lowest activation energy.[2][4]
-
Recommendation: If your reaction is currently running at room temperature or 0 °C, attempt to perform it at -78 °C.[2]
-
-
Substrate Modification (Silyl-Prins Cyclization): Introducing a bulky silyl group on the homoallylic alcohol can provide steric hindrance that directs the cyclization to favor a single diastereomer, frequently the cis product.[1]
Logical Troubleshooting Flowchart:
References
Technical Support Center: Managing Impurities in the Synthesis of Pyran Derivatives
Introduction
Pyran and its derivatives are fundamental scaffolds in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Their synthesis is a cornerstone of modern medicinal chemistry. However, like any sophisticated chemical transformation, the path to a pure pyran derivative is often complicated by the formation of impurities. These unwelcome side-products can arise from starting materials, side reactions, or degradation, posing significant challenges to yield, biological activity, and regulatory compliance.
This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of impurity management in pyran synthesis. Here, we provide expert-driven insights, troubleshooting protocols, and validated analytical methods to help you identify, control, and eliminate impurities effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by scientists working on pyran synthesis.
Q1: What are the most common sources of impurities in pyran derivative synthesis?
A1: Impurities in pyran synthesis can generally be categorized into three main sources:
-
Starting Material Impurities: The purity of your initial reactants is paramount. Impurities present in aldehydes, active methylene compounds (like malononitrile or ethyl acetoacetate), or catalysts can carry through the reaction or even participate in side reactions.
-
Process-Related Impurities (Side Reactions): These are byproducts formed during the main reaction. In multicomponent reactions (MCRs) commonly used for pyran synthesis, the reaction pathway is often a delicate balance of several steps, such as Knoevenagel condensation, Michael addition, and intramolecular cyclization.[1][3][4] Deviations from optimal conditions can favor alternative pathways, leading to dimers, polymers, or incompletely cyclized intermediates.
-
Degradation Products: Pyran rings, particularly unsaturated ones like 2H-pyrans, can be unstable under certain conditions.[5] They may undergo valence isomerization, oxidation (especially in the presence of air), or hydrolysis, leading to ring-opened products or other rearranged structures.[5][6]
Q2: How do reaction conditions critically influence the formation of impurities?
A2: Reaction conditions are the primary levers for controlling the impurity profile. Key parameters include:
-
Catalyst: The choice and concentration of the catalyst (e.g., base, acid, or heterogeneous catalyst) are critical. An inappropriate catalyst can lead to undesired side reactions.[3][4] For instance, a strong base might promote self-condensation of the active methylene starting material.
-
Solvent: The polarity and proticity of the solvent can influence reaction rates and equilibria. A solvent that poorly solubilizes one of the reactants can slow the desired reaction, allowing more time for side reactions to occur.
-
Temperature: Higher temperatures can accelerate both the desired reaction and undesired side reactions. For exothermic reactions, inadequate temperature control can lead to thermal runaway and the formation of degradation products. Conversely, a temperature that is too low may result in an incomplete reaction.
-
Reaction Time: Prolonged reaction times, even at optimal temperatures, can lead to the formation of degradation products or thermodynamically favored (but undesired) side-products. Monitoring the reaction by techniques like TLC or LC-MS is crucial to quench the reaction at the optimal point.
Q3: What are the most effective analytical techniques for identifying and quantifying impurities in pyran derivatives?
A3: A multi-pronged analytical approach is typically required for robust impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis in the pharmaceutical industry.[7] Reversed-phase HPLC with UV or Mass Spectrometry (MS) detection is highly effective for separating and quantifying non-volatile impurities. Chiral HPLC is essential for determining the enantiomeric purity of chiral pyran derivatives.[8][9]
-
Gas Chromatography (GC): GC is suitable for volatile and thermally stable pyran derivatives and impurities.[7][8] It offers very high resolution and can be coupled with MS for definitive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of both the final product and any isolated impurities.[10][11] Quantitative NMR (qNMR) can also be used for purity assessment without the need for a reference standard of the impurity.
-
Mass Spectrometry (MS): High-resolution MS (HRMS) provides accurate mass measurements, enabling the determination of elemental composition for unknown impurities.[2]
Part 2: Troubleshooting Guide
This section provides a structured approach to common problems encountered during the synthesis and purification of pyran derivatives.
Problem 1: My reaction is complete by TLC, but the final product purity is low (<95% by HPLC), with several small, unidentified peaks.
-
Potential Cause A: Unreacted Starting Materials or Reagents.
-
Why it happens: TLC can sometimes fail to resolve starting materials from the product, especially if they have similar polarities. Using an excess of a reagent is a common strategy to drive a reaction to completion, but this guarantees it will be present as an impurity in the crude product.[12]
-
Solution:
-
Co-spotting on TLC: Run a new TLC plate, co-spotting the crude reaction mixture with each of the starting materials to confirm their presence.
-
Optimize Stoichiometry: Carefully titrate the stoichiometry of your reactants. A slight excess of one reactant may be beneficial, but large excesses should be avoided.
-
Purification Strategy: If excess reagent is necessary, plan a purification strategy to remove it. For example, an acidic starting material can be removed with a basic wash during workup. Functionalized silica scavengers can also be highly effective for selectively removing specific reagents.[12]
-
-
-
Potential Cause B: Formation of Diastereomers or Regioisomers.
-
Why it happens: If the reaction creates multiple stereocenters or has multiple possible sites for reaction, a mixture of isomers can be formed. These isomers often have very similar chromatographic behavior, appearing as closely eluting or partially resolved peaks in the HPLC.
-
Solution:
-
Analytical Confirmation: Use LC-MS to check if the impurity peaks have the same mass as the desired product. NMR analysis of the mixture can also reveal the presence of isomers.
-
Reaction Optimization: Adjusting the catalyst or solvent can often influence the stereoselectivity or regioselectivity of a reaction. For example, a bulkier catalyst may favor the formation of one stereoisomer over another.
-
Chromatographic Resolution: Optimize your HPLC method. A shallower gradient, a different stationary phase (e.g., phenyl-hexyl instead of C18), or a different organic modifier may resolve the isomeric impurities. Preparative chromatography may be required for separation.
-
-
Problem 2: A significant, apolar byproduct is forming, which is difficult to separate from my desired pyran derivative.
-
Potential Cause: Dimerization or Michael Addition Side Reaction.
-
Why it happens: The intermediate formed during the synthesis of 4H-pyrans, often a Knoevenagel adduct, is an electron-deficient alkene.[3][4] This intermediate can act as a Michael acceptor for another molecule of the active methylene compound, leading to a dimeric or oligomeric byproduct.
-
Solution:
-
Control Reactant Addition: Instead of adding all reactants at once, try a slow, controlled addition of the active methylene compound to the mixture of the aldehyde and catalyst. This keeps the concentration of the nucleophile low, minimizing the chance of a second Michael addition.
-
Lower Reaction Temperature: Reducing the temperature can slow down the rate of the undesired Michael addition more than the desired intramolecular cyclization.
-
Catalyst Choice: A less active or sterically hindered catalyst may favor the desired intramolecular reaction pathway.
-
-
Problem 3: My purified pyran derivative is initially pure but turns yellow/brown and shows new impurity peaks upon storage.
-
Potential Cause: Oxidation or Degradation.
-
Why it happens: Many heterocyclic compounds are sensitive to air and light.[5] The double bonds in the pyran ring can be susceptible to oxidation, leading to colored byproducts. Trace amounts of acid or base left over from purification can also catalyze degradation pathways.
-
Solution:
-
Inert Atmosphere Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in an amber vial to protect it from air and light.
-
Thorough Purification: Ensure all traces of acid or base from the workup or chromatography are removed. A final wash with a neutral buffer or passing the solution through a small plug of neutral silica gel can help.
-
Antioxidant Addition: For long-term storage of particularly sensitive compounds, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be effective.
-
Forced Degradation Study: To proactively identify potential degradation pathways, perform a forced degradation study. Expose small amounts of the pure compound to heat, light, acid, base, and an oxidizing agent (e.g., H₂O₂). Analyze the resulting mixtures by HPLC to identify and characterize the degradation products.
-
-
Part 3: Detailed Experimental Protocols
Protocol 1: General Method for Impurity Profiling by HPLC-UV
This protocol provides a starting point for developing a robust analytical method for purity assessment.
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Accurately weigh ~1 mg of your pyran derivative and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm (or the λmax of your compound).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Data Analysis: Integrate all peaks and calculate the area percent purity. For accurate quantification, a reference standard for the main peak and any major impurities is required.
Protocol 2: General Purification by Flash Column Chromatography
This protocol is a standard method for purifying crude reaction mixtures.[13]
-
Adsorbent: Silica gel (e.g., 230-400 mesh).
-
Solvent System Selection:
-
Use TLC to find a solvent system (e.g., Hexane/Ethyl Acetate) that gives the desired product an Rf value of ~0.2-0.3.
-
Ensure that the impurities are well-separated from the product spot.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the less polar solvent (e.g., Hexane).
-
Carefully pour the slurry into the column and allow it to pack under gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent (like Dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the selected solvent system.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Part 4: Visualizations & Data
Table 1: Common Impurities in Pyran Synthesis via Multicomponent Reactions
| Impurity Type | Potential Source | Identification Method | Mitigation Strategy |
| Unreacted Aldehyde | Incomplete reaction; incorrect stoichiometry | GC-MS, LC-MS | Increase reaction time/temp; use slight excess of other reagents |
| Knoevenagel Adduct | Incomplete cyclization | LC-MS, NMR | Increase reaction temperature or add a stronger base to promote cyclization |
| Michael Adduct (Dimer) | Side reaction of Knoevenagel intermediate | LC-MS (M+nucleophile), NMR | Slow addition of nucleophile; lower reaction temperature |
| Ring-Opened Product | Hydrolysis of pyran ring during workup or storage | LC-MS, NMR | Use neutral or buffered aqueous solutions for workup; store under inert gas |
Diagram 1: Troubleshooting Workflow for Low Product Purity
This diagram outlines a logical sequence of steps to diagnose and solve issues related to low purity in a synthesized pyran derivative.
Caption: A decision tree for troubleshooting low product purity.
Diagram 2: Formation of a Michael Adduct Side-Product
This diagram illustrates the competitive reaction pathway that leads to a common dimeric impurity during the synthesis of a 4H-pyran.
Caption: Competing pathways in 4H-pyran synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyran - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. silicycle.com [silicycle.com]
- 13. santaisci.com [santaisci.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 4-Phenyl-5,6-dihydro-2H-pyran and Other Dihydropyran Derivatives
This guide provides an in-depth comparative analysis of the biological activities of 4-Phenyl-5,6-dihydro-2H-pyran and a range of other dihydropyran derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, elucidates structure-activity relationships, and provides detailed protocols for the biological assays discussed. Our objective is to offer a comprehensive resource that not only presents comparative data but also explains the scientific rationale behind the observed biological effects.
Introduction to Dihydropyrans: A Scaffold of Biological Significance
The dihydropyran ring system, a six-membered heterocycle containing an oxygen atom and a double bond, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are found in numerous natural products and have been synthesized to explore a wide array of pharmacological activities.[1] The structural versatility of the dihydropyran core allows for the introduction of various substituents, leading to a diverse range of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4]
This guide focuses on the 4-phenyl substituted dihydropyrans and their analogs, examining how modifications to this core structure influence their efficacy in various biological assays. By comparing the performance of these compounds, we aim to provide insights that can guide the design of novel therapeutic agents.
Comparative Analysis of Biological Activities
The biological potential of dihydropyran derivatives has been extensively investigated in several key therapeutic areas. Here, we compare the performance of this compound and related structures in anticancer and antibacterial assays, presenting quantitative data to facilitate a clear comparison.
Anticancer Activity
Dihydropyran derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent cytotoxic effects against a variety of cancer cell lines.[3][4] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[2][5]
The following table summarizes the in vitro cytotoxic activity (IC50 values) of several 4-phenyl-dihydropyran derivatives and related compounds against various cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydropyrano[4,3-b]pyran | Ethyl 2-amino-7-methyl-5-oxo-4-(4-nitrophenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate | SW-480 (Colon) | 34.6 | [3] |
| Dihydropyrano[4,3-b]pyran | Ethyl 2-amino-7-methyl-5-oxo-4-(4-chlorophenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate | MCF-7 (Breast) | 34.2 | [3] |
| Dihydropyrano[4,3-b]pyran | Ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate | MCF-7 (Breast) | 26.6 | [3] |
| 1,4-Dihydropyridine | Compound 7d (bearing a 4-chlorophenyl group) | U87MG (Glioblastoma) | 8.45 | [6] |
| 1,4-Dihydropyridine | Compound 7e (bearing a 4-fluorophenyl group) | A549 (Lung) | 9.12 | [6] |
| 4H-Pyran | 6-Amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylic acid benzyl ester | HCT-116 (Colon) | 85.88 | [7] |
Insights from Experimental Data:
The data reveals that the substitution pattern on the 4-phenyl ring plays a critical role in the cytotoxic activity of dihydropyran derivatives. For instance, in the dihydropyrano[4,3-b]pyran series, electron-withdrawing groups like nitro and chloro, as well as electron-donating methoxy groups at specific positions on the phenyl ring, resulted in potent anticancer activity.[3] This highlights the importance of electronic and steric factors in the interaction of these compounds with their biological targets.
Antibacterial Activity
Several dihydropyran derivatives have been investigated for their ability to inhibit the growth of various bacterial strains.[2][5] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial efficacy of a compound.
The following table presents the MIC values for selected dihydropyran derivatives against different bacterial species.
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Biscoumarin | Compound 1 | Staphylococcus aureus (MRSA XJ 75302) | 2 | [2][5] |
| Biscoumarin | Compound 2 | Staphylococcus aureus (MRSA XJ 75302) | 4 | [2][5] |
| Dihydropyran | Compound 5a | Bacillus subtilis | 125 | [8] |
| Dihydropyran | Compound 5b | Pseudomonas aeruginosa | 250 | [8] |
| 4H-Pyran | Compound 4g | Staphylococcus aureus | < 0.078 | [7] |
| 4H-Pyran | Compound 4j | Bacillus subtilis | 0.156 | [7] |
Insights from Experimental Data:
The antibacterial data indicates that certain dihydropyran derivatives, particularly those fused with other heterocyclic rings like coumarin, exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][5] The structure-activity relationship in this context is complex, with factors such as lipophilicity and the presence of specific functional groups influencing the antibacterial spectrum and potency.
Experimental Protocols
To ensure the reproducibility and validation of the biological data presented, this section provides detailed, step-by-step methodologies for the key assays discussed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dihydropyran derivatives)
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cytotoxicity. Incubate the plate for 48-72 hours.[11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C.
-
Solubilization: After the incubation with MTT, add 100 µL of solubilization solution to each well.[12] Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a multi-well plate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration.
Experimental Workflow for Cytotoxicity Screening
Caption: A typical workflow for determining the cytotoxicity of dihydropyran derivatives using the MTT assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton broth (MHB) or other appropriate growth medium[15]
-
96-well microtiter plates
-
Test compounds (dihydropyran derivatives)
-
Positive control antibiotic
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[16] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[13]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the wells of a 96-well plate containing MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This will result in a final volume of 200 µL per well and the desired final inoculum concentration. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[13]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[14]
Experimental Workflow for MIC Determination
References
- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of biscoumarin and dihydropyran derivatives with promising antitumor and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Antitumor activities of biscoumarin and dihydropyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. clyte.tech [clyte.tech]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of the Antioxidant Activity of Phenyl-Substituted Pyrans
In the relentless pursuit of novel therapeutic agents, the study of antioxidant activity holds a paramount position. Antioxidants are crucial in mitigating the deleterious effects of oxidative stress, a key pathological factor in a myriad of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] Among the vast chemical scaffolds explored for antioxidant potential, phenyl-substituted pyrans, a core structure in many naturally occurring and synthetic compounds like flavonoids, have garnered significant attention.[1][3][4] This guide provides a comparative study of the antioxidant activity of various phenyl-substituted pyrans, delving into their structure-activity relationships and the experimental methodologies used for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate this promising class of compounds.
The Chemical Landscape of Phenyl-Substituted Pyrans
The pyran ring, a six-membered heterocycle containing one oxygen atom, serves as a versatile scaffold in medicinal chemistry. When substituted with a phenyl group, the resulting structures exhibit a wide range of biological activities, with antioxidant capacity being a prominent feature.[5][6] Flavonoids, a large class of plant secondary metabolites, are a prime example of naturally occurring phenyl-substituted pyrans, and their antioxidant properties have been extensively studied.[1][2][3] The substitution pattern on both the pyran and the phenyl rings plays a crucial role in modulating the antioxidant activity.[3][7][8]
Below is a generalized structure of a 4H-pyran, a common core in many synthetic antioxidant compounds.
Caption: Generalized structure of a 4H-pyran derivative.
Comparative Antioxidant Activity: A Data-Driven Analysis
The antioxidant activity of a compound is primarily its ability to neutralize reactive oxygen species (ROS) through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET).[2] The most common in vitro assays to determine this capacity are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[9][10][11] The results are often expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating higher antioxidant potency.[9]
A study on newly synthesized 4H-pyran derivatives demonstrated significant antioxidant potential.[12][13][14] For instance, compounds 4g and 4j from this study exhibited potent DPPH radical scavenging activities, with IC50 values of 0.329 mM and 0.1941 mM, respectively.[13] Notably, compound 4j was found to be more efficient than the standard antioxidant butylated hydroxytoluene (BHT), which had an IC50 of 0.245 mM.[13]
| Compound | DPPH IC50 (mM) | Reference |
| 4g | 0.329 | [13] |
| 4j | 0.1941 | [13] |
| BHT (Standard) | 0.245 | [13] |
The superior activity of these compounds highlights the potential of the 4H-pyran scaffold in designing novel antioxidants.
Flavonoids, which contain a phenyl-substituted dihydropyran or pyran ring, are well-established antioxidants. Their activity is significantly influenced by the number and position of hydroxyl groups on the phenyl ring (B-ring).[1][3] For example, a catechol moiety (two hydroxyl groups at adjacent positions) on the B-ring is a strong indicator of high antioxidant activity.[3]
Structure-Activity Relationship (SAR) Insights
The antioxidant capacity of phenyl-substituted pyrans is not merely a consequence of the pyran ring itself but is intricately linked to the overall molecular architecture. Key SAR observations include:
-
Hydroxyl Groups on the Phenyl Ring: The number and position of hydroxyl (-OH) groups on the phenyl substituent are paramount. A greater number of hydroxyl groups generally leads to higher antioxidant activity.[3][7] The ortho and para positions are often more effective due to their ability to stabilize the resulting radical through resonance.[7]
-
The C2-C3 Double Bond in Flavonoids: In flavonoids, the presence of a double bond between carbons 2 and 3 in the pyran ring, in conjunction with a 4-keto group, enhances the antioxidant activity by increasing the delocalization of the radical.[3]
-
The 3-Hydroxyl Group in Flavonols: A hydroxyl group at the 3-position of the pyran ring in flavonols can form an intramolecular hydrogen bond, which contributes to their potent antioxidant activity.[3]
-
Electron-Donating Substituents: The presence of electron-donating groups on the phenyl ring can increase the electron density and facilitate the donation of a hydrogen atom or an electron to a radical, thereby enhancing antioxidant activity.[13]
Caption: Structure-Activity Relationship (SAR) for Phenyl-Substituted Pyrans.
Experimental Protocols: A Guide to Best Practices
To ensure the reliability and reproducibility of antioxidant activity data, standardized experimental protocols are essential. Here, we detail the methodologies for the DPPH and ABTS assays.
The DPPH assay is a simple and widely used method to assess antioxidant activity.[9][10][11]
Principle: The stable free radical DPPH has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, this purple color fades to yellow, and the change in absorbance is measured spectrophotometrically.[9]
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Dissolve the phenyl-substituted pyran derivatives and a standard antioxidant (e.g., ascorbic acid or BHT) in the same solvent to prepare a series of concentrations.
-
Assay Procedure:
-
To a cuvette or a well of a microplate, add a specific volume of the test sample or standard.
-
Add a fixed volume of the DPPH solution and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer. A blank containing the solvent and DPPH is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample with DPPH.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
Caption: Workflow for the DPPH Radical Scavenging Assay.
The ABTS assay is another popular method that is applicable to both hydrophilic and lipophilic antioxidants.[9][11]
Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore. In the presence of an antioxidant, the radical is reduced, leading to a loss of color, which is measured spectrophotometrically.[9][10]
Step-by-Step Protocol:
-
Generation of ABTS Radical Cation:
-
Prepare an aqueous solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Preparation of Test Samples: Prepare a series of concentrations of the phenyl-substituted pyran derivatives and a standard antioxidant (e.g., Trolox).
-
Assay Procedure:
-
Add a small volume of the test sample or standard to a cuvette or microplate well.
-
Add a larger volume of the diluted ABTS•+ working solution and mix.
-
-
Measurement: After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant antioxidant potential of phenyl-substituted pyrans. The ease of synthesis and the tunability of their electronic and steric properties through substituent modifications make them a highly attractive scaffold for the development of novel antioxidant agents. Future research should focus on expanding the library of these compounds and conducting in-depth mechanistic studies to elucidate their mode of action at a molecular level. Furthermore, transitioning from in vitro assays to in vivo models will be crucial to validate their therapeutic potential and pave the way for their clinical application.
References
- 1. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations | MDPI [mdpi.com]
- 14. [PDF] Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Anticancer Efficacy of 4-Phenyl-5,6-dihydro-2H-pyran Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the pyran ring system, particularly its dihydrogenated form, has emerged as a "privileged structure" due to its prevalence in bioactive natural products and its versatile pharmacological profile.[1][2] This guide provides a comprehensive comparison of the anticancer efficacy of a specific class of these compounds: 4-Phenyl-5,6-dihydro-2H-pyran analogs. We will delve into their mechanism of action, compare the cytotoxic potencies of various analogs through experimental data, and provide detailed protocols for key biological assays, offering a rigorous, evidence-based resource for researchers in oncology drug discovery.
Unraveling the Mechanism of Action: Targeting the Engines of Cell Proliferation
The anticancer activity of this compound analogs is often attributed to their ability to interfere with critical cellular processes that govern cell division and survival. Two of the most prominent mechanisms are the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and the induction of apoptosis (programmed cell death).
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the cell cycle, particularly the transitions from G1 to S phase and progression through the S phase.[3] In many cancers, the CDK2 signaling pathway is dysregulated, leading to uncontrolled cell proliferation.[4] this compound analogs have been shown to inhibit CDK2 activity, thereby halting the cell cycle and preventing cancer cell division.[5]
The inhibitory action of these analogs on CDK2 disrupts the phosphorylation of key substrates, such as the Retinoblastoma protein (pRb). This, in turn, prevents the release of the E2F transcription factor, which is essential for the expression of genes required for DNA replication.[6] The net result is a G1/S phase arrest, effectively stopping the proliferation of cancer cells.
Caption: Inhibition of the CDK2 signaling pathway by this compound analogs.
Induction of Apoptosis
Apoptosis is a natural and essential process for removing damaged or unwanted cells. Many cancer cells evade apoptosis, contributing to tumor growth and resistance to treatment. This compound analogs have been demonstrated to induce apoptosis in cancer cells, leading to their demise.[7]
These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.[8] The extrinsic pathway is activated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8 and subsequently caspase-3.[9] The activation of these caspases culminates in the cleavage of cellular proteins, DNA fragmentation, and ultimately, cell death.
Caption: Induction of apoptosis by this compound analogs.
Comparative Efficacy: A Data-Driven Analysis
The anticancer potency of this compound analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates greater potency.
The following table summarizes the IC50 values of several representative this compound analogs against various human cancer cell lines. The structural variations among these analogs, particularly the substituents on the phenyl ring, significantly influence their anticancer activity, highlighting the importance of structure-activity relationship (SAR) studies in optimizing their efficacy.[2][10]
| Analog ID | Phenyl Ring Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 4-Nitro (4-NO2) | SW-480 (Colon) | 34.6 | [11] |
| MCF-7 (Breast) | 42.6 | [11] | ||
| Analog B | 4-Chloro (4-Cl) | SW-480 (Colon) | 35.9 | [11] |
| MCF-7 (Breast) | 34.2 | [11] | ||
| Analog C | 3,4,5-Trimethoxy | SW-480 (Colon) | 38.6 | [11] |
| MCF-7 (Breast) | 26.6 | [11] | ||
| Analog D | Unsubstituted | SW-480 (Colon) | >100 | [11] |
| MCF-7 (Breast) | >100 | [11] | ||
| Analog E | 4-Fluoro (4-F) | HCT-116 (Colon) | 75.1 | [5] |
| Analog F | 4-Cyano (4-CN) | HCT-116 (Colon) | 85.88 | [5] |
Analysis of Structure-Activity Relationship (SAR):
The data presented in the table reveals several key SAR trends:
-
Electron-withdrawing groups on the phenyl ring, such as nitro (Analog A) and chloro (Analog B), generally enhance anticancer activity compared to an unsubstituted phenyl ring (Analog D).
-
The presence of methoxy groups (Analog C) also appears to be favorable for activity, particularly against the MCF-7 breast cancer cell line.
-
The specific substitution pattern and the electronic nature of the substituent play a crucial role in determining the potency and selectivity of these analogs against different cancer cell types.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for two key assays used to evaluate the anticancer efficacy of this compound analogs.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13][14]
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with the this compound analogs at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in each phase.
-
Caption: Workflow for cell cycle analysis using flow cytometry.
Conclusion and Future Perspectives
This compound analogs represent a promising class of anticancer agents with demonstrated efficacy against a range of cancer cell lines. Their ability to target fundamental cellular processes such as cell cycle progression and apoptosis provides a strong rationale for their further development. The structure-activity relationship studies highlighted in this guide underscore the potential for optimizing the potency and selectivity of these compounds through targeted chemical modifications.
Future research should focus on elucidating the precise molecular interactions of these analogs with their targets, such as CDK2, through techniques like X-ray crystallography and molecular modeling. In vivo studies in animal models are also crucial to evaluate the pharmacokinetic properties, safety, and antitumor efficacy of the most promising candidates. The continued exploration of this versatile scaffold holds significant promise for the discovery of novel and effective cancer therapeutics.
References
- 1. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 3. Targeting Cyclin-Dependent Kinases in Human Cancers: From Small Molecules to Peptide Inhibitors [mdpi.com]
- 4. Targeting CDK2 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Switching Cdk2 On or Off with Small Molecules to Reveal Requirements in Human Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, antitumor activity, and structure-activity relationship of some benzo[a]pyrano[2,3-c]phenazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. benchchem.com [benchchem.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
A Comparative Guide to the Validation of Analytical Methods for 4-Phenyl-5,6-dihydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as 4-Phenyl-5,6-dihydro-2H-pyran, a heterocyclic molecule with potential applications in medicinal chemistry, establishing robust and reliable analytical methods is paramount to ensure its identity, purity, and quality. This guide provides a comprehensive comparison of potential analytical techniques and a detailed framework for their validation, grounded in established scientific principles and regulatory guidelines.
The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1]. This process provides a high degree of assurance that the method will consistently produce results that are accurate, reproducible, and specific. For this compound, this is crucial for its journey from a research compound to a potential therapeutic agent. The validation process is guided by the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[2][3][4][5].
A Comparative Overview of Analytical Techniques
The choice of an analytical method for this compound depends on the specific analytical need, such as qualitative identification, quantitative determination of the active pharmaceutical ingredient (API), or the detection and quantification of impurities. The most common and suitable techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods.
Chromatographic Methods: The Workhorses of Pharmaceutical Analysis
Chromatographic techniques are indispensable for separating this compound from potential impurities and for its quantification[6].
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds. For this compound, a reversed-phase HPLC method would likely be the primary choice for assay and impurity profiling.
Gas Chromatography (GC): Given the potential volatility of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for its analysis. GC-MS combines the separation capabilities of GC with the sensitive and specific detection of MS, making it ideal for identifying and quantifying volatile impurities[6].
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of non-volatile and thermally stable compounds. | Ideal for volatile and semi-volatile compounds. |
| Typical Stationary Phase | C18, C8 (Reversed-Phase) | Polysiloxanes, Polyethylene Glycol (Capillary Columns) |
| Typical Mobile Phase | Acetonitrile/Water, Methanol/Water mixtures with buffers. | Inert gases like Helium, Nitrogen, or Hydrogen. |
| Detection | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
| Advantages | High resolution, versatility, suitable for a wide range of compounds. | High sensitivity, excellent for volatile impurities. |
| Limitations | May require derivatization for some compounds, solvent consumption. | Limited to thermally stable and volatile compounds. |
Spectroscopic Methods: Unveiling the Molecular Fingerprint
Spectroscopic techniques are crucial for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the precise molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the unambiguous confirmation of the this compound structure[6].
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the C-O-C ether linkage, C=C double bond within the pyran ring, and the aromatic phenyl group.
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and fragmentation pattern[6]. This is invaluable for confirming the identity of the compound and its impurities.
The Validation Workflow: A Step-by-Step Approach
A comprehensive validation of an analytical method for this compound should follow a structured protocol. The following diagram illustrates the key validation parameters and their logical relationship.
Caption: Logical workflow for analytical method validation.
Detailed Experimental Protocol: Validating a Reversed-Phase HPLC Method for this compound
The following is a detailed, step-by-step protocol for the validation of a hypothetical reversed-phase HPLC method for the quantification of this compound. This protocol is based on ICH guidelines[1][7].
Method Development and System Suitability
-
Objective: To establish an HPLC method capable of separating this compound from its potential impurities and to define the system suitability criteria.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
-
System Suitability Testing:
-
Prepare a standard solution of this compound.
-
Inject the standard solution six times.
-
Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.
-
Acceptance Criteria: RSD for peak area ≤ 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000.
-
Specificity
-
Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure:
-
Analyze a blank sample (diluent).
-
Analyze a sample of this compound.
-
Analyze a sample spiked with known impurities or degradation products (if available).
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on a sample of this compound and analyze the resulting solutions.
-
-
Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks in the spiked and forced degradation samples. Peak purity analysis using a PDA detector should confirm the homogeneity of the analyte peak.
Linearity and Range
-
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the expected working concentration).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Perform the analysis on a sample of known concentration (e.g., a certified reference material) or by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Analyze each concentration level in triplicate.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (SD of the y-intercept of the regression line / Slope of the calibration curve)
-
LOQ = 10 * (SD of the y-intercept of the regression line / Slope of the calibration curve)
-
-
-
Acceptance Criteria: The LOQ should be determined with acceptable accuracy and precision.
Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to the chromatographic conditions, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze the system suitability of the modified methods.
-
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
The following diagram illustrates the workflow for the HPLC method validation protocol described above.
Caption: Experimental workflow for HPLC method validation.
Conclusion
The validation of analytical methods for this compound is a critical exercise that underpins the reliability and scientific validity of all data generated for this compound. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, researchers and drug development professionals can establish a high degree of confidence in their analytical results. While this guide provides a comprehensive framework based on established principles and examples from similar compounds, it is imperative that the specific validation protocol is tailored to the intended application and the specific characteristics of the analytical method being employed. A thoroughly validated analytical method is not just a regulatory requirement; it is a commitment to quality and scientific excellence.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. database.ich.org [database.ich.org]
A Comparative Guide to the Structure-Activity Relationship of 4-Aryl-4H-Pyran Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological effects of 4-aryl-4H-pyran derivatives. We will explore the key structural modifications that influence their therapeutic potential, compare their performance across different biological assays, and provide the detailed experimental methodologies necessary for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic discovery.
Introduction: The 4-Aryl-4H-Pyran Scaffold
The 4H-pyran ring system is a prominent heterocyclic motif found in a multitude of natural products and synthetic compounds.[1] When substituted with an aryl group at the C4 position, the resulting 4-aryl-4H-pyran scaffold becomes a "privileged structure" in medicinal chemistry, demonstrating a remarkable diversity of biological activities. These derivatives have been extensively investigated for their potent anticancer, antioxidant, antibacterial, and neuroprotective properties.[1][2][3] Their therapeutic efficacy is profoundly influenced by the nature and position of substituents on both the pyran core and the C4-aryl ring, making a thorough understanding of their SAR essential for rational drug design.
This guide will dissect the critical relationships between chemical structure and biological function, focusing primarily on the well-documented anticancer applications of these compounds, while also touching upon other significant bioactivities.
The Molecular Blueprint: Core Scaffold and Key Modification Sites
The biological activity of 4-aryl-4H-pyran derivatives can be finely tuned by strategic chemical modifications at several key positions. The general structure consists of the central 4H-pyran ring, an aryl substituent at the C4 position, and various functional groups at other positions, most commonly C2, C3, C5, and C6. Fused ring systems, such as those forming chromenes or naphthopyrans, represent another dimension of structural diversity.
Caption: Key sites for chemical modification on the 4-aryl-4H-pyran scaffold.
Efficient Assembly: The Multi-Component Synthesis Approach
The prevalence of 4-aryl-4H-pyran derivatives in drug discovery is partly due to their accessible synthesis, often achieved through one-pot, multi-component reactions (MCRs).[2] This strategy offers high atom economy and operational simplicity, allowing for the rapid generation of diverse chemical libraries. A common and robust method involves the condensation of an aromatic aldehyde, malononitrile, and a C-H activated carbonyl compound.
Caption: Generalized workflow for the multi-component synthesis of 4-aryl-4H-pyrans.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-aryl-4H-naphthopyran-3-carbonitrile
This protocol is adapted from methodologies reported for the synthesis of naphthopyran derivatives with Src kinase inhibitory activity.[4][5]
-
Reagent Preparation: In a 50 mL round-bottom flask, combine β-naphthol (5 mmol), a substituted aromatic aldehyde (5 mmol), and malononitrile (5 mmol).
-
Solvent and Catalyst Addition: Add ethanol (10 mL) and water (10 mL) as the solvent system. Introduce diammonium hydrogen phosphate (DAHP) (0.5 mmol) as the catalyst.
-
Reaction: Stir the reaction mixture vigorously at room temperature for approximately 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the flask in an ice bath. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from ethanol if necessary.
This self-validating system requires minimal purification as the product often precipitates in high purity. The choice of catalyst and solvent can be optimized to improve yields for specific substrates.
Structure-Activity Relationship (SAR) Deep Dive: A Comparative Analysis
The therapeutic potential of this scaffold is defined by the intricate interplay of its substituents. Below, we compare derivatives based on their primary biological activity.
Anticancer Activity: The Most Prominent Application
4-Aryl-4H-pyrans exhibit potent antiproliferative effects against a wide range of human cancer cell lines, acting through diverse mechanisms including apoptosis induction, cell cycle arrest, and inhibition of key signaling proteins like tubulin and various kinases.[6][7][8]
Influence of the C4-Aryl Substituent:
The electronic nature and position of substituents on the C4-aryl ring are paramount for anticancer potency.
-
Unsubstituted Phenyl Group: In studies on 4-aryl-4H-naphthopyrans, the unsubstituted 4-phenyl analog often serves as a potent lead compound. For instance, compound 4a (unsubstituted phenyl) showed strong Src kinase inhibitory activity with an IC50 value of 28.1 μM.[4][5]
-
Electron-Withdrawing Groups (EWGs): Nitro (NO₂) groups can significantly enhance cytotoxicity. A 3-nitrophenyl substituent (4e ) resulted in a weak Src kinase inhibitor (IC50 > 150 μM) but was one of the most potent compounds against BT-20 breast cancer cell proliferation, causing 33% inhibition.[4][5] This highlights that the SAR for kinase inhibition and overall cytotoxicity are not always correlated.
-
Heteroaromatic Rings: Replacing the phenyl ring with a heteroaromatic ring like pyridine can be beneficial. The 3-pyridinyl derivative (4h ) was a moderate Src kinase inhibitor and also a potent antiproliferative agent against BT-20 cells (31.5% inhibition).[4]
-
Electron-Donating Groups (EDGs): Methoxy (OMe) and hydroxyl (OH) groups have shown variable effects. In one series, a 3-hydroxyphenyl (4m ) and a 4-methoxyphenyl (4n ) moiety conferred good Src kinase inhibitory activity.[4] In another study, a compound with a 3-methoxy-4,5-methylenedioxyphenyl group was identified as a potent apoptosis inducer.[8]
Table 1: Comparative Anticancer Activity of 4-Aryl-4H-Pyran Derivatives
| Compound ID | C4-Aryl Substituent | Fused System | Target/Cell Line | IC50 / % Inhibition | Mechanism of Action | Reference |
| FP-(v)n | Not Specified | Fused Pyran | HCT-116 (Colon) | 0.67 µM | Apoptosis, ROS Generation | [6][9] |
| 4a | Phenyl | Naphthopyran | Src Kinase | 28.1 µM | Kinase Inhibition | [4][5] |
| 4e | 3-Nitrophenyl | Naphthopyran | BT-20 (Breast) | 33% Inhibition | Antiproliferative | [4][5] |
| 4h | 3-Pyridinyl | Naphthopyran | BT-20 (Breast) | 31.5% Inhibition | Antiproliferative | [4] |
| 2d | Not Specified | Pyrrole-fused | T47D (Breast) | GI50 = 0.3 nM | Tubulin Polymerization Inhibition | [7] |
| 4d & 4k | Not Specified | 4H-Pyran | HCT-116 (Colon) | IC50 = 75.1 & 85.88 µM | CDK2 Inhibition, Apoptosis | [10] |
Mechanistic Insights & SAR:
The mechanism of action is often dictated by the overall molecular structure.
-
Tubulin Polymerization Inhibitors: Highly potent apoptosis inducers, such as the 4-aryl-4H-chromenes, often function as inhibitors of tubulin polymerization.[7][8] Fusing a pyrrole ring at the 7,8-positions of the chromene, particularly with an N-methyl group, leads to compounds with nanomolar and even sub-nanomolar potency.[7] This suggests that extending the molecule into a more rigid, planar system is favorable for binding to the colchicine site on tubulin.
-
Kinase Inhibitors: Naphthopyran-based derivatives have shown a propensity for inhibiting tyrosine kinases like Src.[4][5] The SAR for this activity suggests that less bulky groups on the C4-aryl ring are preferred.[4] In contrast, other pyran derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), blocking cell cycle progression.[10]
-
Apoptosis Induction: The ultimate outcome of treatment with many active 4-aryl-4H-pyrans is apoptosis.[6] This can be triggered by various upstream events, including kinase inhibition, tubulin disruption, or the generation of reactive oxygen species (ROS).[6][9]
Caption: Diverse mechanisms of action for anticancer 4-aryl-4H-pyran derivatives.
Antioxidant and Antibacterial Activities
While anticancer applications dominate the literature, certain 4-aryl-4H-pyran derivatives are also potent antioxidant and antibacterial agents.
-
Antioxidant Activity: In a study evaluating various derivatives, compounds 4g and 4j demonstrated the strongest DPPH radical scavenging and reducing potencies, with 4j being more effective than the standard antioxidant Butylated hydroxytoluene (BHT).[10] This activity is often linked to the ability of the molecule to donate a hydrogen atom or an electron to neutralize free radicals.
-
Antibacterial Activity: The same study found that derivatives 4g and 4j also inhibited several Gram-positive bacterial isolates with lower IC50 values than ampicillin.[10] Other research has identified 4H-pyran derivatives with significant activity against Staphylococcus aureus and Mycobacterium species.[11][12]
Comparative Standing: 4H-Pyrans vs. 1,4-Dihydropyridines
The 4-aryl-4H-pyran scaffold is isoelectronic to the well-known 4-aryl-1,4-dihydropyridine (DHP) scaffold, famous for its use as L-type calcium channel blockers (e.g., Nifedipine). However, comparative studies have shown that 4H-pyrans are generally more stable and less prone to oxidation than their DHP counterparts.[13] This enhanced chemical stability, coupled with their broad biological activity and synthetic accessibility, makes them an attractive alternative to DHPs in drug discovery campaigns targeting indications beyond cardiovascular disease.
Standard Biological Assay Protocol: MTT Cytotoxicity Assay
To ensure data comparability, standardized assays are crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[14]
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized 4-aryl-4H-pyran derivatives (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Conclusion and Future Perspectives
The 4-aryl-4H-pyran scaffold represents a highly versatile and synthetically accessible platform for the development of new therapeutic agents. The structure-activity relationship studies clearly demonstrate that modifications to the C4-aryl ring and the pyran core can profoundly modulate biological activity and mechanism of action.
-
For Anticancer Agents: The most potent compounds often feature fused ring systems (chromenes, naphthopyrans) and specific substitutions on the C4-aryl ring that enhance binding to targets like tubulin or specific kinases.
-
Future Directions: Future research should focus on optimizing the pharmacokinetic properties (ADME) of the most potent leads.[10] Exploring novel fused heterocyclic systems and employing computational methods like molecular docking can further guide the rational design of next-generation 4-aryl-4H-pyran derivatives with enhanced selectivity and reduced off-target effects. The consistent discovery of new biological activities for this scaffold ensures it will remain an area of intense investigation for years to come.
References
- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-aryl/heteroaryl-4H-fused Pyrans as Anti-proliferative Agents: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
"alternative synthesis routes for 4-Phenyl-5,6-dihydro-2H-pyran: a comparative analysis"
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Synthesis Strategies
The 4-Phenyl-5,6-dihydro-2H-pyran scaffold is a key structural motif in a variety of biologically active molecules and serves as a valuable building block in medicinal chemistry. The efficient and selective synthesis of this dihydropyran is therefore of significant interest to the scientific community. This guide provides a comparative analysis of four prominent synthetic strategies for the preparation of this compound: the Palladium-Catalyzed Heck Reaction, the Hetero-Diels-Alder Reaction, the Prins Reaction, and Ring-Closing Metathesis (RCM). Each route is evaluated based on its reaction mechanism, experimental protocol, and key performance indicators such as yield, atom economy, and operational complexity.
Palladium-Catalyzed Heck Reaction: A Convergent Approach
The Heck reaction offers a powerful and convergent method for the synthesis of this compound by coupling a phenyl-containing organometallic reagent with a suitable dihydropyran precursor.[1][2] This approach is particularly attractive for its ability to form the key carbon-carbon bond at a late stage of the synthesis.
Reaction Mechanism
The catalytic cycle of the Heck reaction typically involves the oxidative addition of a palladium(0) species to an aryl halide or triflate, followed by migratory insertion of an alkene (in this case, a dihydropyran derivative) into the palladium-aryl bond. Subsequent β-hydride elimination regenerates the palladium(0) catalyst and yields the desired arylated alkene.[3] For the synthesis of this compound, a common strategy involves the coupling of phenylboronic acid with a 5,6-dihydro-2H-pyran-4-yl triflate.
Experimental Protocol: Heck Coupling of Phenylboronic Acid
Starting Materials: Phenylboronic acid, 5,6-dihydro-2H-pyran-4-yl triflate (prepared from the corresponding pyranone).
Reaction Scheme:
Step-by-Step Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is added 5,6-dihydro-2H-pyran-4-yl triflate (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Anhydrous solvent (e.g., 1,4-dioxane or DMF) is added, and the mixture is degassed.[4]
-
The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Discussion
The Heck reaction provides a reliable and modular route to the target molecule. The availability of a wide range of substituted phenylboronic acids allows for the synthesis of diverse analogs. However, this method requires the pre-functionalization of the dihydropyran ring to introduce a suitable leaving group, such as a triflate, which adds to the overall step count. The cost and potential toxicity of the palladium catalyst, as well as the need for inert reaction conditions, are also important considerations.
Hetero-Diels-Alder Reaction: A Classic Cycloaddition Strategy
The hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocyclic rings, including dihydropyrans.[5][6] This [4+2] cycloaddition reaction involves an electron-rich diene and an electron-deficient dienophile (or vice-versa, in an inverse-electron-demand variant). For the synthesis of this compound, the reaction between benzaldehyde (acting as the dienophile) and a suitable 1,3-diene is a direct approach.
Reaction Mechanism
In a normal electron-demand hetero-Diels-Alder reaction, the highest occupied molecular orbital (HOMO) of the diene interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile. Lewis acid catalysis is often employed to lower the LUMO energy of the aldehyde, thereby accelerating the reaction and enhancing its selectivity.[7][8]
Experimental Protocol: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction
Starting Materials: Benzaldehyde, 1,3-Butadiene (or a more reactive derivative like Danishefsky's diene).
Reaction Scheme:
Step-by-Step Procedure:
-
A solution of benzaldehyde (1.0 equiv) in a dry, non-coordinating solvent (e.g., dichloromethane or toluene) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
A Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄, or a chiral catalyst for asymmetric synthesis) is added dropwise.[9]
-
A solution of 1,3-butadiene (or a suitable diene, >1.5 equiv) is then added slowly to the reaction mixture.
-
The reaction is stirred at the low temperature for several hours to overnight, with progress monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield this compound.
Discussion
The hetero-Diels-Alder reaction offers a highly atom-economical approach to the dihydropyran core, forming two new carbon-oxygen and carbon-carbon bonds in a single step.[10] The use of chiral Lewis acids can enable enantioselective synthesis. However, the volatility and gaseous nature of simple dienes like 1,3-butadiene can pose practical challenges. The reaction may also suffer from regioselectivity and stereoselectivity issues, which often necessitate careful optimization of reaction conditions and the choice of catalyst.
Prins Reaction: An Acid-Catalyzed Cyclization
The Prins reaction involves the acid-catalyzed electrophilic addition of an aldehyde to an alkene, followed by the capture of a nucleophile.[11] Under appropriate conditions, this reaction can be directed towards the formation of dihydropyran rings.
Reaction Mechanism
The reaction is initiated by the protonation of the aldehyde, which then acts as an electrophile and attacks the alkene. The resulting carbocation intermediate can then undergo cyclization through the intramolecular attack of a hydroxyl group, followed by dehydration to yield the dihydropyran. For the synthesis of this compound, a suitable homoallylic alcohol precursor is required.[12][13]
Experimental Protocol: Acid-Catalyzed Prins Cyclization
Starting Materials: A suitable homoallylic alcohol (e.g., 1-phenyl-3-buten-1-ol), Paraformaldehyde.
Reaction Scheme:
Step-by-Step Procedure:
-
To a solution of the homoallylic alcohol (1.0 equiv) and paraformaldehyde (1.5 equiv) in a suitable solvent (e.g., acetic acid or a mixture of acetic acid and water) is added a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).[14]
-
The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction is cooled and neutralized with a base (e.g., saturated aqueous sodium bicarbonate).
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with water and brine, dried, and concentrated.
-
Purification by column chromatography provides the desired this compound.
Discussion
The Prins reaction utilizes readily available starting materials and simple reaction conditions. However, the reaction can sometimes suffer from a lack of selectivity, leading to the formation of various byproducts, including dioxanes and other isomeric pyrans.[15] Careful control of the reaction temperature and stoichiometry is crucial to favor the desired dihydropyran product. The strongly acidic conditions may not be compatible with sensitive functional groups.
Ring-Closing Metathesis (RCM): A Modern Approach to Ring Formation
Ring-closing metathesis has emerged as a powerful and versatile method for the construction of cyclic olefins, including dihydropyrans.[16][17] This reaction, catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular rearrangement of a diene.[10]
Reaction Mechanism
The RCM reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-carbene species. The reaction is driven by the formation of a thermodynamically stable cyclic alkene and the release of a small volatile alkene, typically ethylene.[18]
Experimental Protocol: RCM for Dihydropyran Synthesis
Starting Material: A suitably substituted acyclic diene ether.
Reaction Scheme:
Step-by-Step Procedure:
-
The acyclic diene ether precursor (1.0 equiv) is dissolved in a degassed, dry solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
A solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) in the same solvent is added to the diene solution.[19]
-
The reaction mixture is stirred at room temperature or with gentle heating (e.g., 40 °C) for several hours to overnight. The reaction can be monitored by the evolution of ethylene gas and by TLC.
-
Upon completion, the reaction is quenched by the addition of a phosphine scavenger (e.g., triphenylphosphine) or by exposure to air.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the this compound.
Discussion
RCM is a highly efficient and functional group tolerant method for the synthesis of cyclic compounds. The reaction often proceeds under mild conditions with high yields. The main drawback is the cost of the ruthenium catalysts. The synthesis of the acyclic diene precursor can also add to the overall complexity of the route. However, the predictability and reliability of the RCM reaction make it a very attractive option for the synthesis of complex molecules.
Comparative Summary
| Feature | Heck Reaction | Hetero-Diels-Alder | Prins Reaction | Ring-Closing Metathesis (RCM) |
| Key Transformation | C-C bond formation | [4+2] Cycloaddition | Electrophilic cyclization | Intramolecular olefin metathesis |
| Starting Materials | Phenylboronic acid, Dihydropyran triflate | Benzaldehyde, 1,3-Diene | Homoallylic alcohol, Formaldehyde | Acyclic diene ether |
| Catalyst | Palladium complex | Lewis Acid (optional) | Strong acid | Ruthenium (Grubbs') catalyst |
| Yields | Generally good to high | Variable, can be high | Moderate to good | Generally high |
| Atom Economy | Moderate | Excellent | Good | Moderate (loss of ethylene) |
| Advantages | Convergent, modular | Atom-economical, stereocontrol possible | Simple reagents, one-pot | High functional group tolerance, mild conditions |
| Disadvantages | Costly catalyst, pre-functionalization needed | Volatile dienes, potential for side reactions | Lack of selectivity, harsh conditions | Costly catalyst, precursor synthesis |
Conclusion
The choice of the most suitable synthetic route for this compound depends on several factors, including the desired scale of the synthesis, the availability and cost of starting materials and catalysts, and the need for stereochemical control.
-
The Heck reaction is a robust and flexible method, particularly for creating libraries of analogs with different phenyl substituents.
-
The Hetero-Diels-Alder reaction is the most atom-economical and offers the potential for asymmetric synthesis, making it an elegant choice for academic and discovery settings.
-
The Prins reaction provides a straightforward approach using simple and inexpensive reagents, but may require careful optimization to achieve high selectivity.
-
Ring-Closing Metathesis stands out for its high efficiency, functional group tolerance, and reliability, making it a powerful tool for the synthesis of complex dihydropyran-containing molecules, despite the higher catalyst cost.
Researchers and drug development professionals should carefully consider these factors to select the most appropriate and efficient strategy for their specific synthetic goals.
Visualizations
Figure 1: A comparative overview of the four main synthetic routes to this compound, highlighting their starting materials and key advantages and disadvantages.
References
- 1. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Diels–Alder Reaction [sigmaaldrich.com]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Barriers to enantiocontrol in Lewis acid catalyzed hetero-Diels–Alder reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 11. Prins Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 15. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 16. BJOC - Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans [beilstein-journals.org]
- 17. Extension of ring closing metathesis methodology to the synthesis of carbocyclic methyl and silyl enol ethers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. scholar.utc.edu [scholar.utc.edu]
A Comparative Guide to the Biological Activity of 4-Phenyl-5,6-dihydro-2H-pyran and its Saturated Analog, 4-Phenyl-tetrahydropyran
Introduction
In the landscape of medicinal chemistry, the pyran scaffold is a cornerstone, integral to a multitude of biologically active compounds. The subtle variation between a dihydropyran and a tetrahydropyran ring system can profoundly influence the pharmacological profile of a molecule. This guide provides a comparative analysis of the biological activities of 4-Phenyl-5,6-dihydro-2H-pyran and its saturated counterpart, 4-Phenyl-tetrahydropyran. While direct head-to-head comparative studies on these specific analogs are not extensively documented, this report synthesizes available data on structurally related derivatives to illuminate the potential therapeutic implications of the double bond within the pyran ring. We will delve into their anticancer and antimicrobial properties, supported by experimental data from the literature, and provide detailed protocols for the assays commonly employed to evaluate these activities.
The Structural Distinction: A Double Bond's Influence
The key difference between this compound and 4-Phenyl-tetrahydropyran lies in the presence of a double bond in the dihydropyran ring. This feature introduces conformational rigidity and alters the electronic properties of the molecule compared to its fully saturated tetrahydropyran analog. This structural nuance is hypothesized to be a critical determinant of their differential interactions with biological targets.
Comparative Biological Activities
The presence of the phenyl group at the 4-position of the pyran ring is a common feature in many biologically active molecules. The following sections compare the reported activities of derivatives of this compound and 4-Phenyl-tetrahydropyran.
Anticancer Activity
Dihydropyran derivatives have demonstrated notable cytotoxic effects against various cancer cell lines.[1] The proposed mechanism often involves the induction of apoptosis and cell cycle arrest.[1] While specific data for this compound is limited, studies on similar 4-phenyl-4H-pyran derivatives have shown promising anticancer potential.
In contrast, the anticancer activity of 4-Phenyl-tetrahydropyran derivatives is less extensively reported. However, the tetrahydropyran scaffold is present in some natural products with cytotoxic properties. The saturation of the pyran ring may lead to different cellular targets or a modified mechanism of action.
Table 1: Comparative Anticancer Activity of Representative Pyran Derivatives
| Compound Class | Representative Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4H-Pyran | Ethyl 6-amino-5-cyano-2-methyl-4-(4-fluorophenyl)-4H-pyran-3-carboxylate | HCT-116 | 75.1 | [2] |
| 4H-Pyran | 2-Amino-4-(4-chlorophenyl)-6-phenyl-4H-pyran-3,5-dicarbonitrile | MCF-7 | 28.5 | [3] |
| Dihydropyranone | Phomapyrone A | HL-60 | 31.02 | [4] |
| Tetrahydropyran | (Data for 4-Phenyl-tetrahydropyran not readily available) | - | - | - |
Note: The presented data is for structurally related compounds and not a direct comparison of the topic compounds.
Antimicrobial Activity
Both dihydropyran and tetrahydropyran scaffolds have been investigated for their antimicrobial properties. Derivatives of 4H-pyrans have shown activity against both Gram-positive and Gram-negative bacteria.[2][5] The presence of the phenyl group and other substituents on the pyran ring plays a crucial role in determining the spectrum and potency of antimicrobial action.[5]
For tetrahydropyran derivatives, some studies have indicated moderate antimicrobial and antioxidant activities.[6] The flexibility of the saturated ring in 4-Phenyl-tetrahydropyran might allow for better interaction with certain microbial enzymes or cell wall components compared to its unsaturated counterpart.
Table 2: Comparative Antimicrobial Activity of Representative Pyran Derivatives
| Compound Class | Representative Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 4H-Pyran | Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | Staphylococcus aureus | - | [7][8] |
| 4H-Pyran | 2-Amino-7,7-dimethyl-5-oxo-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | Mycobacterium bovis | 31.25 | [5] |
| Tetrahydropyran | Spiro tetrahydropyran derivative | Staphylococcus aureus | (Notable Inhibition) | [6] |
| Tetrahydropyran | Spiro tetrahydropyran derivative | Escherichia coli | (Notable Inhibition) | [6] |
Note: The presented data is for structurally related compounds and not a direct comparison of the topic compounds. MIC values for the first entry were not explicitly provided in the cited source but antimicrobial activity was reported.
Experimental Protocols
To ensure the reproducibility and validation of the biological activities discussed, detailed experimental methodologies are crucial. The following are standard protocols for assessing the anticancer and antimicrobial properties of compounds like this compound and its analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for MTT cytotoxicity assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium.
Step-by-Step Protocol:
-
Prepare Inoculum: Culture the bacterial strain overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
- 8. mdpi.com [mdpi.com]
An In Vitro Comparative Guide to the Antibacterial Efficacy of Pyran Derivatives
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the diverse heterocyclic compounds, pyran derivatives have emerged as a promising class of molecules with a broad spectrum of biological activities, including significant antibacterial potential.[1][2][3] This guide provides an in-depth, objective comparison of the in vitro antibacterial efficacy of various pyran derivatives, supported by experimental data and detailed methodologies. It is designed for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial leads.
The pyran scaffold is a core structural motif in numerous natural products and synthetic compounds exhibiting a wide range of pharmacological properties.[1] The versatility of pyran chemistry allows for the synthesis of diverse derivatives, enabling the fine-tuning of their biological activity.[1][4][5] This guide will delve into the comparative antibacterial performance of different classes of pyran derivatives, shedding light on their structure-activity relationships and potential as future antibacterial drugs.
Comparative Antibacterial Efficacy of Pyran Derivatives
The antibacterial efficacy of pyran derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and, in some cases, their Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial population.[6][7][8][9]
Below is a comparative summary of the in vitro antibacterial activity of several classes of pyran derivatives against various Gram-positive and Gram-negative bacteria.
| Pyran Derivative Class | Specific Compound(s) | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| 4H-Pyran Derivatives | Derivatives 4g and 4j | Gram-positive isolates (excluding B. cereus) | Lower than ampicillin | [4][10] |
| Spiro-4H-Pyran Derivatives | Compound 4l | Streptococcus pneumoniae, Escherichia coli | 125 | [5] |
| Spiro-4H-Pyran Derivatives | Compound 5d (indole and cytosine containing) | Staphylococcus aureus, Streptococcus pyogenes | Good antibacterial effects (specific MICs not detailed in abstract) | [3][11] |
| Spiro-4H-Pyran Derivatives | Compounds 5a, 5b, 5f, 5g, 5i | Staphylococcus aureus | "Best MIC" among tested compounds (specific values not detailed in abstract) | [12][13] |
| 2H-Pyran-3(6H)-one Derivatives | 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 2593 | 1.56 | [14][15] |
| 2H-Pyran-3(6H)-one Derivatives | 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 | [14][15] |
| Pyrano[2,3-c]pyrazole Derivatives | Compound 5c | E. coli, S. aureus, L. monocytogenes, K. pneumoniae | 6.25 - 50 | [16] |
Key Insights from the Data:
-
Broad Spectrum Potential: Pyran derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[3][5][17]
-
Potency of Specific Scaffolds: Certain scaffolds, such as the 2H-pyran-3(6H)-ones, have shown particularly high potency, with MIC values in the low microgram per milliliter range.[14][15]
-
Structure-Activity Relationship: The nature and position of substituents on the pyran ring significantly influence antibacterial activity. For instance, in 2H-pyran-3(6H)-one derivatives, bulkier substituents at the C-2 position were associated with greater antibacterial activity.[15]
-
Fused Ring Systems: Fused heterocyclic systems incorporating a pyran ring, such as pyrano[2,3-c]pyrazoles, also exhibit notable antibacterial properties.[16]
Experimental Methodologies for Assessing Antibacterial Efficacy
To ensure the scientific integrity and reproducibility of the findings, it is crucial to adhere to standardized and well-validated experimental protocols. The following sections detail the step-by-step methodologies for the key in vitro assays used to evaluate the antibacterial efficacy of pyran derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the susceptibility of a bacterial strain to an antimicrobial agent.[9][18] The broth microdilution method is a commonly used and high-throughput technique.[6]
Protocol for Broth Microdilution MIC Assay:
-
Preparation of Bacterial Inoculum:
-
From a pure overnight culture of the test bacterium, select 3-5 colonies and suspend them in a sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[19]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6][18]
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the pyran derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to obtain a range of concentrations.[6]
-
-
Inoculation and Incubation:
-
Determination of MIC:
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed to determine whether an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). It is a crucial follow-up to the MIC test.[7][8]
Protocol for MBC Assay:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).[7]
-
Spread these aliquots onto fresh, antibiotic-free agar plates (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.[20]
-
-
Determination of MBC:
Agar Disc Diffusion (Kirby-Bauer) Method
The agar disc diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of antibacterial activity.[2][21][22]
Protocol for Agar Disc Diffusion:
-
Preparation of Inoculum and Plate:
-
Application of Discs:
-
Impregnate sterile filter paper discs with a known concentration of the pyran derivative solution.
-
Aseptically place the discs on the surface of the inoculated agar plate, ensuring firm contact.[23]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.[2]
-
-
Measurement of Zone of Inhibition:
Visualizing the Experimental Workflow
To provide a clear overview of the process for evaluating antibacterial efficacy, the following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for in vitro antibacterial efficacy testing.
Concluding Remarks
The in vitro studies summarized in this guide highlight the significant potential of pyran derivatives as a versatile scaffold for the development of new antibacterial agents. The data indicates that specific structural modifications can lead to potent activity against a range of pathogenic bacteria. The provided experimental protocols offer a robust framework for the continued evaluation and comparison of novel pyran-based compounds. Further research, including mechanism of action studies and in vivo efficacy testing, is warranted to fully elucidate the therapeutic potential of this promising class of molecules.
References
- 1. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03196K [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. microchemlab.com [microchemlab.com]
- 21. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. microbenotes.com [microbenotes.com]
- 24. hardydiagnostics.com [hardydiagnostics.com]
A Comparative Guide to the Chemical Stability of 4H-Pyrans and 1,4-Dihydropyridines
Introduction: The Central Role of Six-Membered Heterocycles in Drug Discovery
Six-membered heterocyclic compounds are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 4H-pyrans and 1,4-dihydropyridines (1,4-DHPs) are of significant interest due to their diverse biological activities.[1][2][3] 1,4-DHPs, in particular, are a cornerstone of cardiovascular medicine, with blockbuster drugs like amlodipine and nifedipine functioning as L-type calcium channel blockers.[4][5][6][7] 4H-pyran derivatives also exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3]
For researchers and drug development professionals, understanding the intrinsic chemical stability of a scaffold is paramount. Stability influences a compound's shelf-life, its metabolic fate in vivo, and its compatibility with various formulation and reaction conditions. This guide provides an in-depth, objective comparison of the chemical stability of 4H-pyrans versus 1,4-dihydropyridines, grounded in structural-electronic principles and supported by experimental data.
Core Structural Differences and Their Impact on Stability
The difference in the heteroatom within the six-membered ring—oxygen for 4H-pyran and nitrogen for 1,4-dihydropyridine—fundamentally dictates their chemical behavior and, consequently, their stability.
1,4-Dihydropyridines: The Overwhelming Drive for Aromatization
The defining characteristic of the 1,4-DHP scaffold is its inherent propensity to undergo oxidation.[8] This is not a weakness but a powerful thermodynamic driving force. The 1,4-DHP ring is non-aromatic; upon losing two hydrogen atoms (or a hydride and a proton), it transforms into the exceptionally stable, aromatic pyridine ring.[4][9][10] This process, known as aromatization, is a major metabolic pathway for 1,4-DHP-based drugs in the liver and is readily observed in laboratory settings.[10][11]
-
Electronic Nature: The 1,4-DHP core can be described as a cyclic enamine, which contributes to its susceptibility to oxidation.[8]
-
Primary Instability Pathway: The dominant reaction is oxidative dehydrogenation to yield a pyridine derivative.[8][12] This reaction is often facile and can be initiated by mild oxidizing agents, light, or even air over time.[9][13]
4H-Pyrans: A More Stable, Yet Sensitive, Vinyl Ether System
The 4H-pyran ring, containing an oxygen heteroatom and an sp³-hybridized carbon at the 4-position, lacks the potent aromatic stabilization pathway available to 1,4-DHPs.[14][15] While its oxidation to a pyrylium cation is possible, the driving force is significantly less pronounced.
-
Electronic Nature: The structure contains a cyclic vinyl ether moiety.
-
Primary Instability Pathway: The parent 4H-pyran has been noted to be unstable, particularly in the presence of air.[14] It can undergo disproportionation to form the corresponding dihydropyran and a pyrylium ion, the latter of which is susceptible to hydrolysis in aqueous environments.[14]
A direct comparative study using electrochemical methods (half-wave potentials) has demonstrated that 4H-pyrans are, in fact, more stable towards oxidation than their isoelectronic 1,4-dihydropyridine counterparts.[16] This core finding underscores the central theme of this guide: the drive for aromatization is the key destabilizing factor in 1,4-DHPs, a factor that is much weaker in the 4H-pyran system.
Caption: Primary instability pathways for 1,4-DHP and 4H-Pyran.
Experimental Protocols for Stability Evaluation
To translate these theoretical principles into practice, specific and robust experimental protocols are required. The choice of experiment is dictated by the primary instability pathway of each scaffold.
Protocol 1: Assessing the Oxidative Stability of 1,4-Dihydropyridines
This protocol is designed to quantify the ease of aromatization, the principal degradation route for 1,4-DHPs.
Objective: To measure the rate of conversion of a 1,4-DHP to its corresponding pyridine derivative under oxidative stress.
Methodology:
-
Preparation of Stock Solution: Prepare a standard solution (e.g., 1 mg/mL) of the test 1,4-DHP compound in a suitable organic solvent like ethanol or acetonitrile.
-
Reaction Setup: In a series of vials, add the 1,4-DHP stock solution to a reaction medium. A common and effective medium is aqueous media containing a catalyst like Fe³⁺ ions, which are known to accelerate degradation.[17] Alternatively, chemical oxidants like calcium hypochlorite can be used in an aqueous/organic solvent mixture.[12]
-
Time-Course Sampling: Maintain the reaction at a constant temperature (e.g., 25°C or 37°C) and collect aliquots at defined time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Immediately quench the reaction in the aliquot, if necessary, to stop further degradation before analysis.
-
Analysis: Analyze each sample using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Self-Validation: The HPLC method must be able to separate the parent 1,4-DHP from the oxidized pyridine product. The disappearance of the parent peak and the appearance of the product peak over time confirms the reaction's progress.
-
-
Data Interpretation: Plot the concentration of the 1,4-DHP against time to determine the degradation rate or half-life (t½). A shorter half-life indicates lower stability.
Protocol 2: Evaluating the General Chemical Stability of 4H-Pyrans
This protocol assesses the stability of 4H-pyrans under conditions that favor their known degradation pathway of disproportionation and hydrolysis.
Objective: To measure the degradation rate of a 4H-pyran under hydrolytic and atmospheric conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a standard solution (1 mg/mL) of the test 4H-pyran in a non-aqueous solvent (e.g., acetonitrile).
-
Reaction Setup: Add the stock solution to a series of vials containing different aqueous buffer solutions (e.g., pH 4.0, pH 7.4) to assess pH-dependent hydrolysis. A parallel setup should be exposed to ambient air and light to test for oxidative/photolytic degradation.[14]
-
Experimental Rationale: Testing at different pH values is crucial as acid or base catalysis can influence the stability of the vinyl ether system. Exposure to air and light simulates typical storage and handling conditions.[14]
-
-
Time-Course Sampling: Incubate the vials at a controlled temperature and collect aliquots at extended time intervals (e.g., 0, 1, 6, 24, 48 hours), reflecting the anticipated slower degradation rate compared to 1,4-DHPs.
-
Analysis: Analyze each sample by HPLC-UV, monitoring the concentration of the parent 4H-pyran.
-
Data Interpretation: Plot the concentration of the 4H-pyran against time. The rate of degradation provides a direct measure of its stability under the tested conditions.
Caption: General experimental workflow for stability testing.
Quantitative Data Summary and Comparison
The results from these experimental evaluations can be summarized for a direct comparison.
| Feature | 1,4-Dihydropyridine (1,4-DHP) | 4H-Pyran |
| Primary Instability Pathway | Oxidation (Aromatization)[8][10][12] | Disproportionation & Hydrolysis[14] |
| Thermodynamic Driving Force | High: Formation of a highly stable aromatic pyridine ring.[4][9] | Moderate: Formation of pyrylium ions which are themselves reactive.[14] |
| Typical Degradation Conditions | Mild oxidants (air, light), trace metal ions (Fe³⁺), various pH conditions.[13][17] | Exposure to air, aqueous/acidic media.[14] |
| Relative Stability | Less Stable: Prone to rapid oxidation. | More Stable: More resistant to oxidation compared to 1,4-DHPs.[16] |
| Key Experimental Evidence | Rapid conversion to pyridine derivatives observed by HPLC and characterized by GC-MS.[18][19] | Slower degradation observed; found to be more stable than isoelectronic DHPs via electrochemistry.[16] |
Conclusion for the Research Professional
While both 4H-pyrans and 1,4-dihydropyridines are invaluable scaffolds, their stability profiles are markedly different, a fact that must inform their application in drug design and development.
-
1,4-Dihydropyridines are inherently less stable due to the powerful thermodynamic driving force of aromatization. This reactivity is a double-edged sword: it is a primary route of metabolic inactivation in vivo but also presents a significant challenge for formulation and storage. Researchers must be vigilant about preventing oxidative degradation through the use of antioxidants, light-protective packaging, and careful control of pH and metal ion contamination.[17]
-
4H-Pyrans are demonstrably more stable towards oxidation.[16] Their instability is primarily related to hydrolysis and disproportionation, which typically occur under harsher conditions or over longer timeframes than the oxidation of 1,4-DHPs. This confers an advantage in terms of intrinsic chemical robustness, making them an attractive alternative when a non-aromatizing six-membered oxygen heterocycle is desired.
Ultimately, the choice between these scaffolds must be guided by the specific therapeutic target and the desired pharmacokinetic profile. Acknowledging the inherent instability of 1,4-DHPs is not a deterrent to their use but rather a critical parameter to be managed, while the superior stability of 4H-pyrans offers a different set of strategic opportunities in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. archive.iqac.puchd.ac.in [archive.iqac.puchd.ac.in]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,4-Dihydropyridine - Wikipedia [en.wikipedia.org]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature – Oriental Journal of Chemistry [orientjchem.org]
- 14. Pyran - Wikipedia [en.wikipedia.org]
- 15. 4H-Pyran | C5H6O | CID 136135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions [journal11.magtechjournal.com]
- 18. Reactivity of 1,4-dihydropyridines toward SIN-1-derived peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reactivity of 1,4-dihydropyridines toward alkyl, alkylperoxyl radicals, and ABTS radical cation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Pyran Analysis
Introduction
Pyrans and their derivatives are privileged heterocyclic scaffolds, forming the structural core of numerous natural products, pharmaceuticals, and specialty chemicals. Their diverse biological activities and synthetic utility necessitate robust and reliable analytical methods for their quantification and characterization. In the landscape of analytical chemistry, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) stand out as two of the most powerful and versatile techniques. The choice between these two instrumental methods is often not straightforward and depends on the specific physicochemical properties of the pyran analyte, the sample matrix, and the ultimate goal of the analysis.
This guide provides a comprehensive comparison of HPLC and GC-MS for pyran analysis, grounded in the principles of analytical method validation and cross-validation. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. Therefore, we will not only explore the theoretical underpinnings of each technique but also delve into the practicalities of experimental design, data interpretation, and the critical process of cross-validation to ensure consistency and reliability across methods. This document is structured to provide both a high-level strategic overview and detailed, actionable protocols, empowering you to make informed decisions for your analytical workflows.
Methodological Principles: A Tale of Two Phases
The fundamental difference between HPLC and GC-MS lies in the mobile phase used to transport the analyte through the chromatographic column. This distinction dictates the types of compounds each technique is best suited to analyze.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Versatility
HPLC utilizes a liquid mobile phase to separate components of a mixture based on their differential partitioning between the liquid mobile phase and a solid stationary phase.[1][2][3] This makes HPLC exceptionally versatile and the go-to method for a wide range of compounds, particularly those that are non-volatile or thermally labile.[2][3] For many substituted pyrans, especially those with polar functional groups like hydroxyls or carboxylic acids, HPLC is often the initial method of choice. The separation can be finely tuned by altering the mobile phase composition (e.g., water, acetonitrile, methanol), the stationary phase chemistry (e.g., C18, C8, Phenyl), and the detector (e.g., UV-Vis, Diode Array Detector (DAD), Mass Spectrometry).
Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatiles
GC-MS employs an inert gas (e.g., helium, nitrogen) as the mobile phase to carry vaporized analytes through the column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.[1][3] The key prerequisite for GC analysis is that the analyte must be volatile and thermally stable.[2][3] While some simple, non-polar pyrans may be amenable to direct GC-MS analysis, many derivatives, particularly those with polar functional groups, require a chemical modification step known as derivatization .[4][5][6][7] Derivatization, such as silylation or acylation, replaces active hydrogens on hydroxyl or amine groups with non-polar moieties, thereby increasing the analyte's volatility and thermal stability.[4][5][6][7] The coupling of GC with a mass spectrometer provides exceptional sensitivity and specificity, allowing for definitive compound identification based on characteristic fragmentation patterns.[2][8]
Head-to-Head Comparison of Performance Characteristics
The selection of an analytical method should be a data-driven decision. The following table summarizes the key performance characteristics of HPLC and GC-MS in the context of pyran analysis, based on established validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.[9]
| Validation Parameter | HPLC | GC-MS | Key Considerations for Pyran Analysis |
| Specificity/Selectivity | High, especially with DAD or MS detectors. | Very High, mass spectral data provides a unique fingerprint. | HPLC may struggle with co-eluting isomers with similar UV spectra. GC-MS can often differentiate isomers based on fragmentation patterns or slight retention time differences.[10][11] |
| Linearity & Range (R²) | Typically ≥ 0.999 | Typically ≥ 0.999 | Both methods can provide excellent linearity over a defined range.[9][12] |
| Accuracy (% Recovery) | Typically 98-102% | Typically 95-105% | Both methods can achieve high accuracy. For GC-MS, incomplete derivatization can be a source of inaccuracy.[9][12] |
| Precision (%RSD) | Repeatability: < 1-2% | Repeatability: < 2-5% | HPLC generally offers slightly better injection precision. Variability in derivatization can impact GC-MS precision.[9][12] |
| Limit of Detection (LOD) | Good (µg/mL to ng/mL) | Excellent (ng/mL to pg/mL) | GC-MS is often more sensitive for volatile analytes. |
| Limit of Quantitation (LOQ) | Good (µg/mL to ng/mL) | Excellent (ng/mL to pg/mL) | The higher sensitivity of GC-MS translates to lower LOQs. |
| Robustness | Generally high. | Can be sensitive to variations in derivatization conditions and inlet temperature. | HPLC methods are often considered more rugged for routine QC environments. |
| Sample Throughput | Moderate (10-30 min/sample) | Moderate to High (15-40 min/sample, plus derivatization time) | Derivatization adds a significant time and labor component to the GC-MS workflow. |
Experimental Design for Cross-Validation
Cross-validation is the process of demonstrating that two different analytical methods provide comparable results for the same set of samples. This is a critical exercise when, for example, a more efficient GC-MS method is developed to replace an existing HPLC method, or when data from both techniques need to be correlated.
Objective
To statistically compare the results obtained from a validated HPLC method and a validated GC-MS method for the analysis of a specific pyran analyte to determine if the methods are equivalent or to establish a reliable correlation between them.
Workflow for Cross-Validation```dot
Caption: Decision tree for selecting an analytical method for pyran analysis.
Conclusion
Both HPLC and GC-MS are formidable tools for the analysis of pyrans, each with its own set of strengths and ideal applications. HPLC offers unparalleled versatility for a wide range of pyran structures without the need for derivatization, making it a robust choice for routine quality control. [2][3]Conversely, GC-MS provides superior sensitivity and specificity, making it the gold standard for trace-level analysis and unambiguous identification of volatile impurities. [2][8] The decision of which method to employ should not be based on dogma, but on a thorough understanding of the analyte's properties and the analytical objectives. Furthermore, when data from these two orthogonal techniques are required to be comparable, a rigorous cross-validation study is not just a recommendation—it is a scientific necessity. By following the principles and protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable, and defensible analytical data, underpinning the progress of research and development in the vital field of pyran chemistry.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. environics.com [environics.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Phenyl-5,6-dihydro-2H-pyran
The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals and researchers, handling specialized compounds like 4-Phenyl-5,6-dihydro-2H-pyran (CAS No. 3174-81-0) demands a rigorous, protocol-driven approach that extends from synthesis to final disposal. Improper disposal not only poses significant safety risks, including fire and toxic exposure, but can also lead to severe environmental contamination and regulatory penalties.[1][2]
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and in full compliance.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic hazards of a chemical is the first step in managing its risks. This compound is not a benign substance; its classification dictates the stringent handling and disposal measures required.[3] The primary hazards associated with this compound are summarized below.
| Hazard Classification | GHS Hazard Statement | Causality and Implications for Handling |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion can cause significant adverse health effects. This necessitates strict prohibitions on eating or drinking in the lab and mandates immediate medical attention if swallowed.[3] |
| Skin Irritation | H315: Causes skin irritation | Direct contact can lead to inflammation and irritation. This requires the use of chemically resistant gloves and protective clothing to prevent dermal exposure.[3] |
| Eye Irritation | H319: Causes serious eye irritation | Vapors or splashes can cause significant damage to the eyes. Tightly sealed safety goggles or a full-face shield are mandatory during handling.[3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the respiratory tract. All handling of this compound must be performed within a certified chemical fume hood to ensure adequate ventilation.[3] |
These classifications categorize this compound as a hazardous material. Consequently, its disposal is regulated under the Resource Conservation and Recovery Act (RCRA) and must not be treated as general waste.[1][4] Sink or drain disposal is strictly prohibited.[2][4]
Pre-Disposal Safety and Handling: Immediate Actions at the Bench
Proper disposal begins the moment the chemical is deemed waste. Adherence to correct handling and temporary storage procedures at the point of generation is critical to prevent spills, reactions, and exposure.
Required Personal Protective Equipment (PPE)
Before handling waste containers of this compound, all personnel must be equipped with the following PPE:
-
Eye Protection : Wear tightly fitting safety goggles or a face shield.[3]
-
Hand Protection : Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.[3]
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[3]
-
Respiratory Protection : All handling, including transfers to a waste container, must occur inside a chemical fume hood.[3]
Satellite Accumulation Area (SAA) Management
Hazardous waste must be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA).[2] This ensures the waste remains under the control of laboratory personnel.[1]
-
Location : Designate a specific, secondary containment tray within the laboratory, away from ignition sources, heat, and incompatible materials.[3][5]
-
Segregation : Store waste containers of this compound separately from strong oxidizing agents, alcohols, and acid chlorides to prevent potentially violent reactions.[6]
-
Volume Limits : A laboratory may accumulate no more than 55 gallons of hazardous waste in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[2]
Spill and Emergency Procedures
In the event of a spill, a swift and correct response is crucial to mitigate hazards.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure : Immediately alert personnel in the vicinity and evacuate the immediate area. Remove all sources of ignition, as vapors may form flammable mixtures with air.[3][6][7]
-
Ventilate : Ensure the area is well-ventilated, relying on the chemical fume hood to capture vapors.[3]
-
Absorb the Spill : Cover the spill with a non-combustible, inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste : Using non-sparking tools, carefully scoop the absorbed material and contaminated debris into a designated, sealable waste container.[6][7]
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : Label the container as "Hazardous Waste" with the chemical name and treat it according to the formal disposal protocol outlined below.
Formal Disposal Protocol: From Bench to Final Disposition
The final disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department and handled by a licensed hazardous waste disposal contractor.
Step-by-Step Disposal Procedure
-
Waste Characterization : Based on the SDS, this compound is classified as hazardous waste.[3] This determination is the legal and scientific basis for the subsequent steps.
-
Container Selection :
-
Choose a container that is chemically compatible with the waste. High-density polyethylene (HDPE) containers are often suitable.[4]
-
The container must be in good condition, free from leaks or damage, and have a secure, tightly fitting lid.[1][4] Keep the container closed except when adding waste.[2][4]
-
If reusing a reagent bottle, it must be triple-rinsed, with the rinsate collected as hazardous waste, before being used for waste accumulation.[4]
-
-
Labeling :
-
Clearly label the container with the words "Hazardous Waste."[2]
-
Identify the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
List all constituents if it is a mixed waste stream.
-
Indicate the date when waste was first added to the container.
-
-
Accumulation and Storage :
-
Store the labeled, closed container in your designated SAA.
-
Ensure secondary containment is used to capture any potential leaks.[1]
-
-
Arrange for Professional Disposal :
-
Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup.[2]
-
Do not attempt to transport the waste yourself. Disposal must be handled by trained professionals who will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF). The final disposal method will likely be high-temperature incineration in a facility equipped with afterburners and scrubbers to manage emissions.
-
By adhering to this structured protocol, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. danielshealth.com [danielshealth.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. DIHYDRO-2H-PYRAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Mastering the Safe Handling of 4-Phenyl-5,6-dihydro-2H-pyran: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for Researchers and Drug Development Professionals
The responsible and safe handling of chemical reagents is a cornerstone of successful and ethical scientific research. This guide provides a comprehensive overview of the essential safety protocols for 4-Phenyl-5,6-dihydro-2H-pyran (CAS No. 3174-81-0), a heterocyclic compound utilized in various research and development applications. As a Senior Application Scientist, the following information synthesizes technical data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Landscape
This compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1] A thorough understanding of its hazard profile is the first step in establishing a robust safety protocol.
Hazard Identification:
-
Acute Toxicity, Oral (Category 4): Harmful if ingested.
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
A comprehensive risk assessment should be conducted before any handling of this compound, in compliance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[2][3] This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific procedures and quantities to be used.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side shields | Nitrile gloves (minimum 5 mil thickness) for splash protection.[4] Change gloves immediately upon contamination. For extended contact, consider heavier-duty gloves like butyl rubber.[2] | Fully buttoned laboratory coat | Not generally required if handled in a certified chemical fume hood. |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile gloves (minimum 5 mil thickness).[4] Double-gloving is recommended. Change outer glove immediately upon contamination. For larger volumes or risk of immersion, butyl rubber gloves are advised.[2] | Chemical-resistant laboratory coat | All operations should be performed in a certified chemical fume hood to minimize inhalation exposure.[5] |
| Reaction Work-up and Purification | Chemical splash goggles and a face shield | Heavier-duty gloves such as butyl rubber or Viton™ for prolonged contact and handling of potentially contaminated glassware.[2] | Chemical-resistant laboratory coat. A chemical-resistant apron is also recommended. | All operations must be conducted within a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls, and chemical-resistant boots | An air-purifying respirator (APR) with organic vapor cartridges, or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation. |
The Rationale Behind Glove Selection:
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a well-defined Standard Operating Procedure (SOP) is critical for minimizing exposure and ensuring reproducible results.
Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Gather Materials: Ensure all necessary equipment, including glassware, stir bars, reagents, and waste containers, are clean, dry, and readily accessible within the fume hood.
-
Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily available that contains appropriate absorbent materials (e.g., vermiculite, sand) and neutralizing agents.
Handling Workflow:
Caption: Workflow for the safe handling of this compound.
Procedure:
-
Weighing: Tare a clean, dry container on a balance located within the fume hood. Carefully add the desired amount of this compound to the container.
-
Transfer: Use a clean spatula or powder funnel to transfer the solid to the reaction vessel. If the compound is a liquid, use a calibrated pipette or syringe.
-
Reaction: Conduct the chemical reaction under appropriate conditions, ensuring adequate stirring and temperature control. If the reaction is air- or moisture-sensitive, use standard inert atmosphere techniques.
-
Work-up and Purification: After the reaction is complete, carefully quench any reactive reagents. Perform extractions, washes, and purification steps within the fume hood.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with this compound. A suitable solvent rinse followed by washing with soap and water is generally effective.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation and Collection:
-
Non-Halogenated Organic Waste: this compound is a non-halogenated organic compound.[5][7][8] It should be collected in a designated, properly labeled waste container for non-halogenated organic solvents.[5][9][10]
-
Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and absorbent materials, should be collected in a separate, clearly labeled container for solid hazardous waste.
-
Sharps: Any needles or syringes used for transfer should be disposed of in a designated sharps container.
Disposal Workflow:
Caption: Step-by-step waste disposal workflow for this compound.
Final Disposal:
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash. Ensure that all waste containers are properly labeled with the chemical name and associated hazards.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility within the laboratory.
References
- 1. Effects of phenyl derivatives of dihydropyrazines with ability to generate radical species on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. ethz.ch [ethz.ch]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
